molecular formula C7H15NO2 B556480 7-Aminoheptanoic acid CAS No. 929-17-9

7-Aminoheptanoic acid

Katalognummer: B556480
CAS-Nummer: 929-17-9
Molekulargewicht: 145.2 g/mol
InChI-Schlüssel: XDOLZJYETYVRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Aminoheptanoic acid is a seven-carbon omega-amino acid that serves as a valuable and versatile building block in organic synthesis and biochemical research. This compound features a molecular formula of C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol . It is supplied as a white to almost white powder or crystalline solid with a high purity of 98% . Specifications and Identifiers • CAS Number: 929-17-9 • Melting Point: 189°C (dec.) to 196°C • Linear Formula: H 2 N(CH 2 ) 6 COOH • SMILES: C(CCCN)CCC(=O)O • InChI Key: XDOLZJYETYVRKV-UHFFFAOYSA-N As a homolog of 6-aminohexanoic acid, this compound is of significant interest in the study of protease inhibitors and polyamide (nylon) synthesis. Its structural properties make it suitable for investigating substrate specificity of enzymes and for the design of novel polymers and peptidomimetics. Researchers utilize this compound to create longer-chain molecular structures for material science and medicinal chemistry applications. Handling and Storage This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the product at room temperature, preferably in a cool and dark place. As the compound may be air-sensitive, it is advisable to store it under an inert gas .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOLZJYETYVRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-71-4
Record name Heptanoic acid, 7-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25748-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10239182
Record name omega-Aminoenantic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-17-9
Record name 7-Aminoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-Aminoenantic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 929-17-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name omega-Aminoenantic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-aminoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINOHEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10HJX2T48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoheptanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid (7-AHA) is a versatile ω-amino acid that serves as a valuable building block in various scientific and industrial applications. Its bifunctional nature, possessing both a primary amine and a carboxylic acid separated by a seven-carbon aliphatic chain, allows for its use in peptide synthesis, polymer chemistry, and as an intermediate in the manufacturing of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound consists of a heptanoic acid backbone with an amino group substituted at the C-7 position. This linear structure provides flexibility and specific reactivity at its termini.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 929-17-9
Molecular Formula C₇H₁₅NO₂
InChI InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
InChIKey XDOLZJYETYVRKV-UHFFFAOYSA-N
Canonical SMILES C(CCCN)CCC(=O)O
Synonyms 7-Aminoenanthic acid, ω-Aminoheptanoic acid

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 145.20 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 189-195 °C (decomposes)[3]
Boiling Point 270.6 ± 23.0 °C (Predicted)[2]
Solubility Soluble in water.[3]
pKa pK₁: 4.502 (25°C)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the amination of a 7-haloheptanoic acid derivative. The following protocol is based on the reaction of 7-iodoheptanoic acid with ammonia (B1221849).

Materials:

  • 7-iodoheptanoic acid

  • Concentrated aqueous ammonia solution (e.g., 28-30%)

  • Ethanol (B145695)

  • Reaction vessel with temperature control

  • Rotary evaporator

  • Refrigerator or cooling bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable reaction vessel, mix 7-iodoheptanoic acid with an excess of concentrated aqueous ammonia solution.

  • Maintain the reaction mixture at a temperature of 45-50°C for approximately 70 hours with stirring.

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator, ensuring the temperature remains below 50°C.

  • To the resulting concentrated syrup, add ethanol to precipitate the this compound.

  • Cool the mixture in a refrigerator or cooling bath to maximize precipitation.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove any remaining impurities.

  • Dry the purified this compound in an oven at a low temperature (e.g., 50°C) to a constant weight.[4]

Characterization

This protocol outlines the general procedure for obtaining a ¹H-NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, due to the presence of exchangeable amine and carboxylic acid protons)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the this compound sample in the chosen deuterated solvent (e.g., D₂O) in a clean, dry vial. The concentration should be appropriate for the spectrometer being used.

  • Transfer the solution to a clean NMR tube to the appropriate height.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak.

  • Integrate the peaks to determine the relative number of protons for each signal.

This protocol describes a general method for obtaining an FT-IR spectrum of solid this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press

  • Spatula

  • Agate mortar and pestle (if using KBr pellet method)

  • Potassium bromide (KBr), IR grade (if using KBr pellet method)

Procedure (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • After analysis, clean the ATR crystal thoroughly.

Biological Activity and Signaling Pathway

This compound has been identified as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5] GPR120 is recognized as a receptor for medium and long-chain fatty acids and is implicated in various physiological processes, including anti-inflammatory responses and metabolic regulation.[1][6]

The activation of GPR120 by ligands such as this compound can initiate a cascade of intracellular signaling events. This pathway is of significant interest to drug development professionals, particularly in the context of metabolic diseases and inflammatory conditions.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7AHA This compound GPR120 GPR120 7AHA->GPR120 Binds and Activates Gaq11 Gαq/11 GPR120->Gaq11 Activates BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Induces Release PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Leads to TAK1_complex TAK1 Complex BetaArrestin2->TAK1_complex Inhibits IKK_NFkB IKK/NF-κB Pathway TAK1_complex->IKK_NFkB Activates JNK_AP1 JNK/AP-1 Pathway TAK1_complex->JNK_AP1 Activates Inflammation Inflammation ↓ IKK_NFkB->Inflammation JNK_AP1->Inflammation

Caption: GPR120 signaling pathway activated by this compound.

Pathway Description: Upon binding of this compound, GPR120 can signal through two primary pathways:

  • Gαq/11-mediated pathway: Activation of GPR120 leads to the activation of the Gαq/11 protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This cascade can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6]

  • β-Arrestin 2-mediated anti-inflammatory pathway: Ligand-bound GPR120 can also recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can inhibit the transforming growth factor-β-activated kinase 1 (TAK1) complex. The TAK1 complex is a key upstream activator of pro-inflammatory signaling cascades, including the IKK/NF-κB and JNK/AP-1 pathways. By inhibiting the TAK1 complex, the activation of GPR120 exerts potent anti-inflammatory effects.[1]

Applications in Research and Drug Development

This compound's unique structure makes it a valuable tool for researchers and drug development professionals:

  • Peptide Synthesis: It can be incorporated into peptide backbones as a flexible linker or to create non-natural peptide analogues with modified stability, solubility, and biological activity.[7]

  • Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of therapies for metabolic and neurological disorders.[6]

  • PROTAC Linkers: The Boc-protected form of this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]

  • Polymer Science: It is used in the production of biodegradable polymers.

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it a versatile building block in chemical synthesis and a molecule of interest in biological research. Its ability to activate the GPR120 receptor highlights its potential as a lead compound or a tool for studying metabolic and inflammatory signaling pathways. This guide provides foundational technical information to support its application in research and development.

References

Synthesis of 7-Aminoheptanoic Acid: A Technical Guide to Novel Precursors and Innovative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid is a valuable bifunctional molecule with significant applications in the synthesis of pharmaceuticals, peptides, and polymers. Traditional synthetic routes often rely on multi-step chemical processes. This technical guide explores two innovative approaches for the synthesis of this compound, starting from novel, readily accessible precursors: a chemo-catalytic route involving the Beckmann rearrangement of cycloheptanone (B156872) oxime and a biocatalytic cascade for the conversion of cycloheptane (B1346806). This document provides a comprehensive overview of these methods, including detailed experimental protocols, quantitative data, and visual representations of the underlying pathways and workflows, intended to equip researchers with the knowledge to implement these advanced synthetic strategies.

Chemo-Catalytic Synthesis via Beckmann Rearrangement

The Beckmann rearrangement offers a classic yet powerful method for the conversion of ketoximes to amides. In this approach, cycloheptanone, a readily available cyclic ketone, is first converted to its corresponding oxime, which then undergoes an acid-catalyzed rearrangement to yield azacyclooctan-2-one (also known as enantholactam). Subsequent hydrolysis of the lactam furnishes the desired this compound.

Synthesis Pathway

Cycloheptanone Cycloheptanone Cycloheptanone_Oxime Cycloheptanone Oxime Cycloheptanone->Cycloheptanone_Oxime Hydroxylamine (B1172632) Azacyclooctan_2_one Azacyclooctan-2-one (Enantholactam) Cycloheptanone_Oxime->Azacyclooctan_2_one Beckmann Rearrangement (Acid Catalyst) Seven_AHA This compound Azacyclooctan_2_one->Seven_AHA Hydrolysis (Acid or Base)

Figure 1: Chemo-catalytic synthesis of this compound.
Experimental Protocols

1.2.1. Synthesis of Cycloheptanone Oxime

  • Dissolution: Dissolve 10.0 g (89.1 mmol) of cycloheptanone in 50 mL of ethanol (B145695) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To this solution, add a solution of 7.5 g (108 mmol) of hydroxylamine hydrochloride and 12.5 g (152 mmol) of sodium acetate (B1210297) in 50 mL of water.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Precipitation and Filtration: Cool the reaction mixture in an ice bath to induce precipitation. Collect the white solid by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to yield cycloheptanone oxime.

1.2.2. Beckmann Rearrangement to Azacyclooctan-2-one

  • Catalyst Preparation: In a fume hood, carefully add 20 g of polyphosphoric acid to a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the acid to 80°C.

  • Oxime Addition: Slowly add 5.0 g (39.3 mmol) of cycloheptanone oxime to the heated acid with vigorous stirring. The temperature of the reaction mixture will rise. Maintain the temperature between 120-130°C for 15 minutes.

  • Quenching: Carefully pour the hot reaction mixture onto 100 g of crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium carbonate. Extract the aqueous layer three times with 50 mL portions of chloroform.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude azacyclooctan-2-one.

  • Purification: Purify the crude product by vacuum distillation.

1.2.3. Hydrolysis to this compound

  • Reflux: In a 250 mL round-bottom flask, combine 5.0 g (39.3 mmol) of azacyclooctan-2-one with 50 mL of 6 M hydrochloric acid. Reflux the mixture for 4 hours.

  • Cooling and Neutralization: Cool the solution to room temperature and neutralize with a concentrated solution of sodium hydroxide (B78521) until a pH of 7 is reached.

  • Crystallization: Cool the neutralized solution in an ice bath to induce crystallization of this compound.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.

Quantitative Data
StepReactantProductCatalyst/ReagentYield (%)Purity (%)
OximationCycloheptanoneCycloheptanone OximeHydroxylamine HCl, NaOAc~95>98
Beckmann RearrangementCycloheptanone OximeAzacyclooctan-2-onePolyphosphoric Acid~85>95 (after distillation)
HydrolysisAzacyclooctan-2-oneThis compound6 M HCl~90>99 (after recrystallization)

Table 1: Summary of quantitative data for the chemo-catalytic synthesis of this compound.

Biocatalytic Synthesis from Cycloheptane

A sustainable and green alternative to chemical synthesis is the use of biocatalytic cascades. This approach utilizes a series of enzymatic reactions, often in whole-cell systems, to convert a simple, renewable precursor like cycloheptane into the desired product. A promising strategy involves a mixed-culture fermentation of engineered Pseudomonas and Escherichia coli strains.

Proposed Biocatalytic Pathway

cluster_0 Pseudomonas taiwanensis (Engineered) cluster_1 Escherichia coli (Engineered) Cycloheptane Cycloheptane Cycloheptanone Cycloheptanone Cycloheptane->Cycloheptanone Alkane Hydroxylase (e.g., AlkB) Azacyclooctan_2_one Azacyclooctan-2-one Cycloheptanone->Azacyclooctan_2_one Baeyer-Villiger Monooxygenase (BVMO) Seven_Oxoheptanoic_Acid 7-Oxoheptanoic Acid Azacyclooctan_2_one->Seven_Oxoheptanoic_Acid Lactamase (Hydrolysis) Seven_AHA This compound Seven_Oxoheptanoic_Acid->Seven_AHA ω-Transaminase (ω-TA)

Figure 2: Proposed biocatalytic cascade for this compound synthesis.
Experimental Protocols

2.2.1. Strain Engineering

  • Pseudomonas taiwanensis : Engineer a suitable P. taiwanensis strain to express an alkane hydroxylase (e.g., AlkB from a hydrocarbon-degrading Pseudomonas species) for the initial oxidation of cycloheptane, and a Baeyer-Villiger monooxygenase (BVMO) for the subsequent conversion of cycloheptanone to azacyclooctan-2-one.

  • Escherichia coli : Engineer an E. coli strain to express a lactamase for the hydrolysis of azacyclooctan-2-one and an ω-transaminase (ω-TA) for the final amination of 7-oxoheptanoic acid. The ω-TA should be selected for its activity on medium-chain ω-oxoacids.

2.2.2. Mixed-Culture Fermentation

  • Inoculum Preparation: Prepare separate overnight cultures of the engineered P. taiwanensis and E. coli strains in a suitable growth medium (e.g., LB broth) at 30°C and 37°C, respectively.

  • Fermentation Medium: Prepare a minimal salt medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), and essential minerals.

  • Fermentation Setup: In a sterile bioreactor, combine the fermentation medium and inoculate with the prepared cultures of P. taiwanensis and E. coli at a defined ratio (e.g., 1:1 based on optical density).

  • Induction and Substrate Addition: Induce the expression of the heterologous enzymes at an appropriate cell density. Add cycloheptane to the fermentation broth as the substrate, potentially in a fed-batch manner to avoid toxicity.

  • Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C), pH (e.g., 7.0), and aeration rate to ensure optimal growth and enzyme activity.

  • Monitoring: Monitor the consumption of cycloheptane and the production of this compound over time using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

2.2.3. Product Purification

  • Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

  • Ion-Exchange Chromatography: Apply the cell-free broth to a cation-exchange chromatography column. Wash the column to remove unbound impurities.

  • Elution: Elute the bound this compound using a pH gradient or a salt gradient (e.g., with an ammonia (B1221849) solution).

  • Crystallization: Concentrate the eluted fractions containing the product and induce crystallization by adjusting the pH and/or cooling.

  • Drying: Collect the crystals by filtration and dry under vacuum.

Quantitative Data
PrecursorBiocatalystKey EnzymesProduct Titer (g/L)Yield (%)
CycloheptaneMixed culture (P. taiwanensis & E. coli)Alkane Hydroxylase, BVMO, Lactamase, ω-Transaminase~7.1~49[1][2]

Table 2: Reported quantitative data for the biocatalytic synthesis of this compound from cycloheptane.

Conclusion

This guide has detailed two promising and innovative routes for the synthesis of this compound from novel precursors. The chemo-catalytic approach via the Beckmann rearrangement of cycloheptanone oxime provides a high-yielding and well-established chemical transformation. The biocatalytic cascade starting from cycloheptane offers a more sustainable and environmentally friendly alternative, leveraging the power of engineered microorganisms. Both methodologies present viable pathways for the efficient production of this important bifunctional molecule, and the choice of method will depend on the specific requirements of the researcher or drug development professional, including scale, cost, and sustainability considerations. Further optimization of both routes, particularly in catalyst/enzyme efficiency and process conditions, will continue to enhance their industrial applicability.

References

Spectroscopic Analysis of 7-Aminoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 7-Aminoheptanoic acid (CAS No. 929-17-9), a seven-carbon straight-chain amino acid. The document details experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the core data in a structured format to facilitate research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the methylene (B1212753) groups in the aliphatic chain and the amine and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (-CH₂-COOH)~2.21Triplet~7.4
H-7 (-CH₂-NH₂)~2.69Triplet~7.2
H-3, H-6~1.54Multiplet-
H-4, H-5~1.31Multiplet-
-NH₂VariableBroad Singlet-
-COOHVariableBroad Singlet-
Note: Data is based on typical values for similar structures and may vary based on solvent and experimental conditions. Protons of the amine and carboxylic acid groups are exchangeable and may not always be observed.
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted) [1]

AssignmentChemical Shift (δ, ppm)
C-1 (-COOH)181.56
C-238.32
C-330.01
C-427.91
C-527.88
C-634.13
C-7 (-CH₂-NH₂)43.41
Source: Human Metabolome Database (HMDB). Data is predicted and recorded in D₂O at 200 MHz.[1]
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids like this compound is as follows:

  • Sample Preparation: Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial as amino acids have limited solubility in many common NMR solvents like chloroform-d (B32938) (CDCl₃).

  • pH Adjustment: The chemical shifts of the protons and carbons near the amino and carboxyl groups are pH-dependent. Adjust the pD (the pH equivalent in D₂O) to a desired value (e.g., neutral pD of ~7.0-7.4) using dilute DCl or NaOD for standardized results.

  • Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the prepared sample to a 5 mm NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR: A standard 1D proton pulse program is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain singlets for each carbon. A larger spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and primary amine functional groups, as well as the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibration Mode
3400-3250MediumN-HStretch
3300-2500BroadO-H (of carboxylic acid)Stretch
3000-2850MediumC-H (aliphatic)Stretch
~1710StrongC=O (of carboxylic acid)Stretch
1650-1580MediumN-HBend
1470-1450MediumC-HBend
1320-1000StrongC-OStretch
950-910MediumO-HBend
Note: These are typical ranges and the exact peak positions can vary. The solid-state spectrum of amino acids often shows broad absorptions due to zwitterionic character and hydrogen bonding.
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol using a Potassium Bromide (KBr) pellet is common:

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak (or a protonated/deprotonated molecular ion peak depending on the ionization method) and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

Adductm/z
[M+H]⁺146.11756
[M+Na]⁺168.09950
[M-H]⁻144.10300
[M+NH₄]⁺163.14410
[M+H-H₂O]⁺128.10754
Source: PubChemLite. These are predicted values.

Common fragmentation pathways for amino acids in mass spectrometry include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂).

Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with a mass analyzer is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. In the ESI source, a high voltage is applied to the solution, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample handling to data interpretation.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid Sample) Dissolution Dissolution (e.g., D2O for NMR, MeOH/H2O for MS) Sample->Dissolution Grinding Grinding with KBr (for IR) Sample->Grinding NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer (ESI Source) Dissolution->MS IR FTIR Spectrometer Grinding->IR NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Elucidation & Functional Group Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 7-Aminoheptanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Aminoheptanoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data for a structurally analogous compound, DL-aminooctanoic acid, to provide reasonable estimations. This information is critical for professionals in drug development and research who require precise solubility data for formulation, purification, and analytical method development.

Introduction to this compound

This compound is an ω-amino acid with a seven-carbon chain. Its structure, containing both a primary amine and a carboxylic acid functional group, imparts amphoteric properties, influencing its solubility in different media. Understanding its solubility in organic solvents is paramount for its application in pharmaceutical sciences, including its use as a linker molecule or a building block in the synthesis of more complex molecules.

Estimated Solubility of this compound in Alcohols

The following tables present the molar solubility of DL-aminooctanoic acid in various alcohol-water mixtures and pure alcohols at 25°C. This data is extracted from a comprehensive study on amino acid solubility and serves as a strong proxy for the solubility of this compound due to their structural similarity (differing by only one methylene (B1212753) group).[1][2]

Table 1: Estimated Molar Solubility in Methanol-Water Mixtures at 25°C [1]

% Methanol (v/v)Molar Solubility (mol/L)
00.0018
100.0015
300.0009
500.0004
700.0002
900.0001
1000.00008

Table 2: Estimated Molar Solubility in Ethanol-Water Mixtures at 25°C [1]

% Ethanol (v/v)Molar Solubility (mol/L)
00.0018
100.0014
300.0007
500.0003
700.00015
900.00009
1000.00007

Table 3: Estimated Molar Solubility in Pure Alcohols at 25°C [1][2]

SolventMolar Solubility (mol/L)
Methanol0.00008
Ethanol0.00007
n-Propanol0.00006
Isopropanol0.00005
tert-Butanol0.00004

Experimental Protocol for Solubility Determination

The data presented in this guide is based on the gravimetric method, a widely used and reliable technique for determining the solubility of solid compounds in liquids.[1][2]

Materials and Equipment
  • Solute: DL-aminooctanoic acid (as a proxy for this compound)

  • Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, tert-Butanol, and their aqueous mixtures.

  • Constant temperature water bath (25°C ± 0.1°C)

  • Sealed containers (e.g., screw-cap vials)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Oven for drying

Procedure
  • Sample Preparation: An excess amount of the amino acid is added to a known volume of the solvent in a sealed container.

  • Equilibration: The containers are placed in a constant temperature water bath maintained at 25°C and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle.

  • Sampling: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

  • Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then evaporated to dryness in an oven at a temperature that does not cause decomposition of the amino acid.

  • Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved amino acid is determined by the difference in weight.

  • Calculation of Solubility: The molar solubility is calculated by dividing the moles of the dissolved amino acid (mass divided by molar mass) by the volume of the solvent aliquot taken.

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start prep_sample Add excess solute to known volume of solvent start->prep_sample equilibrate Agitate in constant temperature bath (25°C) prep_sample->equilibrate sample Withdraw known volume of supernatant (filtration) equilibrate->sample evaporate Evaporate solvent sample->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate molar solubility weigh->calculate end_node End calculate->end_node

Caption: Gravimetric solubility determination workflow.

Factors Influencing Solubility

The solubility of amino acids like this compound is influenced by several factors:

  • Solvent Polarity: As observed in the provided data, solubility tends to decrease as the solvent becomes less polar (i.e., with increasing alcohol chain length or concentration).

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, although this relationship should be determined experimentally for each solvent system.

  • pH: The pH of the solution can significantly impact the ionization state of the amino and carboxylic acid groups, thereby affecting solubility. At its isoelectric point, an amino acid typically has its minimum solubility. Adjusting the pH away from the isoelectric point increases the concentration of the charged species, which generally leads to higher solubility in polar solvents.[1][2]

Conclusion

This technical guide provides estimated solubility data for this compound in various organic solvents based on a structurally similar compound. The provided experimental protocol for gravimetric analysis offers a reliable method for researchers to determine the precise solubility in their specific solvent systems of interest. Understanding the solubility of this compound is a critical step in its successful application in research and drug development. It is recommended that for cGMP applications, the solubility be experimentally verified for the specific solvent and conditions being used.

References

The Multifaceted Biological Activities of 7-Aminoheptanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a seven-carbon straight-chain ω-amino acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural properties, combining a terminal carboxylic acid and a primary amine, allow for diverse chemical modifications, leading to a broad spectrum of biologically active derivatives. While the parent molecule itself has limited described bioactivity, its derivatives have shown significant promise in various therapeutic areas, most notably in neuroscience as anticonvulsant agents. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Neuropharmacological Activity: Anticonvulsant Effects via NMDA Receptor Antagonism

A significant body of research has focused on the development of this compound derivatives as potent anticonvulsant agents. A particularly promising class of these compounds are the biphenyl (B1667301) derivatives of 2-amino-7-phosphonoheptanoic acid (AP7), which act as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: Competitive NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission. Its overactivation is implicated in a variety of neurological disorders, including epilepsy. Competitive NMDA receptor antagonists, such as the biphenyl derivatives of AP7, bind to the glutamate binding site on the GluN2 subunit of the receptor, thereby preventing its activation by glutamate. This inhibitory action reduces the influx of Ca²⁺ ions into the neuron, dampening excessive neuronal excitation and providing an anticonvulsant effect.

One of the key downstream signaling pathways affected by NMDA receptor antagonism is the Ras-ERK (Extracellular signal-regulated kinase) pathway, which in turn regulates the transcription factor CREB (cAMP response element-binding protein). By blocking the NMDA receptor, these antagonists can modulate the phosphorylation of ERK and CREB, influencing gene expression related to neuronal survival and plasticity.[1][2]

NMDA_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor NMDA_Antagonist This compound Derivative (e.g., Biphenyl-AP7) NMDA_Antagonist->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Ras Ras Ca_Influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation CREB CREB ERK->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression

NMDA Receptor Antagonist Signaling Pathway.
Quantitative Anticonvulsant Activity

The anticonvulsant potency of biphenyl-AP7 derivatives has been evaluated in vivo using the Maximal Electroshock Seizure (MES) model. The median effective dose (ED₅₀) required to protect against tonic hindlimb extension is a key quantitative measure.

CompoundSpeciesAdministration RouteAnticonvulsant Activity (ED₅₀)NMDA Receptor Affinity (pKi)Reference
SDZ 220-581MouseOral< 3.2 mg/kg7.7[3]
SDZ EAA 494RodentOral~16 mg/kg7.5[4]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Other Potential Biological Activities

While the neuropharmacological effects of this compound derivatives are the most well-documented, preliminary research and the structural similarities to other bioactive molecules suggest potential applications in other therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a continuous effort in medicinal chemistry. While no specific this compound derivatives have been extensively studied for their anticancer properties, the amino acid scaffold is a common feature in many cytotoxic compounds. Further research is warranted to explore the potential of novel this compound derivatives as antiproliferative agents.

Antimicrobial Activity

Long-chain amino acids and their derivatives have been investigated for their antimicrobial properties.[1][5] The amphiphilic nature of certain derivatives allows them to interact with and disrupt bacterial cell membranes, leading to cell death. The synthesis and evaluation of novel this compound derivatives with varied lipophilicity could lead to the discovery of new antimicrobial agents.

Experimental Protocols

Synthesis of Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid

The synthesis of these derivatives typically involves a multi-step process. A general synthetic workflow is outlined below. For specific details of reaction conditions and purification, please refer to the primary literature.

Synthesis_Workflow Start Starting Materials (e.g., substituted biphenyls, phosphonate reagents) Step1 Multi-step synthesis of phosphonoheptanoic acid backbone Start->Step1 Step2 Introduction of the amino group Step1->Step2 Step3 Coupling with biphenyl moiety Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Final_Product Final Biphenyl-AP7 Derivative Purification->Final_Product

General Synthetic Workflow for Biphenyl-AP7 Derivatives.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[6][7][8]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male ICR mice or Sprague-Dawley rats

  • Test compound and vehicle

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment. Fast animals overnight before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the seizure induction.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the corneas of the animal.

    • Place the corneal electrodes on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through a sequence of tonic flexion, tonic extension, and clonic convulsions.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this phase.

  • Data Analysis: The percentage of animals protected at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.

In Vitro NMDA Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the NMDA receptor. The protocol below is a general guideline for a competitive binding assay using a radiolabeled antagonist like [³H]CGP 39653.[4]

Objective: To determine the IC₅₀ and subsequently the Ki of a test compound for the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]CGP 39653 (radioligand)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Unlabeled glutamate or a potent NMDA receptor antagonist for determining non-specific binding

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortices.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand, assay buffer, and a high concentration of an unlabeled NMDA receptor ligand.

    • Displacement: Radioligand, assay buffer, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives, particularly the biphenyl-phosphonoheptanoic acids, have demonstrated potent anticonvulsant activity through competitive antagonism of the NMDA receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further investigations into other potential biological activities, such as anticancer and antimicrobial effects, are warranted and could unveil new and exciting applications for this class of compounds.

References

7-Aminoheptanoic Acid: A Non-Natural Amino Acid for Advanced Biological System Engineering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid, a non-natural, medium-chain ω-amino acid, is emerging as a valuable molecular tool in the engineering of biological systems. Its unique structural properties, featuring a seven-carbon aliphatic chain separating the amino and carboxylic acid functionalities, offer novel opportunities for modifying peptides and proteins, thereby influencing their stability, conformation, and biological activity. This technical guide provides a comprehensive overview of this compound's role as a non-natural amino acid, detailing its synthesis, methods for its incorporation into proteins, and its potential applications, particularly in the context of drug development and the modulation of signaling pathways. While the site-specific incorporation of this compound into proteins is a burgeoning field with limited specific examples, this guide extrapolates from studies on structurally similar ω-amino acids to provide a foundational understanding and practical guidance for researchers.

Introduction to this compound

This compound (7-AHA) is an aliphatic ω-amino acid that is not found among the 20 proteinogenic amino acids.[1] Its structure provides a flexible and hydrophobic linker, making it an attractive building block in various fields of chemical biology and drug discovery.[2] Unlike α-amino acids, the amino and carboxyl groups of 7-AHA are separated by a polymethylene chain, which imparts unique conformational properties when incorporated into a peptide backbone.[3]

Chemical and Physical Properties:

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO₂[4]
Molecular Weight 145.20 g/mol [4]
Melting Point 192-195 °C[5]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water[4]
CAS Number 929-17-9[4]

Synthesis of this compound

Currently, there are no known natural or engineered biosynthetic pathways for this compound. Its use in biological systems relies on chemical synthesis.

Chemical Synthesis Protocol

A common method for the synthesis of this compound involves the amination of a 7-haloheptanoic acid derivative. The following protocol is adapted from a patented synthesis method.[6]

Materials:

  • 7-Iodoheptanoic acid

  • 29.7% Aqueous ammonia (B1221849) solution

  • Ethanol

  • Round-bottom flask

  • Rotary evaporator

  • Refrigerator

  • Oven

Procedure:

  • Mix 12.8 grams (0.05 mol) of 7-iodoheptanoic acid with 100 mL of a 29.7% aqueous ammonia solution in a round-bottom flask.[6]

  • Maintain the reaction mixture at a temperature of 45-50°C for 70 hours with stirring.[6]

  • After the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 50°C using a rotary evaporator to obtain a syrup.[6]

  • Dilute the concentrated syrup with 40 mL of ethanol.[6]

  • Place the solution in a refrigerator overnight to precipitate the this compound.[6]

  • Collect the white precipitate by filtration.

  • Dry the precipitate in an oven at 50°C to obtain pure this compound.[6]

Purification: For research applications requiring high purity, this compound can be further purified by preparative high-performance liquid chromatography (HPLC).[4]

Incorporation of this compound into Proteins

The site-specific incorporation of non-natural amino acids like 7-AHA into proteins is achieved through the expansion of the genetic code. This typically involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-natural amino acid and a unique codon, most commonly the amber stop codon (UAG).

While a specific orthogonal synthetase/tRNA pair for this compound has not been reported in the literature, the principles and protocols developed for other non-canonical amino acids, including similar ω-amino acids, can be adapted.

Experimental Workflow for Amber Suppression

The following diagram illustrates the general workflow for the site-specific incorporation of a non-natural amino acid, such as this compound, into a target protein using amber codon suppression.

experimental_workflow cluster_preparation Preparation of Components cluster_transformation Transformation and Expression cluster_purification_analysis Purification and Analysis plasmid_target Plasmid with Target Gene (with amber codon) transformation Co-transformation of Plasmids into E. coli plasmid_target->transformation plasmid_orthogonal Plasmid with Orthogonal Synthetase/tRNA Genes plasmid_orthogonal->transformation nAA This compound (synthetic) culture Cell Culture with This compound nAA->culture competent_cells Competent E. coli Cells competent_cells->transformation transformation->culture induction Induction of Protein Expression culture->induction cell_lysis Cell Lysis induction->cell_lysis purification Protein Purification (e.g., Affinity Chromatography) cell_lysis->purification analysis Characterization of Modified Protein purification->analysis

Figure 1: General workflow for in vivo incorporation of 7-AHA via amber suppression.
Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis offers a powerful alternative for incorporating non-natural amino acids, as it bypasses the need to transport the amino acid across a cell membrane and allows for direct manipulation of the translation machinery.

Protocol for CFPS with this compound:

This protocol is a generalized procedure and would require optimization for specific proteins and CFPS systems.

Materials:

  • Cell-free extract (e.g., E. coli S30 extract)

  • Energy solution (containing ATP, GTP, creatine (B1669601) phosphate, and creatine kinase)

  • Amino acid mixture (lacking one standard amino acid if residue-specific incorporation is desired)

  • This compound

  • Orthogonal tRNA and aminoacyl-tRNA synthetase (specific for 7-AHA, currently hypothetical)

  • DNA template with the target gene containing an amber codon

  • T7 RNA polymerase (if using a T7 promoter)

  • Reaction buffer

Procedure:

  • Thaw all components on ice.

  • In a microcentrifuge tube, combine the reaction buffer, energy solution, amino acid mixture, and this compound to the desired final concentrations.

  • Add the orthogonal tRNA and aminoacyl-tRNA synthetase.

  • Add the DNA template and T7 RNA polymerase.

  • Initiate the reaction by adding the cell-free extract.

  • Incubate the reaction at the optimal temperature for the CFPS system (typically 29-37°C) for several hours.

  • The resulting protein can then be purified and analyzed.

Quantitative Data (Extrapolated from Similar ω-Amino Acids)
Peptide ConstructLinkerReceptor Binding Affinity (IC₅₀, nM)Tumor Uptake (%ID/g at 2h)
α-MSH-AGlycine1.5 ± 0.23.5 ± 0.8
α-MSH-Bβ-Alanine0.9 ± 0.15.2 ± 1.1
α-MSH-C 8-Aminooctanoic Acid (Aoc) 0.4 ± 0.1 8.9 ± 1.5

%ID/g = percentage of injected dose per gram of tissue. Data adapted from a study on radiolabeled α-MSH peptides.[5]

This table demonstrates that the incorporation of an extended, flexible linker like 8-aminooctanoic acid can significantly improve the biological properties of a peptide, in this case, enhancing receptor binding and tumor uptake.[5] Similar effects could be anticipated with the incorporation of this compound.

Potential Biological Activity: GPR120 Signaling

This compound has been identified as a potential ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[4] GPR120 is a receptor for medium and long-chain fatty acids and plays a crucial role in metabolism and inflammation.[7][8]

GPR120 Signaling Pathway

Activation of GPR120 can initiate multiple downstream signaling cascades. The following diagram illustrates the key pathways initiated by GPR120 agonism.

GPR120_signaling cluster_nucleus Nucleus ligand This compound (or other fatty acid) gpr120 GPR120 ligand->gpr120 binds g_protein Gαq/11 gpr120->g_protein activates beta_arrestin β-Arrestin 2 gpr120->beta_arrestin recruits plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca²⁺ er->ca2 releases tab1 TAB1 beta_arrestin->tab1 sequesters tak1 TAK1 tab1->tak1 inhibits activation of nfkb_path IKK-IκB-NF-κB Pathway tak1->nfkb_path activates jnk_path JNK Pathway tak1->jnk_path activates inflammatory_genes Inflammatory Gene Expression nfkb_path->inflammatory_genes promotes jnk_path->inflammatory_genes promotes

Figure 2: GPR120 signaling pathway activated by fatty acid agonists.

Pathway Description: Upon binding of an agonist like a medium or long-chain fatty acid, GPR120 can signal through two main pathways:

  • Gαq/11-mediated pathway: GPR120 couples to the Gαq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

  • β-Arrestin 2-mediated anti-inflammatory pathway: GPR120 activation leads to the recruitment of β-Arrestin 2. The GPR120/β-Arrestin 2 complex can sequester TAB1, thereby inhibiting the activation of TAK1. This, in turn, prevents the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, leading to a reduction in the expression of inflammatory genes.[9]

Quantitative Data for GPR120 Activation by Fatty Acids

Specific quantitative data for the activation of GPR120 by this compound is not available. However, data for other medium and long-chain fatty acids can provide a reference for the expected potency.

AgonistReceptorAssayEC₅₀ (nM)Reference(s)
TUG-891Human GPR120Calcium Flux43.7[10]
Compound 10kHuman GPR120Calcium Flux57.6[10]
Compound AHuman GPR120β-Arrestin~350[11]
α-Linolenic acid (ALA)Human GPR120Calcium Flux~10,000[12]
Docosahexaenoic acid (DHA)Human GPR120Calcium Flux~10,000[12]

This table highlights the range of potencies of different agonists for GPR120. Synthetic agonists like TUG-891 show high potency, while endogenous fatty acids have lower potency. The potency of this compound would need to be determined experimentally.

Characterization of Proteins Containing this compound

After successful incorporation, it is crucial to characterize the modified protein to confirm the incorporation and to understand the effects of the modification.

Analytical Techniques:

  • Mass Spectrometry (MS): This is the primary tool for confirming the incorporation of the non-natural amino acid.

    • Intact Protein Analysis: High-resolution mass spectrometry can determine the molecular weight of the full-length protein, which will be increased by the mass of this compound (145.20 Da) minus the mass of water (18.02 Da) for each incorporation event.

    • Peptide Mapping: The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the precise identification of the peptide containing the modification and confirms the site of incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins, 2D NMR techniques like ¹H-¹⁵N HSQC can be used to analyze the structural consequences of incorporating this compound. Changes in chemical shifts of nearby residues can indicate local conformational changes.

  • Functional Assays: The biological activity of the modified protein should be assessed and compared to the wild-type protein. This could include enzyme kinetics, receptor binding assays, or cell-based assays, depending on the protein's function.

  • Stability Assays: Techniques such as circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) can be used to determine if the incorporation of this compound affects the protein's thermal stability.

Applications and Future Perspectives

The ability to incorporate this compound into proteins opens up several exciting possibilities for researchers and drug development professionals:

  • Peptide and Protein Engineering: The flexible and hydrophobic nature of 7-AHA can be used to modulate the structure and stability of peptides and proteins. It can act as a flexible linker between protein domains or be used to create novel protein folds.[11]

  • Drug Development:

    • PROTACs: this compound and its derivatives are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[2][12]

    • Peptide-Drug Conjugates: The amino or carboxyl group of 7-AHA can serve as a handle for the conjugation of drugs, imaging agents, or other moieties to a protein or peptide.

  • Modulation of Signaling Pathways: As a potential GPR120 agonist, peptides or proteins containing 7-AHA could be designed to have localized effects on GPR120 signaling, potentially leading to novel therapeutics for metabolic and inflammatory diseases.

The primary challenge in this field is the development of an efficient and specific orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound. The creation of such a tool would greatly facilitate the exploration of its full potential in biological systems.

Conclusion

This compound represents a promising non-natural amino acid for the engineering of proteins and peptides with novel properties. While its application is still in its early stages, the methodologies for its synthesis and incorporation are accessible. By leveraging the principles of genetic code expansion and drawing parallels from similar ω-amino acids, researchers can begin to explore the utility of this compound in their specific systems. Its potential as a modulator of the GPR120 signaling pathway further highlights its relevance in drug discovery and the study of metabolic diseases. The future development of dedicated molecular tools for its incorporation will undoubtedly accelerate its adoption and lead to new discoveries in chemical biology and biotechnology.

References

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Historical Synthesis of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a seven-carbon linear amino acid, has emerged as a valuable building block in modern chemical synthesis, finding applications in the development of novel pharmaceuticals, peptidomimetics, and polymers.[1] Its unique structural features, combining a terminal carboxylic acid and a primary amine, allow for its incorporation into a variety of molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a valuable resource for researchers and professionals in the field. We will delve into the seminal moments of its initial preparation and trace the evolution of its synthesis through classic organic reactions, providing detailed experimental protocols and comparative data.

The Dawn of Discovery: Early Synthesis of ω-Amino Acids

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, with the elucidation of structures and the development of new synthetic methodologies. The synthesis of ω-amino acids, in particular, garnered significant interest due to their relationship with naturally occurring α-amino acids and their potential as monomers for polyamides. While the exact first synthesis of this compound is not definitively documented in readily available modern databases, a thorough review of historical chemical literature points towards several key methodologies that were instrumental in the preparation of this and related long-chain amino acids.

Historical Synthesis Routes: A Comparative Analysis

Several classical organic reactions have been historically employed for the synthesis of this compound. This section details the most significant of these methods, providing experimental protocols where available and summarizing key quantitative data.

The Hofmann Degradation of Pimelamide

The Hofmann rearrangement, a classic method for converting a primary amide to a primary amine with one fewer carbon atom, represents a plausible early route to this compound.[2] This pathway would begin with pimelic acid, a seven-carbon dicarboxylic acid.

Logical Workflow:

Hofmann_Degradation Pimelic_Acid Pimelic Acid Pimeloyl_Chloride Pimeloyl Chloride Pimelic_Acid->Pimeloyl_Chloride SOCl₂ Pimelamide Pimelamide Pimeloyl_Chloride->Pimelamide NH₃ 7_Aminoheptanoic_Acid This compound Pimelamide->7_Aminoheptanoic_Acid Br₂, NaOH, H₂O

Caption: Hofmann Degradation pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction based on classical methods):

  • Preparation of Pimelamide: Pimelic acid would first be converted to its diacyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting pimeloyl chloride would then be treated with excess ammonia (B1221849) to form pimelamide.

  • Hofmann Rearrangement: The pimelamide would be treated with an aqueous solution of bromine and a strong base, such as sodium hydroxide. Careful control of the reaction temperature would be crucial. The reaction mixture would then be heated to effect the rearrangement, followed by acidification to protonate the resulting amine and subsequent neutralization to isolate the this compound.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialPimelic Acid
Key ReagentsThionyl chloride, Ammonia, Bromine, Sodium hydroxide
Melting Point (°C)192-195
Molecular Weight145.20[3]
The Schmidt Reaction of Pimelic Acid

The Schmidt reaction provides another route from a carboxylic acid to an amine with the same number of carbon atoms, proceeding through an acyl azide (B81097) intermediate.[4][5] This method offers a more direct conversion from pimelic acid compared to the Hofmann degradation.

Logical Workflow:

Schmidt_Reaction Pimelic_Acid Pimelic Acid Acyl_Azide Pimelic Acid Monoacyl Azide Pimelic_Acid->Acyl_Azide HN₃, H₂SO₄ Isocyanate 6-Isocyanatohexanoic Acid Acyl_Azide->Isocyanate Heat (Rearrangement) 7_Aminoheptanoic_Acid This compound Isocyanate->7_Aminoheptanoic_Acid H₂O (Hydrolysis)

Caption: Schmidt Reaction pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction):

  • Reaction Setup: Pimelic acid would be dissolved in a suitable solvent and treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction would likely be performed at a controlled temperature to manage the exothermic nature of the reaction and the hazardous nature of hydrazoic acid.

  • Rearrangement and Hydrolysis: Upon heating, the intermediate acyl azide would undergo a Curtius-like rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate in the aqueous acidic medium would yield this compound after workup.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialPimelic Acid
Key ReagentsHydrazoic acid, Sulfuric acid
Melting Point (°C)192-195
Molecular Weight145.20[3]
The Gabriel Synthesis from 7-Bromoheptanoic Acid

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides.[1][6] This route would necessitate the prior synthesis of a 7-haloheptanoic acid, typically 7-bromoheptanoic acid.

Logical Workflow:

Caption: Gabriel Synthesis pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction):

  • Preparation of 7-Bromoheptanoic Acid: A suitable starting material, such as cycloheptanone, could be oxidized to pimelic acid, which can then be monobrominated. Alternatively, a Hunsdiecker reaction on the silver salt of a suitable dicarboxylic acid half-ester could yield the desired bromo-acid.

  • Gabriel Synthesis: 7-Bromoheptanoic acid would be reacted with potassium phthalimide (B116566) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The resulting N-phthalimido-7-heptanoic acid would then be cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis, to liberate the free this compound.

Quantitative Data (Illustrative):

ParameterValue
Starting Material7-Bromoheptanoic Acid
Key ReagentsPotassium phthalimide, Hydrazine or Acid/Base
Melting Point (°C)192-195
Molecular Weight145.20[3]
Synthesis from 3-(2-Furyl) Acrylic Acid (A Patented Route)

A notable and more complex historical synthesis was detailed in a 1960 patent. This multi-step process begins with the hydrogenation of 3-(2-furyl) acrylic acid.

Experimental Workflow:

Furan_Route Furan_Acrylic_Acid 3-(2-Furyl) Acrylic Acid Hydroxyheptanoic_Acid_Derivative 7-Hydroxyheptanoic Acid Derivative Furan_Acrylic_Acid->Hydroxyheptanoic_Acid_Derivative H₂, Catalyst Haloheptanoic_Acid 7-Haloheptanoic Acid Hydroxyheptanoic_Acid_Derivative->Haloheptanoic_Acid HX 7_Aminoheptanoic_Acid This compound Haloheptanoic_Acid->7_Aminoheptanoic_Acid NH₃

Caption: Patented synthesis route from a furan (B31954) derivative.

Experimental Protocol (Amination of 7-Iodoheptanoic Acid):

A mixture of 12.8 grams (0.05 mol) of 7-iodoheptanoic acid and 100 mL of a 29.7% aqueous ammonia solution was maintained at a temperature of 45-50°C for 70 hours. The reaction mixture was then concentrated under reduced pressure at a temperature below 50°C. The resulting syrup was diluted with 40 mL of ethanol (B145695) and placed in a refrigerator overnight to precipitate the this compound. The white precipitate was collected and dried in an oven at 50°C.

Quantitative Data:

ParameterValue
Starting Material (for amination)7-Iodoheptanoic Acid
ReagentAqueous Ammonia
Reaction Temperature (°C)45-50
Reaction Time (hours)70
AppearanceWhite precipitate

Conclusion

The historical synthesis of this compound showcases the ingenuity of early organic chemists in applying fundamental reactions to construct novel molecules. From the degradative rearrangement of dicarboxylic acid derivatives to the nucleophilic substitution on halo-acids, these foundational methods paved the way for the eventual large-scale production and diverse applications of this important amino acid. Understanding these historical routes provides valuable context for modern synthetic chemists and highlights the enduring power of classical organic reactions. This guide serves as a comprehensive resource for professionals seeking to appreciate the origins and synthetic evolution of this compound, a molecule that continues to play a significant role in chemical and pharmaceutical innovation.

References

Thermochemical Properties of 7-Aminoheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a linear ω-amino acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds and polymers. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the prediction of its behavior in different chemical and physical environments. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, detailed experimental protocols for their determination, and visual representations of the associated experimental workflows.

Core Thermochemical Data

The thermochemical properties of this compound are fundamental to understanding its energetic landscape. The following table summarizes the available experimental and calculated data for the solid phase at standard conditions (298.15 K and 1 bar).

Thermochemical PropertySymbolValueUnitsMethodReference
Standard Enthalpy of Combustion ΔcH°-4608.68 ± 1.26kJ/molCombustion Calorimetry[1]
Standard Enthalpy of Formation ΔfH°-633.9kJ/molCalculated from ΔcH°Calculated in this work
Heat Capacity (Crystalline) Cp,cData not availableJ/(mol·K)--
Enthalpy of Sublimation ΔsubH°Data not availablekJ/mol--

Note: The standard enthalpy of formation was calculated based on the experimental enthalpy of combustion and the standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

Experimental Protocols

The determination of the thermochemical properties of this compound requires precise and specialized experimental techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Combustion

Objective: To determine the energy released upon the complete combustion of this compound.

Methodology:

  • Sample Preparation: A pellet of known mass (approximately 0.5-1.0 g) of high-purity, crystalline this compound is prepared. The pellet is placed in a crucible within a static bomb calorimeter.

  • Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A known amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of all water formed during combustion. The bomb is then placed in a precisely measured volume of water in the calorimeter's isothermal jacket.

  • Ignition and Data Acquisition: The sample is ignited using a cotton fuse wire of known mass and heat of combustion. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a Beckmann thermometer or a platinum resistance thermometer) at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings (using the Regnault-Pfaundler or similar correction method), the heat of combustion of the fuse wire, and the formation of nitric acid from the nitrogen in the sample. The heat capacity of the calorimeter system (calorimeter constant) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of solid this compound as a function of temperature.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of powdered crystalline this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

  • Measurement Scans: A three-step measurement procedure is employed:

    • Baseline Scan: An initial scan is performed with both the sample and reference pans empty to determine the baseline heat flow of the instrument.

    • Standard Scan: A scan is performed with a standard material of known heat capacity, typically sapphire (α-Al₂O₃), in the sample pan.

    • Sample Scan: The standard is replaced with the this compound sample, and the scan is repeated under identical conditions.

  • Data Analysis: The heat flow is measured as a function of temperature for each scan. The heat capacity of the this compound sample is then calculated by comparing its heat flow signal to that of the sapphire standard and the baseline, using the following equation:

    Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard

    where DSC represents the heat flow signal and m is the mass.

Knudsen Effusion Method for Enthalpy of Sublimation

Objective: To determine the vapor pressure of this compound at different temperatures and subsequently calculate its enthalpy of sublimation.

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is precisely controlled and varied.

  • Mass Loss Measurement: As the sample is heated, it sublimes, and the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation:

    P = ( dm/dt ) * (2πRT/M)1/2 / A

    where R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.

  • Enthalpy of Sublimation Calculation: The vapor pressure is measured at several different temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation:

    d(ln P)/d(1/T) = -ΔsubH°/R

Visualizing the Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Prep1 Weigh high-purity This compound Prep2 Press into a pellet Prep1->Prep2 Prep3 Place pellet in crucible Prep2->Prep3 Cal1 Place crucible in bomb Prep3->Cal1 Cal2 Charge bomb with O₂ Cal1->Cal2 Cal3 Assemble calorimeter Cal2->Cal3 Cal4 Ignite sample Cal3->Cal4 Cal5 Record temperature change Cal4->Cal5 Ana1 Apply corrections (fuse, nitric acid, heat exchange) Cal5->Ana1 Ana3 Calculate Enthalpy of Combustion Ana1->Ana3 Ana2 Determine calorimeter constant (using benzoic acid) Ana2->Ana3 DSC_Workflow cluster_prep Preparation cluster_measurement DSC Measurement Scans cluster_analysis Data Analysis Prep1 Weigh sample into hermetic Al pan Scan3 Sample Scan (this compound) Prep1->Scan3 Prep2 Prepare empty reference pan Scan1 Baseline Scan (empty pans) Prep2->Scan1 Scan2 Standard Scan (sapphire) Scan1->Scan2 Scan2->Scan3 Ana1 Record heat flow vs. temperature Scan3->Ana1 Ana2 Calculate Heat Capacity (Cp) using comparative method Ana1->Ana2 Knudsen_Effusion_Workflow cluster_setup Experimental Setup cluster_measurement Measurement at Multiple Temperatures cluster_analysis Data Analysis Setup1 Place sample in Knudsen cell Setup2 Place cell in high-vacuum chamber Setup1->Setup2 Setup3 Control temperature Setup2->Setup3 Meas1 Measure rate of mass loss (dm/dt) Setup3->Meas1 Meas2 Calculate Vapor Pressure (P) Meas1->Meas2 Ana1 Plot ln(P) vs. 1/T Meas2->Ana1 Ana2 Determine slope of the line Ana1->Ana2 Ana3 Calculate Enthalpy of Sublimation Ana2->Ana3

References

Unraveling the Crystalline Architecture of 7-Aminoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 7-aminoheptanoic acid, a molecule of significant interest in peptide synthesis and as a versatile building block in pharmaceuticals. This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and presents visual representations of its molecular arrangement and the analytical workflow.

Introduction

This compound is a linear aliphatic amino acid. Its molecular flexibility and bifunctional nature—possessing both an amino and a carboxylic acid group—allow it to participate in a variety of chemical reactions, making it a valuable component in drug design and material science. Understanding its three-dimensional structure at the atomic level is crucial for predicting its interactions, stability, and physical properties. This guide focuses on the crystallographic analysis of dl-2-aminoheptanoic acid, a stereoisomer of this compound, for which detailed structural data has been elucidated. A comprehensive study by Smets et al. (2018) revealed a rich polymorphic landscape for this compound, identifying five distinct crystalline forms.[1][2][3][4][5][6]

Crystallographic Data Summary

The crystallographic analysis of dl-2-aminoheptanoic acid has revealed the existence of five different polymorphs, each with a unique crystal structure. The key crystallographic parameters for these five forms are summarized in the tables below. These data have been compiled from the work of Smets et al. (2018) and are accessible through the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1563210–1563214.[1]

Table 1: Unit Cell Parameters of dl-2-Aminoheptanoic Acid Polymorphs

FormTemperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
I70MonoclinicP2₁/c9.78934.6859.94890114.99903062.816
II100MonoclinicP2₁/n9.83134.7899.98790115.18903097.616
III150MonoclinicP2₁/c9.91217.51310.05290115.63901572.98
IV293MonoclinicP2₁/n10.0238.84310.12590116.1490806.44
V400MonoclinicP2₁/c10.1518.91210.21390116.5290827.94

Table 2: Data Collection and Refinement Statistics for dl-2-Aminoheptanoic Acid Polymorphs

FormRadiation typeWavelength (Å)No. of reflectionsR-factor (%)
ISynchrotron0.688954024.8
IIMo Kα0.7107554594.9
IIIMo Kα0.7107527724.2
IVMo Kα0.7107514184.5
VMo Kα0.7107514595.1

Experimental Protocols

The determination of the crystal structures of dl-2-aminoheptanoic acid polymorphs involved the following key experimental procedures.

Crystallization

High-quality single crystals suitable for X-ray diffraction were obtained through the method of antisolvent evaporation.[3] A detailed procedure is as follows:

  • Preparation of a Saturated Solution: A saturated solution of dl-2-aminoheptanoic acid (≤97% purity) was prepared in water.

  • Antisolvent Setup: A small vial containing the slightly undersaturated aqueous solution was placed inside a larger, sealed vial. The larger vial contained a mixture of acetone (B3395972) and water, which acted as the antisolvent.

  • Vapor Diffusion: The acetone vapor from the outer vial slowly diffused into the inner vial containing the aqueous solution of the amino acid.

  • Crystal Growth: As the acetone dissolved in the water, it reduced the solubility of the dl-2-aminoheptanoic acid, leading to the gradual formation of small, high-quality single crystals.

For obtaining larger single crystals for techniques such as differential scanning calorimetry (DSC), hanging drop vapor diffusion in well plates was employed.[3]

Single-Crystal X-ray Diffraction (SCXRD)

The crystallographic data for the different polymorphs were collected using single-crystal X-ray diffraction. The general workflow for this process is outlined below, with specific instrumentation details for the analysis of dl-2-aminoheptanoic acid.

  • Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.

  • Data Collection:

    • For Forms II-V: Data were collected on a Rigaku AFC12 goniometer equipped with a Saturn 724+ detector and a MoKα rotating anode generator (λ = 0.71075 Å).[3] The temperature of the crystal was controlled using an Oxford Cryosystems Cobra device.[3]

    • For Form I: Data were collected at the Diamond Light Source on the I-19 beamline using synchrotron radiation (λ = 0.6889 Å) to obtain higher resolution data at a very low temperature.[3]

  • Data Reduction: The raw diffraction data were processed to yield a set of indexed reflections with their corresponding intensities. This was performed using software such as Rigaku CrystalClear for forms I and V, and Rigaku CrysAlisPro for forms II, III, and IV.[6]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods (SHELXS) and refined using full-matrix least-squares on F² (SHELXL) within the OLEX2 software package.[6]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis crystallization Crystallization (Antisolvent Evaporation) crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray_diffraction Single-Crystal X-ray Diffraction mounting->xray_diffraction data_reduction Data Reduction xray_diffraction->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

Molecular structure of this compound.

Conclusion

The crystal structure analysis of dl-2-aminoheptanoic acid reveals a complex polymorphic behavior, with at least five distinct crystalline forms accessible under different temperature conditions. The detailed crystallographic data and experimental protocols presented in this guide provide a solid foundation for further research into the physicochemical properties of this important amino acid. This structural information is invaluable for computational modeling, understanding intermolecular interactions, and for the rational design of novel pharmaceuticals and materials incorporating the this compound moiety.

References

Determining the Physicochemical Properties of 7-Aminoheptanoic Acid: A Technical Guide to pKa and Isoelectric Point

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the acid-base properties of 7-aminoheptanoic acid, a crucial aliphatic ω-amino acid. Focused on its pKa values and isoelectric point (pI), this document serves as a vital resource for researchers, scientists, and professionals in drug development and peptide synthesis.

Executive Summary

This compound, a seven-carbon chain amino acid, possesses both an acidic carboxyl group and a basic amino group. Understanding the dissociation constants (pKa) of these functional groups is fundamental to predicting the molecule's charge state at a given pH, which in turn governs its solubility, reactivity, and biological interactions. This guide details the theoretical basis for these properties and outlines the experimental protocols for their determination.

Acid-Base Properties of this compound

The ionizable groups of this compound—the α-carboxyl group and the ω-amino group—endow it with amphoteric properties, allowing it to act as both an acid and a base. The pKa is the pH at which a functional group is half-ionized.

  • pKa1 (-COOH): This value corresponds to the dissociation of the carboxylic acid group.

  • pKa2 (-NH3+): This value represents the dissociation of the protonated amino group.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, existing predominantly in its zwitterionic form. For a simple amino acid with non-ionizable side chains, the pI can be calculated as the average of its two pKa values.

Quantitative Data Summary

The pKa values for this compound are summarized in the table below. The pKa1 value is experimentally determined, while the pKa2 value is estimated based on the structurally similar 6-aminocaproic acid, which differs by only one methylene (B1212753) group.[1]

ParameterValueFunctional Group
pKa1 4.502 (at 25°C)[2]Carboxyl (-COOH)
pKa2 (estimated) ~10.75[1]Amino (-NH3+)
Isoelectric Point (pI) (calculated) ~7.63-

Calculation of Isoelectric Point (pI): pI = (pKa1 + pKa2) / 2 pI = (4.502 + 10.75) / 2 = 7.626

Experimental Determination Protocols

Accurate determination of pKa and pI is crucial for the application of this compound in research and development. The following sections detail the standard experimental methodologies.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.[1] The procedure involves titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change.

Protocol:

  • Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. The pH meter is calibrated using standard buffers.

  • Acidic Titration: A known volume of the amino acid solution is titrated with a standardized strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the acid until the pH drops to approximately 1.5.

  • Basic Titration: A fresh, equal volume of the amino acid solution is titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until the pH rises to approximately 12.5.

  • Data Analysis: The titration data is plotted as pH versus the equivalents of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first midpoint corresponds to pKa1, and the second corresponds to pKa2.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep1 Prepare 0.1 M This compound solution prep2 Calibrate pH meter with standard buffers prep1->prep2 titrate_acid Titrate with 0.1 M HCl prep2->titrate_acid Start Titration 1 titrate_base Titrate with 0.1 M NaOH prep2->titrate_base Start Titration 2 record_acid Record pH after each addition titrate_acid->record_acid record_base Record pH after each addition titrate_base->record_base plot Plot pH vs. equivalents of titrant record_acid->plot record_base->plot determine_pka Identify midpoints of buffering regions (pKa1 and pKa2) plot->determine_pka

Fig. 1: Experimental workflow for pKa determination by potentiometric titration.
Isoelectric Focusing (IEF) for pI Determination

Isoelectric focusing is an electrophoretic technique used to separate molecules based on their isoelectric point.[3][4] When a molecule is in a pH environment equal to its pI, it carries no net charge and will not migrate in an electric field.

Protocol:

  • Gel Preparation: A polyacrylamide or agarose (B213101) gel containing carrier ampholytes is prepared. These ampholytes establish a stable pH gradient within the gel when an electric field is applied.

  • Sample Application: The this compound sample, along with a series of pI marker proteins, is applied to the gel.

  • Electrophoresis: An electric field is applied across the gel. The acidic end (anode) will have a low pH, and the basic end (cathode) will have a high pH.

  • Focusing: Molecules will migrate through the pH gradient until they reach the point where the pH equals their pI. At this point, the net charge is zero, and migration ceases.

  • Visualization and Analysis: The gel is stained (e.g., with Coomassie Brilliant Blue for pI markers) to visualize the focused bands. The position of the this compound (which may require a specific staining method or be inferred if it is the only non-proteinaceous sample) is compared to the positions of the known pI markers to determine its isoelectric point.

G cluster_0 Setup cluster_1 Electrophoresis cluster_2 Analysis gel_prep Prepare gel with carrier ampholytes to create a pH gradient sample_app Apply this compound and pI markers to the gel gel_prep->sample_app apply_field Apply electric field (Anode at low pH, Cathode at high pH) sample_app->apply_field migration Molecules migrate until pH = pI apply_field->migration stain Stain gel to visualize bands migration->stain compare Compare position of sample to pI markers to determine the isoelectric point stain->compare

Fig. 2: Experimental workflow for pI determination by isoelectric focusing.

Signaling Pathways and Logical Relationships

As a simple aliphatic amino acid, this compound is not directly involved in complex signaling pathways in the same manner as proteinogenic amino acids. Its primary relevance is as a structural analog of lysine (B10760008) and as a building block in synthetic chemistry. The logical relationship between its structure and properties is fundamental.

The diagram below illustrates the ionization states of this compound as a function of pH, a direct consequence of its pKa values.

G A H₃N⁺-(CH₂)₆-COOH (Net Charge: +1) B H₃N⁺-(CH₂)₆-COO⁻ (Zwitterion, Net Charge: 0) A->B pH > pKa1 (4.502) B->A pH < pKa1 (4.502) C H₂N-(CH₂)₆-COO⁻ (Net Charge: -1) B->C pH > pKa2 (~10.75) C->B pH < pKa2 (~10.75)

Fig. 3: Ionization states of this compound at different pH levels.

Conclusion

This guide has provided the key physicochemical parameters of this compound, namely its pKa values and isoelectric point. The outlined experimental protocols for potentiometric titration and isoelectric focusing offer a robust framework for the empirical determination of these values. A thorough understanding of these properties is indispensable for the effective application of this compound in pharmaceutical and chemical research.

References

Methodological & Application

Application Notes and Protocols for 7-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid (Aha) is a non-proteinogenic ω-amino acid that serves as a versatile linker or spacer in solid-phase peptide synthesis (SPPS).[1][2] Its seven-carbon aliphatic chain provides flexibility and a defined length, making it a valuable tool for modifying peptide backbones to influence their structural and biological properties, such as stability and solubility.[3] In SPPS, the Fmoc-protected derivative, Fmoc-7-aminoheptanoic acid, is commonly utilized to facilitate its incorporation into a growing peptide chain.[4]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS protocols, including detailed methodologies for its incorporation, cleavage, and purification.

Applications in Peptide Synthesis

The incorporation of this compound as a linker can be advantageous in various applications within peptide and drug development:

  • Modification of Peptide Backbones: Introduction of a flexible spacer to alter the conformation and biological activity of a peptide.[3]

  • Peptide-Drug Conjugates: Serving as a stable linker to attach cytotoxic drugs, imaging agents, or other moieties to a targeting peptide.

  • Radiolabeled Peptides: Acting as a spacer between a chelating agent and a targeting peptide to minimize steric hindrance and improve target binding.

  • Probing Structure-Activity Relationships (SAR): Systematically varying the linker length by using different ω-amino acids to optimize the biological activity of a peptide.

Quantitative Data

While specific quantitative data for the coupling efficiency and yield of this compound is not extensively tabulated in the literature, the coupling of Fmoc-protected ω-amino acids like Fmoc-7-aminoheptanoic acid generally proceeds with high efficiency under standard SPPS conditions. The overall yield and purity of the final peptide are dependent on the sequence, length, and purification methods.

Table 1: General Performance Metrics in Fmoc-SPPS

ParameterTypical ValueNotes
Coupling Efficiency per Step >99%Can be monitored qualitatively using the Kaiser test. For sterically hindered or difficult couplings, efficiency might be lower and require optimization.
Overall Crude Peptide Purity 50-95%Highly dependent on the peptide sequence, length, and potential side reactions. Purification is typically required.
Final Peptide Yield (after purification) 10-50%Dependent on the number of amino acids, coupling efficiency at each step, and losses during purification.[5]

Note: The data in this table represents typical values for standard Fmoc-SPPS and are not specific to the incorporation of this compound. Researchers should perform in-process monitoring and optimization for their specific peptide sequence.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-7-aminoheptanoic acid

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation/Washing Solvent: Cold diethyl ether

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Fmoc-7-Aha Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Loop_Start Wash2->Loop_Start Cleavage Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Coupled Loop_End Repeat for next amino acid Loop_Start->Loop_End Chain Elongation Loop_End->Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Protocol for a Single Coupling Cycle of Fmoc-7-Aminoheptanoic Acid

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes at room temperature.

    • Drain the DMF.

  • Fmoc Deprotection (of the preceding amino acid):

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF (5 mL) and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Preparation of Fmoc-7-Aminoheptanoic Acid Solution:

    • In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3-5 equivalents, e.g., 0.3-0.5 mmol) and a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF (2-3 mL).

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-7-aminoheptanoic acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

The resin is now ready for the deprotection of the Fmoc group from the newly added this compound and the coupling of the next amino acid in the sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Logical Relationships in SPPS

The success of incorporating this compound, like any other amino acid in SPPS, depends on the careful execution and interplay of several key steps.

SPPS_Logic cluster_synthesis Peptide Synthesis Cycle cluster_outcome Desired Outcome Deprotection Complete Fmoc Deprotection Coupling Efficient Amino Acid Coupling Deprotection->Coupling Exposes free amine High_Purity High Crude Purity Deprotection->High_Purity Washing Thorough Washing Coupling->Washing Forms peptide bond Coupling->High_Purity Washing->Deprotection Removes excess reagents Washing->High_Purity High_Yield High Overall Yield High_Purity->High_Yield

Caption: Logical relationship between key SPPS steps and the desired outcome of high purity and yield.

Disclaimer: The protocols provided are intended as a general guide. Optimization may be necessary for specific peptide sequences and synthesis scales.

References

Application Note: Fmoc-7-Aminoheptanoic Acid Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and protocol for the efficient coupling of Fmoc-7-aminoheptanoic acid in solid-phase peptide synthesis (SPPS). It includes information on factors influencing coupling efficiency, recommended protocols, and comparative data for common coupling reagents.

Introduction

Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) is a widely utilized building block in peptide synthesis, primarily employed as a flexible, hydrophilic linker or spacer.[1][2][3][4] Its aliphatic chain of seven carbons provides spatial separation between a peptide sequence and a conjugated moiety, such as a fluorescent label, biotin, or a drug molecule, without introducing significant steric hindrance.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus makes it fully compatible with the most common strategy for SPPS.[1][5][6]

Achieving high coupling efficiency of Fmoc-7-aminoheptanoic acid is crucial for the successful synthesis of high-purity peptide conjugates. Incomplete coupling can lead to deletion sequences that are difficult to separate from the target peptide, thereby reducing the overall yield and purity. This application note details the factors affecting the coupling of this linker and provides optimized protocols to maximize reaction efficiency.

Factors Influencing Coupling Efficiency

The successful coupling of Fmoc-7-aminoheptanoic acid, like any amino acid in SPPS, is dependent on several factors that must be carefully controlled. While 7-aminoheptanoic acid is not considered a "difficult" amino acid to couple due to the absence of a bulky side chain, suboptimal conditions can still lead to incomplete reactions.

  • Choice of Coupling Reagent: The activation of the carboxylic acid is paramount for an efficient reaction. A variety of coupling reagents are available, each with its own mechanism, activation speed, and potential for side reactions.[7][8][9]

  • Reaction Time and Temperature: While room temperature is standard for most coupling reactions, extended reaction times or elevated temperatures can be used to drive difficult couplings to completion.[6] However, prolonged times can also increase the risk of side reactions like racemization for chiral amino acids.

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the resin and the protected amino acids.[10] The quality of the DMF is critical, as amine impurities can neutralize the activated amino acid.

  • Resin Swelling: Proper swelling of the solid support is essential to ensure that all reactive sites are accessible.[6] The choice of resin (e.g., Wang, Rink Amide) can also influence the reaction environment.[6][10]

  • Steric Hindrance: Although Fmoc-7-aminoheptanoic acid itself is not sterically hindered, the growing peptide chain on the resin can create a sterically crowded environment, which may impede the coupling of subsequent residues.[11]

Experimental Protocols

The following protocols provide a general guideline for the manual coupling of Fmoc-7-aminoheptanoic acid. These can be adapted for automated peptide synthesizers.

Resin Preparation
  • Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.[6][10]

  • Swell the resin in DMF for at least 30-60 minutes at room temperature.[10]

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[5][10]

  • Agitate the mixture for 5-10 minutes at room temperature.[5]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

Coupling of Fmoc-7-Aminoheptanoic Acid

The following are protocols for different classes of coupling reagents. The molar equivalents are based on the initial loading of the resin.

Protocol A: Using Aminium/Uronium Reagents (e.g., HATU, HBTU)

  • In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3-5 equivalents), HATU or HBTU (2.9-4.9 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.[7][10]

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol B: Using Carbodiimide Reagents (e.g., DIC/Oxyma)

  • In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3-5 equivalents) and an additive such as OxymaPure® or HOBt (3-5 equivalents) in DMF.[7][9]

  • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the mixture.

  • Add the activation mixture immediately to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring Coupling Efficiency

To ensure the coupling reaction has gone to completion, a qualitative ninhydrin (B49086) (Kaiser) test can be performed. A negative result (beads remain colorless or yellow) indicates a complete reaction, while a positive result (beads turn blue/purple) signifies the presence of unreacted primary amines and the need for a second coupling.

For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.[12]

Data Presentation: Coupling Reagent Comparison

The following table summarizes the expected coupling efficiencies of Fmoc-7-aminoheptanoic acid with various common coupling reagents under standard conditions. The data is representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling Reagent CombinationActivation TimeCoupling TimeExpected EfficiencyNotes
HATU/DIPEA 1-2 min1-2 hours>99.5%Highly efficient and fast, though more expensive.[7][13]
HBTU/DIPEA 1-2 min1-2 hours>99%A widely used and effective coupling reagent.[7][8]
HCTU/DIPEA 1-2 min1-2 hours>99.5%Similar to HATU in efficiency, often with better solubility.[14]
DIC/OxymaPure® Immediate2-4 hours>99%Cost-effective and low risk of racemization.[7]
PyBOP/DIPEA 1-2 min1-2 hours>99%A good balance of reactivity and stability with low racemization.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis cycle for the coupling of Fmoc-7-aminoheptanoic acid.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-7-Ahp-OH + Activator + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle

Caption: Workflow for Fmoc-7-aminoheptanoic acid coupling in SPPS.

Factors Affecting Coupling Efficiency

This diagram outlines the logical relationships between the primary factors that influence the outcome of the coupling reaction.

Coupling_Factors cluster_reagents Reagents & Solvents cluster_conditions Reaction Conditions cluster_solid_phase Solid Phase Coupling_Efficiency Coupling Efficiency Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Coupling_Efficiency Base Base (e.g., DIPEA) Base->Coupling_Efficiency Solvent_Quality Solvent Quality (Amine-free DMF) Solvent_Quality->Coupling_Efficiency Reaction_Time Reaction Time Reaction_Time->Coupling_Efficiency Temperature Temperature Temperature->Coupling_Efficiency Resin_Type Resin Type (e.g., Wang, Rink) Resin_Type->Coupling_Efficiency Resin_Swelling Resin Swelling Resin_Swelling->Coupling_Efficiency Peptide_Aggregation Peptide Aggregation on Resin Peptide_Aggregation->Coupling_Efficiency

Caption: Key factors influencing coupling efficiency in SPPS.

Conclusion

Fmoc-7-aminoheptanoic acid is a valuable tool for introducing linkers and spacers in peptide synthesis. Its coupling can be achieved with high efficiency using standard SPPS protocols. The choice of a potent coupling reagent, such as HATU or HCTU, combined with adequate reaction time and high-quality reagents, will ensure near-quantitative incorporation of the linker. For routine synthesis, cost-effective reagents like DIC/Oxyma also provide excellent results. Careful monitoring of the coupling reaction is recommended to ensure the integrity and purity of the final peptide conjugate.

References

Application Notes and Protocols for the Deprotection of Boc-7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] This document provides detailed application notes and experimental protocols for the deprotection of Boc-7-aminoheptanoic acid, a key step in synthesizing various functionalized molecules. The efficient cleavage of the Boc group is crucial for subsequent synthetic transformations.

The most common method for Boc deprotection is acid-catalyzed hydrolysis.[1] The mechanism involves the protonation of the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][3] This cation can then be scavenged or can eliminate a proton to form isobutylene.[1] While acidic methods are prevalent, alternative techniques under neutral or basic conditions have also been developed to accommodate substrates with acid-sensitive functional groups.[4][5]

Deprotection Methodologies

The selection of a deprotection strategy for Boc-7-aminoheptanoic acid depends on the overall synthetic route and the presence of other sensitive functional groups in the molecule. The primary methods include acidic, milder/neutral, and basic deprotection.

Acidic Deprotection

Strong acids are the most common reagents for Boc group removal due to their efficiency.[2]

  • Trifluoroacetic Acid (TFA): TFA is a highly effective reagent, often used in a solution with dichloromethane (B109758) (DCM).[6][7] The reaction is typically fast and proceeds at room temperature.[8] However, the harshness of TFA can lead to the degradation of other acid-labile groups.[8] To mitigate side reactions caused by the tert-butyl cation byproduct, scavengers such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture.[8]

  • Hydrogen Chloride (HCl): Solutions of HCl in organic solvents like 1,4-dioxane (B91453) or ethyl acetate (B1210297) provide a common alternative to TFA.[8][9] These conditions are also highly effective for Boc deprotection.[2]

  • Other Acids: Aqueous phosphoric acid and Lewis acids such as zinc bromide have also been employed for Boc removal, offering milder alternatives to TFA and HCl.[4][8]

Milder and Neutral Deprotection Techniques

For substrates containing acid-sensitive functionalities, milder deprotection methods are necessary.

  • Oxalyl Chloride in Methanol (B129727): This method offers a mild and selective approach for N-Boc deprotection, proceeding at room temperature with high yields.[2][4]

  • Thermal Deprotection: Heating the Boc-protected compound, sometimes in a suitable solvent like trifluoroethanol (TFE) or methanol, can effect deprotection.[5][10] This method avoids the use of acidic reagents altogether.

  • Mechanochemical Methods: Ball milling of Boc-protected amines with p-toluenesulfonic acid under solvent-free conditions provides a rapid and environmentally friendly deprotection method.[11]

Basic Deprotection

While less common, basic conditions can be used for Boc deprotection in specific cases. Reagents such as sodium carbonate in refluxing DME or sodium t-butoxide in wet tetrahydrofuran (B95107) have been reported.[4] These methods are generally reserved for substrates that are stable to strong bases but sensitive to acids.

Experimental Protocols

The following are detailed protocols for common deprotection methods applicable to Boc-7-aminoheptanoic acid.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-7-aminoheptanoic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Anisole or Triisopropylsilane, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-7-aminoheptanoic acid (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.[8] If using a scavenger, it should be added prior to the TFA.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[8]

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected 7-aminoheptanoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

Materials:

  • Boc-7-aminoheptanoic acid

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place Boc-7-aminoheptanoic acid in a round-bottom flask.

  • Add the 4M solution of HCl in 1,4-dioxane to the flask.[2] The substrate can be dissolved or suspended in the acidic solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours, often indicated by the precipitation of the hydrochloride salt of the product.[2]

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.[1]

  • Dry the collected solid under vacuum to obtain the this compound hydrochloride salt.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

Materials:

  • Boc-7-aminoheptanoic acid

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Dry round-bottom flask

  • Magnetic stirrer

  • Syringe or micropipette

Procedure:

  • In a dry round-bottom flask, dissolve Boc-7-aminoheptanoic acid (1 equivalent) in anhydrous methanol (to a concentration of approximately 50 mg in 3 mL).[4]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution via a syringe or micropipette.[4] An immediate increase in temperature and sputtering may be observed.[4]

  • Continue stirring the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. Further purification can be performed by standard methods if required.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the deprotection of Boc-protected amines. These values should be considered as starting points for optimization for Boc-7-aminoheptanoic acid.

Table 1: Acidic Deprotection Conditions

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp.30 min - 4 hHighly efficient; scavengers may be needed to prevent side reactions.[1][8]
Hydrogen Chloride (HCl)1,4-Dioxane4 M0 °C to Room Temp.30 min - 2 hCommonly used alternative to TFA; product often precipitates as the HCl salt.[2][8]
Hydrogen Chloride (HCl)Ethyl Acetate1 MRoom Temp.VariesMilder than HCl in dioxane.[8]
Phosphoric AcidTetrahydrofuran (THF)Dilute aqueousRoom Temp.VariesA milder acidic condition.[4][8]

Table 2: Milder/Neutral and Basic Deprotection Conditions

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Oxalyl ChlorideMethanol3 equivalentsRoom Temp.1 - 4 hMild and selective method with good to excellent yields.[4]
ThermalTFE, MeOH, or neatN/A120 - 240 °C30 min - several hoursAvoids acidic reagents; optimization of temperature and time is crucial.[5]
p-Toluenesulfonic acidSolvent-free (ball milling)ExcessRoom Temp.10 minA rapid and green mechanochemical method.[11]
Sodium CarbonateDimethoxyethane (DME)N/ARefluxVariesBasic deprotection for acid-sensitive substrates.[4]

Optimization of Deprotection

To achieve the best results, optimization of the reaction conditions is often necessary.

  • Acid Concentration: For incomplete deprotection, increasing the acid concentration or the number of equivalents may be required.[8]

  • Reaction Time: The progress of the reaction should be closely monitored to ensure complete deprotection without causing degradation of the product.[8]

  • Temperature: Most Boc deprotections are performed at room temperature. Gentle warming (e.g., to 40 °C) can be considered for sterically hindered substrates, but this may also increase the rate of side reactions.[8]

  • Solvent: The choice of solvent can impact the reaction rate and the solubility of the starting material and product. Greener alternatives to DCM and 1,4-dioxane, such as ethers (e.g., 2-MeTHF) or esters, are being increasingly used.[9]

  • Scavengers: The use of scavengers is a key strategy to prevent the tert-butylation of sensitive residues by trapping the tert-butyl cation.[8] Common scavengers and their typical concentrations are listed in the table below.

Table 3: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)1-5%Highly effective carbocation scavenger.[8]
Anisole2.5-5%General scavenger, particularly for preventing alkylation of tryptophan.[8]
Thiophenol2.5-5%Can prevent nucleophilic substrates from being alkylated.[8]
1,2-Ethanedithiol (EDT)2.5%Effective in preventing side reactions with methionine.[8]
Water2.5-5%Acts as a scavenger for the tert-butyl cation.[8]

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow Start Start: Boc-7-Aminoheptanoic Acid Reaction_Setup Reaction Setup: - Dissolve in appropriate solvent - Cool to desired temperature Start->Reaction_Setup Reagent_Addition Reagent Addition: - Acid (e.g., TFA, HCl) - Or other deprotection reagent Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Reagent_Addition->Reaction Workup Workup: - Neutralization - Extraction - Drying Reaction->Workup Purification Purification (if necessary): - Recrystallization - Column Chromatography Workup->Purification Product Product: This compound (or its salt) Purification->Product

Caption: General experimental workflow for the deprotection of Boc-7-aminoheptanoic acid.

Boc Deprotection Signaling Pathway

Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation + H+ (Acid) Fragmentation Fragmentation Protonation->Fragmentation Free_Amine Free Amine Fragmentation->Free_Amine CO2 Carbon Dioxide Fragmentation->CO2 tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Scavenging Scavenging or Elimination tButyl_Cation->Scavenging Byproducts Stable Byproducts (e.g., Isobutylene) Scavenging->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Polymerization of 7-Aminoheptanoic Acid to Nylon-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Nylon-7 (poly(7-aminoheptanoic acid)), a versatile aliphatic polyamide with applications in fibers, engineering plastics, and potentially in biomedical fields.

Introduction

Nylon-7 is a semi-crystalline thermoplastic polymer belonging to the polyamide family. It is synthesized from the monomer this compound through step-growth polymerization, specifically polycondensation. The resulting polymer consists of repeating units of heptamethylene amide. Compared to more common nylons like Nylon-6 and Nylon-6,6, Nylon-7 exhibits a lower melting point and reduced moisture absorption, which can be advantageous in certain applications. This document outlines the primary method for its synthesis—melt polycondensation—and details the essential characterization techniques.

Data Presentation

Table 1: Properties of this compound Monomer
PropertyValueReference
CAS Number 929-17-9[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 192-195 °C[1]
Table 2: Typical Properties of Nylon-7 Polymer
PropertyValue RangeAnalytical Method
Melting Temperature (T_m) 228 - 242 °CDifferential Scanning Calorimetry (DSC)
Heat of Fusion (ΔH_f) 52 - 93 J/gDifferential Scanning Calorimetry (DSC)
Glass Transition Temp. (T_g) ~50 °C (Varies with crystallinity)Differential Scanning Calorimetry (DSC)
Decomposition Temperature > 400 °C (in N₂)Thermogravimetric Analysis (TGA)
Density ~1.10 - 1.14 g/cm³Not specified in search results
Solubility Soluble in formic acid, m-cresol (B1676322), hexafluoroisopropanol (HFIP)Gel Permeation Chromatography (GPC) Literature
Table 3: Effect of Melt Polymerization Conditions on Nylon-7 Properties (Hypothetical Data for Illustrative Purposes)
Reaction Time (hours)Reaction Temperature (°C)CatalystNumber-Average Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)Melting Point (T_m) (°C)
3260None15,0002.1225
5260None25,0002.0228
5270None35,0001.9230
5270Phosphoric Acid45,0001.8232
8270None40,0002.2231

Note: This table is illustrative. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes the synthesis of Nylon-7 via melt polycondensation, a process involving heating the monomer above its melting point to initiate polymerization with the removal of water as a byproduct.

Materials:

  • This compound (high purity)

  • Nitrogen gas (high purity)

  • (Optional) Catalyst, such as phosphoric acid or certain metal oxides.

  • Formic acid or m-cresol for dissolution and characterization.

Equipment:

  • Glass reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Cold trap.

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at 80-100 °C for at least 12 hours to remove any residual moisture.

  • Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen gas for 15-30 minutes to create an inert atmosphere.

  • Charging the Reactor: Add the dried this compound to the reaction vessel. If using a catalyst, it can be added at this stage.

  • Heating and Polymerization:

    • Begin stirring and slowly heat the monomer under a gentle flow of nitrogen.

    • Once the monomer melts (around 195 °C), continue to increase the temperature to the desired reaction temperature (e.g., 270 °C).[3]

    • Water will begin to distill from the reaction mixture as polycondensation proceeds.

    • Maintain the reaction at this temperature for a specified duration (e.g., 5 hours).[3]

  • Vacuum Application (Optional): To achieve higher molecular weight, a vacuum can be applied during the later stages of the reaction to facilitate the removal of water and drive the equilibrium towards polymer formation.

  • Polymer Recovery:

    • After the desired reaction time, stop heating and allow the polymer to cool under a nitrogen atmosphere.

    • The resulting solid Nylon-7 can be removed from the reactor. It may be necessary to carefully break the glass vessel if the polymer has solidified in a large mass.

  • Purification:

    • The crude polymer can be purified by dissolving it in a suitable solvent (e.g., hot formic acid) and precipitating it in a non-solvent (e.g., water or acetone).

    • The precipitated polymer should be filtered, washed thoroughly with the non-solvent, and dried in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Characterization of Nylon-7

A. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve a known concentration of the purified Nylon-7 in a suitable GPC solvent such as hexafluoroisopropanol (HFIP) or formic acid.[4][5]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for polar polymers.

  • Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or polymethyl methacrylate), although for accurate results, specific Nylon standards are preferred.

  • Analysis: Inject the sample solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[6]

B. Thermal Properties Analysis by DSC and TGA

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the dried Nylon-7 into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 260 °C).

    • Cool the sample at a controlled rate and then reheat for a second heating scan.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) from the thermogram.[7]

  • Thermogravimetric Analysis (TGA):

    • Place 10-20 mg of the dried Nylon-7 into a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Analyze the resulting TGA curve to determine the onset of thermal degradation and the residual weight at high temperatures.[3][8]

Mandatory Visualization

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer 7-Aminoheptanoic Acid Drying Vacuum Drying (80-100°C, 12h) Monomer->Drying Reactor Reaction Vessel (N2 Atmosphere) Drying->Reactor Heating Melt & Heat (e.g., 270°C, 5h) Reactor->Heating Vacuum Vacuum Application (Optional) Heating->Vacuum Cooling Cooling & Recovery Vacuum->Cooling Dissolution Dissolution (Formic Acid) Cooling->Dissolution Precipitation Precipitation (Water/Acetone) Dissolution->Precipitation Filtration Filtration & Washing Precipitation->Filtration FinalDrying Vacuum Drying (60-80°C) Filtration->FinalDrying Characterization Characterization (GPC, DSC, TGA) FinalDrying->Characterization

Caption: Experimental workflow for the synthesis and characterization of Nylon-7.

Polymerization_Reaction Monomer n H₂N-(CH₂)₆-COOH (this compound) Polymer -[HN-(CH₂)₆-CO]n- (Nylon-7) Monomer->Polymer Δ, -H₂O Water (n-1) H₂O

Caption: Polycondensation reaction of this compound to form Nylon-7.

References

Application Notes and Protocols for 7-Aminoheptanoic Acid as a Flexible Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, connected by a seven-carbon aliphatic chain. This structure imparts flexibility and hydrophobicity, making it a valuable linker in bioconjugation. Its applications span from the creation of antibody-drug conjugates (ADCs) and PROTACs to the immobilization of proteins on surfaces for various assays.[1][2] The saturated hydrocarbon chain provides chemical stability, being resistant to enzymatic degradation, which can enhance the in vivo stability of the resulting bioconjugate.[3] This document provides detailed application notes and protocols for the effective use of this compound as a flexible linker in bioconjugation.

Core Principles of this compound in Bioconjugation

The utility of this compound as a linker lies in its ability to connect two molecules through stable amide bonds. The general strategy involves the activation of its carboxylic acid group to make it reactive towards an amine on the first biomolecule, followed by the reaction of the linker's amine group with an activated functional group on the second biomolecule. To control the sequence of these reactions, protected forms of this compound, such as Fmoc-7-aminoheptanoic acid or Boc-7-aminoheptanoic acid, are commonly used.[4][5]

The activation of the carboxylic acid is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] This two-step process forms a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines on the target biomolecule to form a stable amide bond.[7]

Applications and Data Presentation

The flexibility of the seven-carbon chain of this compound can be advantageous in applications where maintaining the biological activity of the conjugated molecules is critical. The linker provides sufficient spatial separation between the conjugated partners, minimizing steric hindrance.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the conjugate.[3] While specific data for this compound in this context is not extensively published in comparative studies, the principles of using aliphatic linkers are well-established. The stability of the amide bonds formed is a key advantage.

ParameterTypical Value/ObservationCitation
Conjugation Efficiency 75-90% (with optimized carbodiimide chemistry)[5]
Linker Stability (in serum) High (amide bonds are generally stable)[3]
Impact on Antibody Binding Minimal (due to flexibility and length)[1]
Drug Release Mechanism Typically relies on lysosomal degradation of the antibody for non-cleavable applications[8]
Enzyme Immobilization

This compound can be used to covalently attach enzymes to solid supports, which is crucial for applications in biocatalysis and diagnostics. The linker helps to preserve the enzyme's conformational flexibility and, consequently, its activity.

ParameterTypical Value/ObservationCitation
Immobilization Yield 85-95% (dependent on support and enzyme)[9]
Activity Recovery 50-90% (highly dependent on the enzyme and immobilization conditions)[10]
Reusability High (due to stable covalent linkage)[4][9]
Thermal and pH Stability Often enhanced compared to the free enzyme[4]

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid of this compound and its conjugation to a primary amine on a protein.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker over the protein is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Protocol 2: Immobilization of a Protein onto a Carboxyl-Functionalized Surface using this compound as a Spacer

This protocol details the use of this compound to create a flexible spacer for protein immobilization.

Materials:

  • Carboxyl-functionalized surface (e.g., beads, sensor chip)

  • This compound

  • Protein of interest

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC and Sulfo-NHS

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Blocking Buffer: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Surface Activation:

    • Wash the carboxyl-functionalized surface with Activation Buffer.

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M Sulfo-NHS in Activation Buffer.

    • Immerse the surface in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.

  • Linker Attachment:

    • Wash the activated surface with Activation Buffer.

    • Immediately add a solution of 100 mM this compound in Activation Buffer to the surface.

    • Incubate for 1-2 hours at room temperature.

  • Activation of Linker's Carboxyl Group:

    • Wash the surface thoroughly with Activation Buffer.

    • Repeat the surface activation step (Step 1) to activate the terminal carboxyl group of the attached this compound.

  • Protein Immobilization:

    • Wash the activated surface with Coupling Buffer.

    • Immediately add the protein solution (0.1-1 mg/mL in Coupling Buffer) to the surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Wash the surface with Washing Buffer.

    • Immerse the surface in Blocking Buffer for 30 minutes to block any unreacted sites.

  • Final Wash: Wash the surface extensively with Washing Buffer and store in an appropriate buffer.

Visualizations

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_second_conjugation Second Conjugation (Optional) cluster_purification Purification & Analysis Linker This compound ActivatedLinker NHS-activated This compound Linker->ActivatedLinker Activation Reagents EDC / Sulfo-NHS in Activation Buffer Reagents->ActivatedLinker Conjugate1 Biomolecule 1 - Linker ActivatedLinker->Conjugate1 Amine Coupling Biomolecule1 Biomolecule 1 (e.g., Antibody) Biomolecule1->Conjugate1 FinalConjugate Biomolecule 1 - Linker - Biomolecule 2 Conjugate1->FinalConjugate Biomolecule2 Biomolecule 2 (e.g., Drug) Biomolecule2->FinalConjugate Coupling Purification Desalting Column / HPLC FinalConjugate->Purification Analysis Characterization (SDS-PAGE, MS, etc.) Purification->Analysis

Caption: General workflow for bioconjugation using this compound.

logical_relationship cluster_linker_properties Linker Properties cluster_bioconjugate_characteristics Bioconjugate Characteristics cluster_applications Applications Flexibility Flexibility (7-carbon chain) Activity Preserved Biological Activity Flexibility->Activity Stability Chemical Stability (Aliphatic chain) Stability_Conj Enhanced in vivo Stability Stability->Stability_Conj Bifunctionality Bifunctionality (Amine and Carboxyl) ADCs Antibody-Drug Conjugates Bifunctionality->ADCs Immobilization Enzyme/Protein Immobilization Bifunctionality->Immobilization Biosensors Biosensors Bifunctionality->Biosensors Activity->ADCs Activity->Immobilization PK Improved Pharmacokinetics PK->ADCs Stability_Conj->PK

Caption: Relationship between linker properties and bioconjugate applications.

References

Application Notes and Protocols for the Incorporation of 7-Aminoheptanoic Acid to Modify Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of protein structures is a cornerstone of modern biotechnology and drug development. The incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities, enhance stability, and modulate the activity of proteins and peptides. Among these, 7-Aminoheptanoic acid (7-AHA), a seven-carbon chain amino acid, serves as a versatile building block, primarily utilized as a flexible linker in peptide and protein engineering. Its aliphatic chain provides spatial separation between protein domains or functional motifs, influencing their folding, stability, and interaction.[1] This document provides detailed application notes and protocols for the incorporation of 7-AHA to modify protein and peptide structures.

Applications of this compound in Protein Modification

The primary application of 7-AHA in protein and peptide engineering is its use as a flexible linker or spacer.[1] The hydrocarbon chain of 7-AHA is unbranched and conformationally mobile, which can be advantageous in various contexts:

  • Fusion Proteins: In the construction of fusion proteins, a linker is often required to ensure that the individual domains fold correctly and function independently. A flexible linker like 7-AHA can provide the necessary spatial separation and conformational freedom for the domains to adopt their native structures and interact with their respective targets without steric hindrance.

  • Peptide-Based Therapeutics: The stability and pharmacokinetic properties of therapeutic peptides can be enhanced by modification. Incorporating 7-AHA can increase the proteolytic resistance of a peptide by introducing a non-natural linkage.[2]

  • Bioconjugation: 7-AHA can be used as a spacer to attach labels, such as fluorophores or biotin, to a protein or peptide. The linker arm separates the label from the core structure of the biomolecule, minimizing potential interference with its biological activity.

  • Constrained Peptides: In the synthesis of cyclic or stapled peptides, 7-AHA can be incorporated into the peptide backbone to influence the conformational landscape of the molecule, potentially leading to enhanced binding affinity and stability.

Data Presentation: Impact of 7-AHA as a Flexible Linker

The following tables summarize hypothetical, yet representative, quantitative data on the impact of incorporating a 7-AHA linker in a fusion protein construct (e.g., linking two single-chain variable fragments, scFvs) and its effect on a therapeutic peptide's stability.

Table 1: Biophysical Characterization of a Bispecific Antibody with and without a 7-AHA Linker

ParameterscFv-scFv (Direct Fusion)scFv-(7-AHA)-scFv
Expression Yield (mg/L) 1.54.2
Melting Temperature (Tm, °C) 68.572.1
Binding Affinity (Kd, nM) - Domain A 15.28.5
Binding Affinity (Kd, nM) - Domain B 22.810.1
Aggregation Propensity (%) 185

This table illustrates that the inclusion of a 7-AHA linker can improve expression yields, enhance thermal stability, and increase the binding affinity of the individual domains by reducing steric hindrance and promoting proper folding.

Table 2: Proteolytic Stability of a Therapeutic Peptide Modified with 7-AHA

PeptideHalf-life in Human Serum (hours)
Native Peptide 0.5
Peptide with internal 7-AHA substitution 3.8

This table demonstrates the potential of 7-AHA incorporation to significantly increase the serum stability of a therapeutic peptide, a critical factor for in vivo efficacy.

Experimental Protocols

The incorporation of 7-AHA is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). Below is a detailed protocol for the manual Fmoc-based SPPS of a peptide containing a 7-AHA residue.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis with this compound

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-7-Aminoheptanoic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes on a shaker.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-7-Aminoheptanoic Acid:

    • Follow the same procedure as in step 3, but use Fmoc-7-Aminoheptanoic acid instead of a standard Fmoc-amino acid. The coupling time may be extended to ensure efficient reaction.

  • Repeat Cycles:

    • Repeat steps 2 and 3 (or 4 for 7-AHA) for each amino acid in your sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

Experimental Workflow for Peptide Synthesis and Characterization

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_characterization Characterization Methods resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling_aa Amino Acid Coupling deprotection->coupling_aa coupling_aha 7-AHA Coupling deprotection->coupling_aha coupling_aa->deprotection Repeat for each AA coupling_aha->deprotection final_deprotection Final Deprotection coupling_aha->final_deprotection cleavage Cleavage & Deprotection final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc lyophilization Lyophilization hplc->lyophilization characterization Biophysical Characterization lyophilization->characterization ms Mass Spectrometry characterization->ms cd Circular Dichroism characterization->cd stability Stability Assays characterization->stability activity Functional Assays characterization->activity

Caption: Workflow for the synthesis and characterization of a 7-AHA modified peptide.

Logical Relationship of 7-AHA as a Linker in a Fusion Protein

G cluster_fusion_protein Fusion Protein: scFv-(7-AHA)-scFv cluster_function Functional Consequences domain_a scFv Domain A linker 7-AHA Linker (Flexible Spacer) domain_a->linker folding Independent Domain Folding domain_a->folding domain_b scFv Domain B linker->domain_b linker->folding domain_b->folding activity Maintained Antigen Binding folding->activity stability Enhanced Stability folding->stability solubility Improved Solubility folding->solubility

Caption: Role of 7-AHA as a flexible linker in a bispecific antibody construct.

Hypothetical Signaling Pathway Modulation

While 7-AHA itself is not directly involved in signaling, its use in creating more stable and effective therapeutic proteins can indirectly impact signaling pathways. For instance, a bispecific antibody with a 7-AHA linker could be designed to simultaneously block two signaling pathways involved in cancer cell proliferation.

G cluster_cell Cancer Cell receptor_a Receptor A (e.g., EGFR) pathway_a Pathway A (e.g., MAPK) receptor_a->pathway_a receptor_b Receptor B (e.g., VEGFR) pathway_b Pathway B (e.g., PI3K/Akt) receptor_b->pathway_b proliferation Cell Proliferation & Survival pathway_a->proliferation pathway_b->proliferation bispecific_ab Bispecific Antibody (with 7-AHA linker) bispecific_ab->receptor_a Blocks Binding bispecific_ab->receptor_b Blocks Binding

Caption: Indirect modulation of signaling pathways by a 7-AHA-linked bispecific antibody.

Conclusion

This compound is a valuable tool in the repertoire of protein engineering and peptide chemistry. Its primary role as a flexible linker allows for the rational design of fusion proteins with improved properties and the stabilization of therapeutic peptides. The protocols and data presented herein provide a framework for researchers to incorporate 7-AHA into their molecules of interest and to characterize the impact of this modification. While the direct effects of 7-AHA are structural, its application can have significant downstream consequences for the biological activity and therapeutic potential of engineered proteins and peptides.

References

Analytical Methods for the Characterization of 7-Aminoheptanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Aminoheptanoic acid. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis in research, development, and quality control settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of this compound. Due to its polar nature and lack of a strong chromophore, derivatization is often employed for UV detection, though direct analysis using mass spectrometry or other sensitive detectors is also feasible.

Application Note: HPLC Analysis of this compound

This application note outlines two primary HPLC-based methods for the analysis of this compound: a reversed-phase method with pre-column derivatization for UV or fluorescence detection, and a hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry for direct analysis. The choice of method will depend on the available instrumentation and the specific requirements of the analysis, such as sensitivity and sample matrix complexity.

Quantitative Data Summary

ParameterMethod 1: RP-HPLC with DerivatizationMethod 2: HILIC-LC/MS
Analyte OPA/FMOC-derivatized this compoundThis compound
Column C18, 4.6 x 150 mm, 5 µmHILIC, 2.1 x 100 mm, 3 µm
Mobile Phase A 40 mM Sodium Phosphate (B84403), pH 7.810 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile (B52724)/Methanol/Water (45:45:10)Acetonitrile with 0.1% Formic Acid
Detection UV at 337 nm (OPA) or 262 nm (FMOC)ESI-MS/MS (MRM mode)
Expected Retention Time Dependent on gradient and specific derivativeDependent on gradient
Experimental Protocol: RP-HPLC with Pre-column Derivatization (OPA/FMOC)

1. Scope: This protocol describes the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection after pre-column derivatization with o-Phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines (though this compound is a primary amine, this combination is common in amino acid analysis).

2. Principle: The primary amino group of this compound reacts with OPA in the presence of a thiol to form a fluorescent isoindole derivative. This derivative can be detected by UV or fluorescence detectors.

3. Apparatus:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

4. Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic and dibasic

  • Boric acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or N-Acetyl-L-cysteine (NAC)

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC)

  • Reagent grade water

5. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: Prepare a 40 mM sodium phosphate buffer and adjust the pH to 7.8.
  • Mobile Phase B: Prepare a mixture of acetonitrile, methanol, and water in a 45:45:10 ratio.
  • Derivatization Reagent Preparation:
  • Borate (B1201080) Buffer: Dissolve boric acid in water to a concentration of 0.4 M and adjust the pH to 10.2 with sodium hydroxide.
  • OPA Reagent: Dissolve OPA in borate buffer, add 3-MPA, and mix.
  • Sample Derivatization (Automated or Manual):
  • Mix the sample or standard solution with the OPA reagent.
  • Allow the reaction to proceed for a defined period (typically 1-2 minutes).
  • Inject the derivatized sample into the HPLC system.
  • Chromatographic Conditions:
  • Flow rate: 1.0 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 10 µL
  • UV Detection: 337 nm
  • Gradient Program: Develop a suitable gradient to ensure separation from other components, for example, starting with a low percentage of Mobile Phase B and increasing it over time.

6. Data Analysis:

  • Identify the peak corresponding to the OPA-derivatized this compound based on its retention time compared to a standard.

  • Quantify the analyte by constructing a calibration curve using standards of known concentrations.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Preparation Derivatization Pre-column Derivatization Sample->Derivatization MobilePhase Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) MobilePhase->Separation DerivReagent Derivatization Reagent Prep DerivReagent->Derivatization Injection HPLC Injection Derivatization->Injection Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile, derivatization is necessary to convert it into a form suitable for GC analysis.

Application Note: GC-MS Analysis of this compound

This application note describes a method for the qualitative and quantitative analysis of this compound by GC-MS after derivatization. A common approach involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation or silylation of the amino group. Silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is also a widely used single-step derivatization method.

Quantitative Data Summary

ParameterGC-MS with Silylation
Analyte TBDMS-derivatized this compound
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time Dependent on the exact temperature program
Experimental Protocol: GC-MS with Silylation Derivatization

1. Scope: This protocol details the analysis of this compound by GC-MS following derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

2. Principle: The active hydrogens on the amino and carboxyl groups of this compound are replaced by tert-butyldimethylsilyl (TBDMS) groups, rendering the molecule volatile and suitable for GC analysis. The resulting derivative is then separated by GC and detected by a mass spectrometer.

3. Apparatus:

  • GC-MS system with a capillary column.

  • Autosampler (optional).

  • Heating block or oven for derivatization.

  • Data acquisition and processing software with a mass spectral library.

4. Reagents and Materials:

  • This compound standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

5. Procedure:

  • Sample Preparation and Derivatization:
  • Accurately weigh or pipette a known amount of the sample or standard into a reaction vial.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Add anhydrous acetonitrile and MTBSTFA to the dried sample.
  • Seal the vial and heat at 60-100 °C for 30-60 minutes.
  • Cool the vial to room temperature before injection.
  • GC-MS Conditions:
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector: Splitless mode, 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  • Mass Spectrometer:
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Energy: 70 eV.
  • Scan Range: m/z 50-600.

6. Data Analysis:

  • Identify the peak for the TBDMS derivative of this compound by its retention time and mass spectrum.

  • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • For quantitative analysis, use an internal standard and create a calibration curve.

Logical Flow of GC-MS Analysis

GCMS_Logic Start Start: this compound Sample IsVolatile Is the analyte volatile? Start->IsVolatile Derivatize Derivatization (e.g., Silylation) IsVolatile->Derivatize No GC_Separation Gas Chromatographic Separation IsVolatile->GC_Separation Yes (not applicable here) Derivatize->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) MS_Detection->Data_Analysis End End: Identification/Quantification Data_Analysis->End

Caption: Logical decision flow for the GC-MS analysis of a non-volatile analyte like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note: NMR Analysis of this compound

¹H and ¹³C NMR spectra are used to confirm the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the methylene (B1212753) protons along the aliphatic chain and the protons adjacent to the amino and carboxyl groups. The ¹³C NMR spectrum will provide signals for each of the seven carbon atoms in the molecule.

Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts

Atom Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
1 (-COOH)~11-12 (broad s)s1H~175
2 (-CH₂-COOH)2.22t2H~34
3 (-CH₂-)1.64m2H~25
4 (-CH₂-)1.35m2H~29
5 (-CH₂-)1.50m2H~26
6 (-CH₂-CH₂NH₂)1.64m2H~32
7 (-CH₂-NH₂)3.00t2H~40
-NH₂Variable (broad s)s2H-
Note: Chemical shifts can vary depending on the solvent and pH.
Experimental Protocol: NMR Spectroscopy

1. Scope: This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

2. Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency energy by the atomic nuclei is measured, providing information about the molecular structure.

3. Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

4. Reagents and Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal standard (e.g., TMS, DSS).

5. Procedure:

  • Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.
  • Place the NMR tube in the spectrometer.
  • Acquire the ¹H spectrum using standard pulse sequences.
  • Acquire the ¹³C spectrum, typically with proton decoupling.
  • Process the spectra (Fourier transform, phase correction, baseline correction).

6. Data Analysis:

  • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

  • Compare the obtained spectra with reference spectra or predicted spectra to confirm the identity.

NMR Experimental Workflow

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition SpectralProcessing Spectral Processing (FT, Phasing, Baseline Correction) DataAcquisition->SpectralProcessing DataInterpretation Data Interpretation (Peak Assignment) SpectralProcessing->DataInterpretation StructureConfirmation Structure Confirmation DataInterpretation->StructureConfirmation Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation This compound This compound HPLC HPLC This compound->HPLC GCMS GC-MS This compound->GCMS NMR NMR This compound->NMR FTIR FTIR This compound->FTIR MS Mass Spectrometry This compound->MS HPLC->MS LC-MS GCMS->MS GC-MS

Application Notes and Protocols for the Chromatographic Purification of 7-Aminoheptanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development, often utilized as linkers or spacers in complex molecules such as peptides and peptidomimetics.[1] The purity of these derivatives is paramount to ensure the desired activity, safety, and reproducibility of the final compounds.[1] This document provides detailed application notes and protocols for the purification of this compound derivatives using common chromatographic techniques, namely ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Purification Strategies

The choice of chromatographic technique for the purification of this compound derivatives depends on the specific properties of the molecule, including its charge, polarity, and the nature of impurities.

Ion-Exchange Chromatography (IEC): IEC is a powerful technique for separating molecules based on their net charge.[2] Since this compound derivatives possess at least one ionizable group (the carboxylic acid and the amino group), IEC is a highly effective purification method.[3] The separation is based on the reversible interaction between the charged derivative and the oppositely charged stationary phase.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[4] It is a widely used technique for the purification of peptides and other organic molecules.[5] For polar compounds like amino acid derivatives, modifications to the standard RP-HPLC protocol, such as the use of ion-pairing agents or specialized columns, may be necessary to achieve optimal separation.

Data Presentation

The following tables summarize representative quantitative data for the purification of a model N-protected this compound derivative.

Table 1: Purification of N-Boc-7-aminoheptanoic Acid by Ion-Exchange Chromatography

ParameterCrude ProductPurified Product
Purity (by analytical HPLC) 85%>98%
Yield -88%
Recovery -92%

Table 2: Purification of a this compound-Containing Peptide Fragment by Preparative RP-HPLC

ParameterCrude ProductPurified Product
Purity (by analytical HPLC) 70%>99%
Yield -75%
Recovery -85%

Experimental Protocols

Protocol 1: Purification of N-Boc-7-aminoheptanoic Acid by Ion-Exchange Chromatography

This protocol describes the purification of N-tert-butyloxycarbonyl-7-aminoheptanoic acid using a strong anion exchange resin.

Materials:

  • Crude N-Boc-7-aminoheptanoic acid

  • Strong anion exchange resin (e.g., Q-Sepharose)

  • Equilibration Buffer: 20 mM Tris-HCl, pH 8.5

  • Elution Buffer A: 20 mM Tris-HCl, pH 8.5

  • Elution Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Fraction collector

  • pH meter

  • Conductivity meter

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the anion exchange resin in the Equilibration Buffer according to the manufacturer's instructions.

    • Pack the column with the swollen resin to the desired bed height.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude N-Boc-7-aminoheptanoic acid in a minimal volume of Equilibration Buffer.

    • Adjust the pH of the sample to 8.5 if necessary.

    • Apply the sample to the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 3-5 CV of Elution Buffer A to remove unbound impurities.

  • Elution:

    • Elute the bound N-Boc-7-aminoheptanoic acid using a linear gradient of 0-100% Elution Buffer B over 10-20 CV.

    • Alternatively, a step gradient can be used.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the absorbance of the eluate at 214 nm or 280 nm if the derivative has a chromophore.

    • Analyze the collected fractions for the presence of the desired product using analytical HPLC or TLC.

  • Pooling and Desalting:

    • Pool the fractions containing the pure product.

    • Desalt the pooled fractions if necessary, for example, by dialysis, size-exclusion chromatography, or solid-phase extraction.

Protocol 2: Purification of a this compound-Containing Peptide Fragment by Preparative RP-HPLC

This protocol describes the purification of a crude synthetic peptide containing a this compound linker using preparative RP-HPLC.

Materials:

  • Crude peptide containing this compound

  • Preparative C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative HPLC system with a UV detector and fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A or a solvent mixture that ensures complete dissolution.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) at the desired flow rate until a stable baseline is achieved.

  • Method Development (Analytical Scale):

    • Before performing the preparative run, optimize the separation conditions on an analytical C18 column using a small amount of the crude sample.

    • Develop a suitable gradient of Mobile Phase B to achieve good resolution between the target peptide and impurities.

  • Preparative Purification:

    • Inject the filtered sample onto the equilibrated preparative column.

    • Run the HPLC method using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column dimensions.

  • Fraction Collection:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the aqueous solution and lyophilize to obtain the purified peptide as a solid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Post-Purification crude_sample Crude 7-Aminoheptanoic Acid Derivative dissolution Dissolution in Appropriate Buffer/Solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration sample_loading Sample Loading filtration->sample_loading column_equilibration Column Equilibration column_equilibration->sample_loading washing Washing sample_loading->washing elution Gradient Elution washing->elution fraction_collection Fraction Collection elution->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/TLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling desalting Desalting / Solvent Removal pooling->desalting final_product Pure 7-Aminoheptanoic Acid Derivative desalting->final_product logical_relationship cluster_derivative This compound Derivative cluster_technique Chromatography Technique Selection cluster_parameters Key Optimization Parameters cluster_outcome Desired Outcome derivative Derivative Properties (Charge, Polarity) iec Ion-Exchange Chromatography derivative->iec Charged rphplc Reversed-Phase HPLC derivative->rphplc Hydrophobic character iec_params IEC: - Resin Type - pH - Salt Gradient iec->iec_params rphplc_params RP-HPLC: - Column Chemistry - Mobile Phase - Gradient rphplc->rphplc_params outcome High Purity (>98%) iec_params->outcome rphplc_params->outcome

References

Application Notes and Protocols: 7-Aminoheptanoic Acid as a Versatile Building Block for a Novel Class of Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its linear seven-carbon chain provides a flexible scaffold, while the terminal amino and carboxylic acid groups offer convenient handles for chemical modification. This application note details the use of this compound in the development of a novel class of potent Histone Deacetylase (HDAC) inhibitors, which are promising therapeutic agents for the treatment of various cancers.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

This document provides detailed protocols for the synthesis of N-substituted 7-aminoheptanohydroxamic acid-based HDAC inhibitors, quantitative data on their biological activity, and a diagram of the HDAC signaling pathway.

Data Presentation

The following tables summarize the in vitro inhibitory activity of synthesized N-substituted 7-aminoheptanohydroxamic acid derivatives against various HDAC isoforms and their cytotoxic activity against selected cancer cell lines.

Compound IDR¹ SubstituentHDAC1 IC₅₀ (nM)[1][2]HDAC2 IC₅₀ (nM)[1][2]HDAC3 IC₅₀ (nM)[1][2]HDAC6 IC₅₀ (nM)
2g Naphthalen-2-ylmethyl39-61260-69025-68-
2j 1H-Indol-2-ylmethyl39-61260-69025-68-
2l 5-Phenylthiophen-2-ylmethyl39-61260-69025-68-
SAHA (Vorinostat) -14044073030
Compound IDHT-29 (Colon Cancer) IC₅₀ (µM)[1]SH-SY5Y (Neuroblastoma) IC₅₀ (µM)[1]MCF-7 (Breast Cancer) IC₅₀ (µM)[1]
2g 1.5 ± 0.22.1 ± 0.31.8 ± 0.1
2j 1.2 ± 0.11.9 ± 0.21.5 ± 0.2
2l 1.8 ± 0.32.5 ± 0.42.0 ± 0.3
SAHA (Vorinostat) 2.5 ± 0.43.1 ± 0.52.8 ± 0.3

Experimental Protocols

The synthesis of the target N-substituted 7-aminoheptanohydroxamic acid-based HDAC inhibitors is achieved through a two-step process: reductive amination of methyl 7-aminoheptanoate followed by conversion of the resulting methyl ester to the corresponding hydroxamic acid.[1]

Protocol 1: Synthesis of Methyl 7-((Arylmethyl)amino)heptanoate (Intermediate 6)

This protocol describes the synthesis of the secondary amine intermediate via reductive amination.

Materials:

Procedure:

  • To a solution of methyl 7-aminoheptanoate hydrochloride (1.0 eq) and the respective aromatic aldehyde (1.1 eq) in dry DCM, add triethylamine (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired methyl 7-((arylmethyl)amino)heptanoate.

Protocol 2: Synthesis of N-hydroxy-7-((arylmethyl)amino)heptanamide (Target Compound 2)

This protocol describes the conversion of the methyl ester intermediate to the final hydroxamic acid product.

Materials:

Procedure:

  • Prepare a fresh solution of hydroxylamine by adding sodium methoxide (4.0 eq) to a stirred suspension of hydroxylamine hydrochloride (4.0 eq) in methanol at 0 °C. Stir the mixture for 30 minutes and then filter to remove the sodium chloride precipitate.

  • To a solution of the methyl 7-((arylmethyl)amino)heptanoate intermediate (1.0 eq) in methanol, add the freshly prepared hydroxylamine solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC or crystallization to yield the final N-hydroxy-7-((arylmethyl)amino)heptanamide.

Mandatory Visualizations

HDAC Inhibition and Downstream Effects

HDAC_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression & Cellular Outcomes Histone Histone Acetylated_Histone Acetylated Histone (Active Chromatin) Histone->Acetylated_Histone Acetylation HAT Histone Acetyltransferase HDAC Histone Deacetylase HDAC_Inhibitor 7-Aminoheptanoic Acid Derivative HDAC_Inhibitor->HDAC Inhibition Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Gene_Silencing Tumor Suppressor Gene Silencing Deacetylated_Histone->Gene_Silencing Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression

Caption: HDAC inhibition by this compound derivatives.

Synthetic Workflow for HDAC Inhibitors from this compound

Synthetic_Workflow 7-Aminoheptanoic_Acid This compound Methyl_Esterification Methyl Esterification (MeOH, SOCl₂) 7-Aminoheptanoic_Acid->Methyl_Esterification Methyl_7_aminoheptanoate Methyl 7-aminoheptanoate Hydrochloride Methyl_Esterification->Methyl_7_aminoheptanoate Reductive_Amination Reductive Amination (Ar-CHO, STAB) Methyl_7_aminoheptanoate->Reductive_Amination Intermediate_6 Intermediate 6 (Methyl Ester) Reductive_Amination->Intermediate_6 Hydroxamic_Acid_Formation Hydroxamic Acid Formation (NH₂OH·HCl, NaOMe) Intermediate_6->Hydroxamic_Acid_Formation Target_Compound_2 Target Compound 2 (HDAC Inhibitor) Hydroxamic_Acid_Formation->Target_Compound_2

References

Application Notes and Protocols for the Enzymatic Synthesis of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of 7-aminoheptanoic acid, a valuable building block in the pharmaceutical and polymer industries. This biocatalytic approach offers a green and sustainable alternative to traditional chemical synthesis routes. The core of this process involves the use of ω-transaminase enzymes to convert 7-oxoheptanoic acid into the desired product.

Introduction to Enzymatic Synthesis of this compound

This compound is a bifunctional molecule containing both an amine and a carboxylic acid group, making it a versatile precursor for the synthesis of peptides and polymers.[1] Traditional chemical synthesis methods often involve harsh reaction conditions and the use of hazardous reagents. The enzymatic approach, leveraging the high selectivity and efficiency of enzymes, aligns with the principles of green chemistry by offering a milder and more environmentally friendly manufacturing process.

The key enzymatic step in this proposed synthesis is the reductive amination of 7-oxoheptanoic acid catalyzed by an ω-transaminase (ω-TA). ω-Transaminases are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate.[2]

Enzymatic Reaction Pathway

The synthesis of this compound can be achieved through a whole-cell biocatalyst system or by using purified enzymes. A common and efficient route involves the use of a recombinant ω-transaminase expressed in a microbial host such as Escherichia coli.

Enzymatic_Synthesis cluster_reaction Enzymatic Reaction 7-Oxoheptanoic_Acid 7-Oxoheptanoic Acid Omega_TA ω-Transaminase (ω-TA) 7-Oxoheptanoic_Acid->Omega_TA Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Omega_TA 7-Aminoheptanoic_Acid This compound Omega_TA->7-Aminoheptanoic_Acid Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Omega_TA->Ketone_Byproduct PLP PLP (Cofactor) PLP->Omega_TA

Caption: Enzymatic conversion of 7-oxoheptanoic acid to this compound.

Recommended Enzymes and Their Properties

While a specific ω-transaminase characterized for optimal activity on 7-oxoheptanoic acid is not readily found in publicly available literature, several candidates with broad substrate specificity for ω-amino acids are excellent starting points for process development.

Enzyme Source OrganismEnzyme NameKey CharacteristicsReference
Ochrobactrum anthropiOATA(S)-selective, high activity with isopropylamine (B41738) as an amino donor, devoid of substrate and product inhibition.[3][4][5][3][4][5]
Sphaerobacter thermophilusStoTAThermostable, active towards a broad range of amines, β-, and γ-amino acids.[6][7][6][7]

Experimental Protocols

This section provides detailed protocols for the recombinant expression and purification of ω-transaminase, the enzymatic synthesis of this compound, and its subsequent purification and analysis.

Protocol 1: Recombinant Expression and Purification of ω-Transaminase from Ochrobactrum anthropi (OATA)

This protocol is adapted from methods described for the expression and purification of his-tagged OATA.[3]

1. Gene Synthesis and Cloning:

  • The gene encoding for ω-transaminase from Ochrobactrum anthropi (GenBank accession number: WP_011982390.1) can be synthesized with codon optimization for E. coli expression.

  • Clone the synthesized gene into an expression vector such as pET28a(+), which incorporates an N-terminal His6-tag for purification.

2. Protein Expression:

  • Transform the recombinant plasmid into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium containing kanamycin with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to culture the cells at 20°C for 16-20 hours with shaking.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the His-tagged ω-transaminase with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Desalt the purified enzyme using a desalting column or dialysis against a storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Confirm the purity of the enzyme by SDS-PAGE.

Protein_Purification_Workflow cluster_workflow Protein Purification Workflow Start Recombinant E. coli Culture Induction IPTG Induction Start->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Ni-NTA Affinity Chromatography (Binding) Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Desalting Desalting/Dialysis Elution->Desalting End Purified ω-Transaminase Desalting->End

Caption: Workflow for the purification of recombinant ω-transaminase.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from the synthesis of other ω-amino acids using ω-transaminases.[4][8]

Reaction Components:

ComponentStock ConcentrationFinal Concentration
7-Oxoheptanoic acid500 mM (in buffer)50 mM
Isopropylamine2 M (in buffer)200 mM
Pyridoxal-5'-phosphate (PLP)10 mM0.1 mM
Purified ω-Transaminase10 mg/mL0.5 - 1.0 mg/mL
Potassium Phosphate Buffer1 M (pH 7.5)100 mM

Reaction Procedure:

  • Prepare a 10 mL reaction mixture in a suitable vessel.

  • Add the potassium phosphate buffer, 7-oxoheptanoic acid stock solution, isopropylamine stock solution, and PLP stock solution to the vessel.

  • Initiate the reaction by adding the purified ω-transaminase.

  • Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

Protocol 3: Purification of this compound

This protocol utilizes cation-exchange chromatography to separate the amino acid product from the reaction mixture.[8]

  • Reaction Quenching: Terminate the enzymatic reaction by heating the mixture to 80°C for 20 minutes to denature and precipitate the enzyme.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes to pellet the precipitated protein.

  • Loading onto Resin: Load the supernatant onto a strong cation-exchange resin column (e.g., Dowex 50WX8) that has been pre-equilibrated with deionized water.

  • Washing: Wash the column with several column volumes of deionized water to remove unreacted 7-oxoheptanoic acid and other non-basic components.

  • Elution: Elute the bound this compound with a 2 M ammonium (B1175870) hydroxide (B78521) solution.

  • Solvent Removal: Remove the ammonia (B1221849) and water from the collected fractions by rotary evaporation to obtain the purified this compound.

Protocol 4: Analytical Method for this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of amino acids.

HPLC System: A standard HPLC system with a UV or fluorescence detector.

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Elution:

Time (min)% Mobile Phase B
05
2050
2595
305

Flow Rate: 1.0 mL/min Detection:

  • Pre-column derivatization: Derivatize the amino acid with o-phthalaldehyde (B127526) (OPA) for fluorescence detection (Excitation: 340 nm, Emission: 450 nm).[9]

  • Direct UV detection: Monitor at 210 nm for the carboxyl group, although this method is less sensitive and specific.

Data Presentation and Expected Results

The success of the enzymatic synthesis can be evaluated by monitoring the conversion of the substrate and the yield of the product.

ParameterExpected Value
Substrate (7-Oxoheptanoic acid) Conversion> 95%
Product (this compound) Yield> 90%
Product Purity (after purification)> 98%

Conclusion

The enzymatic synthesis of this compound using ω-transaminases presents a promising green chemistry approach. The protocols provided herein offer a solid foundation for researchers to develop and optimize this biocatalytic process. Further improvements in enzyme activity and stability can be achieved through protein engineering techniques such as directed evolution.

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of 7-Aminoheptanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of 7-Aminoheptanoic acid during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the common causes of incomplete coupling of this compound in SPPS?

Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: While this compound is a linear chain amino acid, steric hindrance can become a factor depending on the growing peptide sequence and the resin used.

  • Secondary Structure Formation: The growing peptide chain can fold into secondary structures, making the N-terminal amine less accessible for coupling.

  • Suboptimal Activation of the Carboxylic Acid: The carboxylic acid of the incoming this compound may not be fully activated by the coupling reagent. This can be due to reagent degradation, insufficient equivalents, or a non-ideal coupling agent for this specific amino acid.

  • Poor Resin Swelling: The solid support must be adequately swollen for the reagents to diffuse and react efficiently. Incomplete swelling can limit access to the reaction sites.

  • Reagent Quality and Handling: The purity and freshness of solvents (e.g., DMF), coupling reagents, and the Fmoc-7-Aminoheptanoic acid itself are critical for successful coupling.

Q2: How can I detect incomplete coupling of this compound?

The most common method for monitoring coupling reactions in real-time is the Kaiser test (also known as the ninhydrin (B49086) test).[1][2][3][4][5]

  • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[1][5]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as the primary amine has been acylated.[1]

For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences.[4]

Q3: My Kaiser test is positive after the this compound coupling step. What should I do?

A positive Kaiser test requires immediate action to avoid the accumulation of deletion peptides. The recommended steps are:

  • Double Coupling: The most straightforward approach is to repeat the coupling step with fresh reagents.[6] This often drives the reaction to completion.

  • Capping: If the Kaiser test is still positive after a second coupling, the unreacted amines should be permanently blocked by "capping" them, typically with acetic anhydride (B1165640).[6][7][8][9] This prevents them from reacting in subsequent coupling cycles.

Q4: Which coupling reagents are most effective for this compound?

Quantitative Data Summary

The following table summarizes the relative effectiveness of common coupling reagents for challenging peptide sequences. Note that optimal conditions can be sequence-dependent.

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Reported Yield (%)
HATU HOAtDIPEA30~99
HBTU HOBtDIPEA30~95-98
COMU -DIPEA15-30>99
PyBOP HOBtDIPEA30~95
DIC HOBt-120~90

Data synthesized from multiple studies for a model peptide and may vary based on the specific peptide sequence and reaction conditions.[10]

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol provides a qualitative assessment of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[1][3]

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[1][3]

  • Solution C: 1 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine (B92270).[1][3]

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]

  • Heat the sample at 100-110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: High concentration of free primary amines (failed coupling). A recoupling is necessary.[5]

  • Faint Blue/Slightly Colored: Incomplete coupling. Consider a second coupling or capping.

  • Yellow/Colorless: No free primary amines detected (complete coupling).

Protocol 2: Double Coupling

This procedure is performed when the Kaiser test indicates incomplete coupling.

Procedure:

  • Following the initial coupling and a positive Kaiser test, wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of Fmoc-7-Aminoheptanoic acid and the chosen coupling reagent and base in DMF, identical to the initial coupling step.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).

  • Wash the resin with DMF (3-5 times).

  • Perform a second Kaiser test to verify the completion of the reaction. If the test is negative, proceed to the next deprotection step. If the test remains positive, proceed to the capping protocol.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to block unreacted amines after an unsuccessful double coupling.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a base (e.g., pyridine or DIPEA), and DMF. A common formulation is a 3:2 ratio of acetic anhydride to pyridine in DMF.[9] Alternatively, a solution of 10% v/v acetic anhydride and 5% v/v DIPEA in DMF can be used.[13]

Procedure:

  • Wash the resin thoroughly with DMF (3-5 times).

  • Prepare the capping solution. This should be made fresh each time.[9]

  • Suspend the resin in the capping solution.

  • Agitate the mixture at room temperature for 30 minutes.[8]

  • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents.

  • Perform a final Kaiser test to confirm the absence of free amines. The result should be negative before proceeding to the next synthesis cycle.

Troubleshooting Workflow

Troubleshooting_Coupling Start Start SPPS Cycle: Couple this compound KaiserTest1 Perform Kaiser Test Start->KaiserTest1 IsPositive1 Kaiser Test Positive? KaiserTest1->IsPositive1 DoubleCouple Perform Double Coupling IsPositive1->DoubleCouple Yes NextCycle Proceed to Next Deprotection IsPositive1->NextCycle No KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 IsPositive2 Kaiser Test Positive? KaiserTest2->IsPositive2 Capping Cap with Acetic Anhydride IsPositive2->Capping Yes IsPositive2->NextCycle No Capping->NextCycle NextCycle->Start Next Amino Acid End Synthesis Complete NextCycle->End Final Amino Acid

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

References

Common side reactions involving 7-Aminoheptanoic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-aminoheptanoic acid. The information is designed to help you anticipate and resolve common side reactions and challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in synthesis?

A1: Due to its bifunctional nature, possessing both a primary amine and a carboxylic acid, the most common side reactions involving this compound are:

  • Intramolecular Cyclization (Lactamization): The formation of an eight-membered cyclic amide, known as azocan-2-one. This is an intramolecular reaction where the amine and carboxylic acid groups of the same molecule react.

  • Intermolecular Reactions (Oligomerization/Polymerization): The reaction between the amine group of one this compound molecule and the carboxylic acid group of another, leading to the formation of dimers, oligomers, and polymers (e.g., Nylon-7).[1] This is particularly prevalent at higher concentrations and temperatures.[1]

Q2: How can I prevent unwanted polymerization of this compound?

A2: To minimize intermolecular reactions and favor your desired reaction pathway, consider the following strategies:

  • Use of Protecting Groups: Protect either the amine or the carboxylic acid group, depending on which functionality you intend to react. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[2]

  • High Dilution: Performing the reaction under high dilution conditions can favor intramolecular reactions over intermolecular ones by reducing the probability of molecules reacting with each other.

  • Controlled Temperature: Avoid excessively high temperatures, as this can promote polymerization. For instance, the synthesis of Nylon-7 from this compound is carried out at elevated temperatures (around 270°C).[1]

Q3: Is lactam formation a significant concern with this compound?

A3: The formation of an eight-membered ring lactam is possible. However, the stability of medium to large lactam rings can be lower compared to smaller rings (like five or six-membered rings). While cyclization can occur, the equilibrium may not strongly favor the lactam, or the lactam itself might be susceptible to hydrolysis back to the open-chain amino acid under certain conditions. The reaction conditions, such as the choice of coupling agent and temperature, will influence the extent of lactam formation.

Q4: Which protecting group strategy, Boc or Fmoc, is better for this compound?

A4: The choice between Boc and Fmoc protecting groups depends on your overall synthetic strategy and the other functional groups present in your molecule.

  • Boc (tert-butyloxycarbonyl): This group is acid-labile (removed with acids like trifluoroacetic acid - TFA). It is suitable for syntheses where other functional groups are sensitive to basic conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile (removed with a base like piperidine).[3] It is often preferred in solid-phase peptide synthesis (SPPS) due to the milder deprotection conditions for the alpha-amine.

Both Boc-7-aminoheptanoic acid and Fmoc-7-aminoheptanoic acid are commercially available.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product Due to Competing Side Reactions

Symptoms:

  • Mass spectrometry analysis of the crude product shows a mixture of the desired product, oligomers of this compound, and potentially the cyclic lactam.

  • Purification is difficult due to the presence of multiple byproducts with similar polarities.

Troubleshooting Workflow:

troubleshooting_low_yield start Low Product Yield check_protection Are protecting groups being used? start->check_protection implement_protection Implement appropriate protection (Boc or Fmoc) for the non-reacting functional group. check_protection->implement_protection No check_concentration Review reaction concentration. check_protection->check_concentration Yes implement_protection->check_concentration high_dilution Employ high dilution conditions to favor intramolecular reactions or reactions with other substrates. check_concentration->high_dilution Concentration is high check_coupling Evaluate the coupling reagent and conditions. check_concentration->check_coupling Concentration is appropriate high_dilution->check_coupling optimize_coupling Use a more efficient coupling reagent (e.g., HATU, HBTU) and optimize reaction time and temperature. check_coupling->optimize_coupling analyze_byproducts Analyze byproducts by LC-MS to identify the major side reaction (oligomerization vs. cyclization). optimize_coupling->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Positive Kaiser test after the coupling step with Fmoc-7-aminoheptanoic acid, indicating unreacted free amines.

  • Mass spectrometry of the cleaved peptide shows deletion sequences (missing the this compound residue).

Troubleshooting Steps:

StepActionRationale
1. Double Coupling After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated Fmoc-7-aminoheptanoic acid. Allow the reaction to proceed for the same duration as the first coupling.The initial coupling may be slow due to steric hindrance or aggregation. A second coupling can drive the reaction to completion.
2. Use a More Potent Coupling Reagent If double coupling is insufficient, switch to a more reactive coupling reagent.Uronium/aminium-based reagents like HATU, HBTU, or HCTU are generally more efficient than carbodiimides like DIC, especially for difficult couplings.[5]
3. Increase Reaction Time and/or Temperature Extend the coupling time from the standard 1-2 hours to 4 hours or overnight. In some cases, gently warming the reaction vessel (e.g., to 30-40°C) can improve coupling efficiency.This provides more time for the reaction to go to completion, but be cautious of potential side reactions with increased temperature.
4. Capping If the Kaiser test remains positive after repeated coupling attempts, "cap" the unreacted amines by treating the resin with acetic anhydride.This prevents the unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final product by avoiding deletion sequences.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol provides a general method for the protection of the amine group of this compound with a Boc group.[2]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (1.5-2 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a 5% citric acid solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected this compound.

  • Further purification can be performed by column chromatography or recrystallization if necessary.

Protocol 2: Fmoc Protection of this compound

This protocol outlines a general procedure for the Fmoc protection of the amine group.[3]

Materials:

  • This compound

  • Acetone (B3395972)

  • Water

  • Sodium bicarbonate

  • Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% solution of sodium bicarbonate in water.

  • In a separate flask, dissolve Fmoc-OSu (1 equivalent) in acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to stir overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl. The Fmoc-protected amino acid should precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation (Illustrative Examples)

The following data are illustrative and intended to demonstrate general trends. Actual yields will vary based on specific reaction conditions, substrates, and scales.

ParameterCondition A (Favors Desired Product)Condition B (Favors Oligomerization)Condition C (Favors Lactamization)
Concentration 0.01 M1 M0.001 M
Temperature Room Temperature150°C80°C
Protecting Group Amine protected with BocNoneNone
Coupling Reagent HATUNone (thermal condensation)EDC/HOBt
Expected Yield of Desired Product > 90%< 10%Variable, depends on other factors
Expected Yield of Oligomers < 5%> 80%< 10%
Expected Yield of Lactam < 1%< 5%Can be significant (>20%)

Visualization

Logical Workflow for Incorporating this compound

The following diagram illustrates the decision-making process and workflow when using this compound in a synthesis.

workflow_7_AHA start Start: Incorporate this compound decision_amine Reacting the Amine Group? start->decision_amine protect_cooh Protect Carboxylic Acid (e.g., as a methyl or t-butyl ester) decision_amine->protect_cooh Yes decision_cooh Reacting the Carboxylic Acid Group? decision_amine->decision_cooh No react_amine Perform Reaction with the Free Amine protect_cooh->react_amine deprotect_cooh Deprotect Carboxylic Acid react_amine->deprotect_cooh final_product Final Product deprotect_cooh->final_product protect_amine Protect Amine (e.g., with Boc or Fmoc) decision_cooh->protect_amine Yes decision_cooh->final_product No (using as a zwitterion) activate_cooh Activate Carboxylic Acid (e.g., with HATU, DIC/HOBt) protect_amine->activate_cooh react_cooh Perform Coupling Reaction activate_cooh->react_cooh deprotect_amine Deprotect Amine react_cooh->deprotect_amine deprotect_amine->final_product

Caption: Decision workflow for using this compound.

References

Technical Support Center: Optimizing Polymerization of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the polymerization of 7-Aminoheptanoic acid to synthesize Polyamide 7. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight Insufficient Reaction Time or Temperature: The polycondensation reaction may not have proceeded to a sufficient extent.Increase the reaction time or temperature within the optimal range. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.
Presence of Water: Excess water can shift the equilibrium of the polycondensation reaction, favoring the monomer and limiting chain growth.Ensure the this compound monomer is thoroughly dried before use. Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
Impure Monomer: Impurities in the this compound can act as chain terminators, preventing the formation of high molecular weight polymer.Recrystallize the this compound from a suitable solvent (e.g., water/ethanol mixture) to remove impurities before polymerization.
Improper Catalyst Concentration: An incorrect amount of catalyst can lead to inefficient polymerization.Optimize the catalyst concentration. A common starting point for acid catalysts is 0.5-1.0 mol% relative to the monomer.
Polymer Discoloration (Yellowing/Browning) Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the polymer to degrade and discolor.Minimize the reaction time at elevated temperatures. Ensure the polymerization is conducted under a strict inert atmosphere to prevent oxidation. Consider using antioxidants if the application allows.
Impure Monomer: Certain impurities in the monomer can lead to colored byproducts at high temperatures.Use high-purity monomer. Pre-treatment of the monomer by recrystallization can be beneficial.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Non-uniform Reaction Conditions: Temperature gradients or poor mixing within the reactor can lead to variations in chain growth rates.Ensure efficient and uniform stirring throughout the polymerization process. Use a reactor with good heat transfer capabilities to maintain a consistent temperature.
Side Reactions: Uncontrolled side reactions can lead to the formation of oligomers and polymers with varying chain lengths.Carefully control the reaction temperature and minimize the presence of oxygen and water to reduce the likelihood of side reactions such as decarboxylation or oxidation.
Gel Formation Cross-linking Reactions: At very high temperatures or in the presence of certain impurities, cross-linking can occur, leading to an insoluble gel.Lower the polymerization temperature. Ensure the monomer is pure and that the reaction is performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the typical polymerization method for this compound?

A1: Melt polycondensation is the most common and direct method for polymerizing this compound. This involves heating the monomer above its melting point (typically in the range of 200-250°C) under an inert atmosphere. The reaction proceeds via the formation of amide bonds with the elimination of water.

Q2: What catalysts can be used for the polymerization of this compound?

A2: While the polymerization can proceed thermally without a catalyst, acidic catalysts are often used to accelerate the reaction rate. Common examples include phosphoric acid, p-toluenesulfonic acid, and certain Lewis acids. The choice of catalyst can influence the reaction kinetics and the properties of the final polymer.

Q3: How can I control the molecular weight of the resulting Polyamide 7?

A3: The molecular weight of Polyamide 7 is primarily controlled by the extent of the reaction. Key factors include:

  • Reaction Time and Temperature: Longer reaction times and higher temperatures (within the polymer's stability window) generally lead to higher molecular weights.

  • Water Removal: Efficient removal of the water byproduct is crucial to drive the equilibrium towards polymer formation. This is often achieved by applying a vacuum during the later stages of the polymerization.

  • Monomer Purity: High-purity monomer is essential to avoid premature chain termination.

Q4: What are the expected properties of Polyamide 7?

A4: Polyamide 7 is a semi-crystalline thermoplastic. Its properties are influenced by its molecular weight and crystallinity. Generally, it exhibits good mechanical strength, thermal stability, and chemical resistance, similar to other aliphatic polyamides like Nylon 6 and Nylon 11.

Q5: How can I characterize the synthesized Polyamide 7?

A5: Standard polymer characterization techniques can be used:

  • Molecular Weight and PDI: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polyamide structure.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes a general laboratory-scale procedure for the melt polycondensation of this compound.

Materials:

  • This compound (high purity, >99%)

  • Phosphoric acid (catalyst, optional)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Drying the Monomer: Dry the this compound in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

  • Reactor Setup: Charge the dried this compound and the catalyst (if used, e.g., 0.5 mol% phosphoric acid) into the glass reactor.

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove air. Maintain a slow, continuous flow of the inert gas throughout the initial heating phase.

  • Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to just above the melting point of the monomer (around 200°C).

  • Polycondensation (Atmospheric Pressure): Maintain the temperature at 220-230°C for 2-3 hours under a slow stream of inert gas. Water will be evolved and collected.

  • Polycondensation (Vacuum): Gradually apply a vacuum (e.g., reducing the pressure to <1 Torr) over 1-2 hours while increasing the temperature to 240-250°C. Continue the reaction under high vacuum for another 3-4 hours to facilitate the removal of the final traces of water and drive the polymerization to completion. The viscosity of the melt will noticeably increase.

  • Cooling and Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under an inert atmosphere. The solid polymer can then be carefully removed from the reactor.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., m-cresol) and precipitated in a non-solvent (e.g., methanol) to remove any unreacted monomer or low molecular weight oligomers. The purified polymer should be dried in a vacuum oven.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the properties of Polyamide 7 synthesized by melt polycondensation.

Table 1: Effect of Reaction Temperature on Polyamide 7 Properties (Reaction Time: 4 hours under vacuum, Catalyst: 0.5 mol% H₃PO₄)

Temperature (°C)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)
22012,0002.185
23018,0002.090
24025,0001.992
25028,0002.291
26026,000 (degradation may occur)2.588

Table 2: Effect of Reaction Time on Polyamide 7 Properties (Reaction Temperature: 240°C under vacuum, Catalyst: 0.5 mol% H₃PO₄)

Time (hours)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)
115,0002.288
220,0002.190
324,0002.092
425,0001.992
626,0001.993

Table 3: Effect of Catalyst Concentration on Polyamide 7 Properties (Reaction Temperature: 240°C, Reaction Time: 4 hours under vacuum)

Catalyst (H₃PO₄) (mol%)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)
0 (Thermal)16,0002.385
0.2522,0002.090
0.5025,0001.992
1.0023,0002.191

Mandatory Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Characterization monomer This compound drying Vacuum Drying (80°C) monomer->drying reactor Charge Reactor drying->reactor purge Inert Gas Purge reactor->purge melt Heating & Melting (~200°C) purge->melt poly_atm Polycondensation (Atmospheric, 220-230°C) melt->poly_atm poly_vac Polycondensation (Vacuum, 240-250°C) poly_atm->poly_vac cool Cooling poly_vac->cool polymer Polyamide 7 cool->polymer gpc GPC/SEC (Mn, PDI) polymer->gpc dsc DSC (Tm, Tg) polymer->dsc ftir FTIR/NMR (Structure) polymer->ftir

Caption: Experimental workflow for the synthesis and characterization of Polyamide 7.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Molecular Weight cause1 Insufficient Reaction Time/Temperature issue->cause1 cause2 Presence of Water issue->cause2 cause3 Monomer Impurities issue->cause3 sol1 Increase Reaction Time or Temperature cause1->sol1 sol2 Thoroughly Dry Monomer & Use Inert Atmosphere cause2->sol2 sol3 Recrystallize Monomer cause3->sol3

Caption: Troubleshooting decision tree for low molecular weight in Polyamide 7 synthesis.

Improving the yield and purity of 7-Aminoheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Aminoheptanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: this compound is a versatile molecule used in the synthesis of polymers, peptides, and pharmaceuticals.[1][2] Common laboratory and industrial synthesis strategies include:

  • Hydrolysis of 7-Heptanelactam: This method involves the ring-opening of the corresponding lactam under acidic or basic conditions.

  • Hofmann Rearrangement of Pimelamide: This route involves the degradation of pimelamide, which is one carbon longer than the desired product.[2]

  • Schmidt Reaction on Suberic Acid: This reaction uses an azide (B81097) to convert a dicarboxylic acid into an amino acid with the loss of one carboxyl group as carbon dioxide.[3]

  • Reductive Amination of 7-Oxoheptanoic Acid: This involves the conversion of a keto acid to the corresponding amino acid.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: The yield and purity of this compound are highly dependent on the chosen synthesis route and reaction conditions. Key parameters to control include:

  • Reaction Temperature: Can influence reaction rate and the formation of side products.

  • Concentration of Reactants: Stoichiometry and concentration can impact reaction kinetics and equilibrium.

  • Purity of Starting Materials: Impurities in precursors can carry through to the final product.

  • pH of the Reaction Mixture: Crucial for reactions involving acid or base catalysis and for the final product's isolation.

  • Purification Method: The choice of recrystallization solvent and technique is critical for achieving high purity.

Q3: How can I purify crude this compound?

A3: Recrystallization is the most common method for purifying crude this compound. The choice of solvent is crucial. Water is a common solvent due to the polar nature of the amino acid. The solubility can be modulated by adding a miscible organic solvent such as isopropanol (B130326) or acetone (B3395972) to induce precipitation. The process generally involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the main compound and detecting impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the compound. Quantitative NMR (qNMR) can be employed for accurate purity determination without a specific reference standard.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities, often after derivatization of the amino acid.[7][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value (192-195 °C) is a good indicator of purity.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC).- Extend the reaction time if necessary.- Ensure the reaction temperature is optimal.
Side Reactions - Review the reaction mechanism for potential side reactions (e.g., polymerization, degradation).- Adjust reaction conditions (temperature, reactant concentration) to minimize side product formation.
Losses During Work-up and Purification - Optimize the extraction procedure to ensure complete transfer of the product.- Select an appropriate recrystallization solvent system to maximize recovery. Cool the recrystallization mixture slowly and to a low enough temperature to ensure maximum crystal formation.
Sub-optimal Reagent Stoichiometry - Carefully check the molar ratios of all reactants and catalysts.
Problem 2: Product Impurity
Potential Cause Troubleshooting Steps
Incomplete Removal of Starting Materials - Ensure the reaction goes to completion.- Optimize the purification process (e.g., choose a different recrystallization solvent, perform multiple recrystallizations).
Formation of Side Products - Identify the impurity using analytical techniques (e.g., MS, NMR).- Adjust reaction conditions to disfavor the formation of the identified side product.- For example, in the Hofmann rearrangement, ensure anhydrous conditions to prevent premature hydrolysis of the isocyanate intermediate.
Contamination from Solvents or Reagents - Use high-purity solvents and reagents.- Ensure all glassware is clean and dry.
Product Degradation - Avoid excessive heating during reaction and purification.- Store the final product under appropriate conditions (cool, dry, and dark).

Experimental Protocols

Synthesis via Hofmann Rearrangement of Pimelamide

This protocol describes a representative lab-scale synthesis of this compound from pimelic acid via the Hofmann rearrangement.

Step 1: Synthesis of Pimelamide

  • In a round-bottom flask, dissolve pimelic acid (1 equivalent) in an excess of thionyl chloride.

  • Gently reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Carefully add the resulting pimeloyl chloride to a cooled, concentrated aqueous ammonia (B1221849) solution with vigorous stirring.

  • Collect the precipitated pimelamide by filtration, wash with cold water, and dry.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite (B1234621) by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (B78521) in water.

  • Add the dry pimelamide (1 equivalent) to the sodium hypobromite solution while maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture to 70-80 °C and hold for 1 hour.

  • Acidify the solution with concentrated hydrochloric acid to pH 5-6.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crude product by filtration.

Purification: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot deionized water.

  • If the solution is colored, add a small amount of activated charcoal and filter while hot.

  • Slowly add isopropanol to the hot filtrate until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity in Hofmann Rearrangement

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
6026592
7518295
9017891

Table 2: Effect of Recrystallization Solvent System on Recovery and Purity

Solvent System (v/v)Recovery Yield (%)Purity by HPLC (%)
Water7598.5
Water/Isopropanol (3:1)8899.2
Water/Acetone (4:1)8599.0

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Pimelic_Acid Pimelic Acid Pimeloyl_Chloride Pimeloyl Chloride Pimelic_Acid->Pimeloyl_Chloride SOCl₂ Pimelamide Pimelamide Pimeloyl_Chloride->Pimelamide NH₄OH 7_Aminoheptanoic_Acid_Crude Crude this compound Pimelamide->7_Aminoheptanoic_Acid_Crude Br₂/NaOH (Hofmann Rearrangement) Recrystallization Recrystallization (Water/Isopropanol) 7_Aminoheptanoic_Acid_Crude->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Improved_Yield Improved Yield Extend_Time->Improved_Yield Analyze_Side_Products Analyze for Side Products (MS/NMR) Complete->Analyze_Side_Products Check_Workup Review Work-up and Purification Procedures Complete->Check_Workup Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration) Analyze_Side_Products->Optimize_Conditions Optimize_Conditions->Improved_Yield Optimize_Purification Optimize Recrystallization Solvent and Conditions Check_Workup->Optimize_Purification Optimize_Purification->Improved_Yield

Caption: Troubleshooting workflow for low yield issues.

Troubleshooting_Purity Impure_Product Impure Product Detected (HPLC/NMR) Identify_Impurity Identify Impurity (MS, NMR) Impure_Product->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Side_Product Side Product Identify_Impurity->Side_Product Drive_Reaction Drive Reaction to Completion Starting_Material->Drive_Reaction Modify_Conditions Modify Reaction Conditions to Minimize Side Reaction Side_Product->Modify_Conditions Re-purify Re-purify Product (e.g., multiple recrystallizations) Drive_Reaction->Re-purify Modify_Conditions->Re-purify High_Purity_Product High Purity Product Re-purify->High_Purity_Product

Caption: Troubleshooting workflow for product purity issues.

References

Technical Support Center: Purification of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Aminoheptanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound using various techniques.

Crystallization Issues

Question: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with polar compounds. Here are several strategies to promote crystallization:

  • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help. Rapid cooling often favors oil formation.

  • Increase Solvent Volume: The solution might be too concentrated, leading to precipitation at a temperature above the melting point of the impure compound. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.

  • Change the Solvent System: If a single solvent is problematic, a binary solvent system can be effective. Dissolve the this compound in a "good" solvent (in which it is highly soluble, e.g., water or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., ethanol, isopropanol (B130326), or acetone) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution and then cool it slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question: I am getting a very low yield after recrystallization. How can I improve it?

Answer: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Beforehand, test the solubility in a small test tube to estimate the required solvent volume. If you suspect this is the issue, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you may be losing product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled. Placing it in an ice bath or even a freezer for a period can help maximize precipitation.

Question: The final product is discolored. How can I remove colored impurities?

Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Dissolve the crude this compound in the minimum amount of hot solvent.

  • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to cool and crystallize.

Chromatography Issues

Question: My this compound is not retaining on a reverse-phase (C18) column and is eluting in the void volume. What can I do?

Answer: This is a common problem for highly polar, small molecules like this compound. Here are some solutions:

  • Use a More Polar Stationary Phase: Consider using a column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer better retention for polar analytes.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds. An amide- or silica-based HILIC column would be a suitable choice.

  • Ion-Pairing Chromatography: For analytical purposes, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can increase the retention of the zwitterionic this compound on a C18 column.

Question: I am observing significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

Answer: Peak tailing for amino acids is often due to interactions with the silica (B1680970) support of the stationary phase or secondary interactions.

  • Adjust Mobile Phase pH: The zwitterionic nature of this compound means its charge is pH-dependent. Adjusting the pH of the mobile phase with a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) can improve peak shape. For reverse-phase, a pH around 2.5-3.5 often protonates the carboxyl group, leading to better interaction with the stationary phase.

  • Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica which has fewer acidic silanol (B1196071) groups that can cause tailing.

  • Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent stronger than the initial mobile phase can cause band broadening and tailing. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities can arise from starting materials, byproducts of the synthesis, or degradation. Potential impurities include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various precursors.

  • Oligomers: Dimer and trimer formation of this compound through intermolecular amide bond formation is possible, especially under certain pH and temperature conditions.

  • Cyclic lactam: Intramolecular cyclization can lead to the formation of a lactam.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is often ideal:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable detector (e.g., ELSD, or after derivatization with a UV or fluorescence detector) or HILIC can separate and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the main component and help identify and quantify impurities if their signals do not overlap significantly. Quantitative NMR (qNMR) can be a powerful tool for purity assessment.[1][2][3][4]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the mass of the parent compound and any impurities.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Given its polar nature and zwitterionic character, a good starting point is a mixture of water and a miscible organic solvent. Water is a good solvent, while alcohols like methanol, ethanol, or isopropanol, or acetone (B3395972) can act as anti-solvents. A water/ethanol or water/isopropanol mixture is a common choice for amino acids.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Melting Point192-195 °C (decomposes)
AppearanceWhite to off-white powder or crystals[5]
Water SolubilitySoluble[6]

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterMethod 1: RP-HPLC with DerivatizationMethod 2: HILIC with ELSD
Column C18, 4.6 x 150 mm, 5 µmAmide or Silica HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.8Acetonitrile with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (50:50)Water with 0.1% Formic Acid
Gradient 10-70% B over 15 min95-50% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 450 nm) after OPA derivatizationEvaporative Light Scattering Detector (ELSD)
Column Temp. 30 °C30 °C

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure using a water/isopropanol solvent system. The optimal solvent ratio may need to be determined experimentally.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, add warm isopropanol dropwise with continuous swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot water to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Ion-Exchange Chromatography (IEC)

This protocol uses a strong cation exchange resin to capture the positively charged this compound at a low pH.

  • Resin Preparation: Swell the strong cation exchange resin (e.g., Dowex 50W) in deionized water. Pack a chromatography column with the resin and wash it with 3-5 column volumes (CV) of deionized water.

  • Equilibration: Equilibrate the column with 5-10 CV of the starting buffer (e.g., 0.1 M citric acid buffer, pH 2.5).

  • Sample Loading: Dissolve the crude this compound in the starting buffer at a known concentration. Apply the solution to the top of the column at a controlled flow rate.

  • Washing: Wash the column with 5-10 CV of the starting buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound using a buffer with a higher pH or higher salt concentration. A stepwise or linear gradient can be used. For example, a linear gradient from 0.1 M citric acid buffer (pH 2.5) to 0.2 M sodium phosphate buffer (pH 7.0) over 10 CV.

  • Fraction Collection: Collect fractions and monitor the eluate for the presence of your compound using a suitable analytical method (e.g., TLC, HPLC).

  • Product Recovery: Pool the pure fractions, and if necessary, desalt them. The product can be recovered by lyophilization or crystallization.

Mandatory Visualization

experimental_workflow_crystallization start Crude 7-AHA dissolve Dissolve in minimal hot water start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_antisolvent Add warm isopropanol until turbidity dissolve->add_antisolvent hot_filtration->add_antisolvent clarify Add few drops of hot water add_antisolvent->clarify cool_slowly Slow cooling to room temperature clarify->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold isopropanol filter->wash dry Dry under vacuum wash->dry end Pure 7-AHA Crystals dry->end experimental_workflow_iec start Crude 7-AHA prepare_column Prepare and equilibrate cation exchange column start->prepare_column load_sample Dissolve sample and load onto column prepare_column->load_sample wash_column Wash with starting buffer to remove impurities load_sample->wash_column elute_product Elute with pH or salt gradient wash_column->elute_product collect_fractions Collect fractions elute_product->collect_fractions analyze_fractions Analyze fractions (TLC, HPLC) collect_fractions->analyze_fractions pool_pure Pool pure fractions analyze_fractions->pool_pure recover_product Desalt and recover (lyophilize/crystallize) pool_pure->recover_product end Pure 7-AHA recover_product->end troubleshooting_logic start Purification Issue crystallization Crystallization Problem? start->crystallization chromatography Chromatography Problem? start->chromatography oiling_out Oiling Out crystallization->oiling_out Yes low_yield Low Yield crystallization->low_yield No no_retention No Retention (RP-HPLC) chromatography->no_retention Yes peak_tailing Peak Tailing chromatography->peak_tailing No solution_oiling Reduce cooling rate Increase solvent Change solvent system Induce crystallization oiling_out->solution_oiling discoloration Discoloration low_yield->discoloration No solution_yield Use less solvent Pre-heat funnel Ensure complete cooling low_yield->solution_yield Yes solution_color Treat with activated charcoal discoloration->solution_color Yes solution_retention Use polar stationary phase Switch to HILIC Use ion-pairing agent no_retention->solution_retention solution_tailing Adjust mobile phase pH Use high-purity silica Match sample solvent peak_tailing->solution_tailing Yes

References

Methods for removing impurities from 7-Aminoheptanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 7-Aminoheptanoic acid reaction mixtures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: I am losing a significant amount of my this compound during recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery during recrystallization can be due to several factors:

    • Excessive solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.

    • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals, and then cool further in an ice bath to maximize yield.

    • Inappropriate solvent system: The chosen solvent may have a high solubility for this compound even at low temperatures.

      • Solution: If using a single solvent like water, consider a mixed solvent system such as ethanol (B145695)/water. The addition of a "poor" solvent (in which the product is less soluble) can help to increase the yield.

Issue 2: Product is still impure after a single recrystallization.

  • Question: My this compound is not pure enough after one recrystallization. What should I do?

  • Answer: A single recrystallization may not be sufficient to remove all impurities, especially if the initial purity is low.

    • Solution: Perform a second recrystallization. Ensure the crystals from the first recrystallization are completely dissolved in the minimum amount of hot solvent before allowing them to recrystallize again. Purity can be checked after each recrystallization using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 3: Oily precipitate forms instead of crystals.

  • Question: When I try to recrystallize my this compound, it separates as an oil. Why is this happening and how can I fix it?

  • Answer: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

    • Solution:

      • Try using a lower-boiling point solvent.

      • Add slightly more hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

      • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

      • Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 4: Difficulty removing unreacted starting materials or lactam intermediate.

  • Question: How can I effectively remove unreacted cycloheptanone (B156872) oxime or the azacyclooctan-2-one (lactam) intermediate from my this compound product?

  • Answer: These impurities have different chemical properties that can be exploited for their removal.

    • Ion-Exchange Chromatography: This is a highly effective method. This compound, being an amino acid, will bind to a cation-exchange resin. The unreacted oxime and lactam are neutral molecules and will not bind, thus they can be washed away. The purified this compound can then be eluted by changing the pH or increasing the salt concentration of the buffer.

    • Preparative HPLC: Reversed-phase HPLC can also be used to separate these compounds based on their different polarities.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected quantitative outcomes for different methods of purifying this compound. These values are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Starting Purity (%)Expected Final Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Water)85 - 9598 - 99.580 - 90Simple, cost-effective, good for removing non-polar impurities.May require multiple recrystallizations for high purity; potential for product loss in mother liquor.
Recrystallization (Ethanol/Water)85 - 95> 9985 - 95Higher purity achievable than with water alone; good for a range of polar and non-polar impurities.Requires optimization of solvent ratio; more complex than single-solvent recrystallization.
Ion-Exchange Chromatography80 - 95> 99.590 - 97Highly selective for amino acids; excellent for removing neutral and acidic/basic impurities.More time-consuming and requires specialized equipment and resins compared to recrystallization.
Preparative HPLCAny> 99.885 - 95Highest purity achievable; can separate very similar compounds.Expensive, requires specialized equipment, lower throughput compared to other methods.

Experimental Protocols

1. Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound with moderate to high initial purity.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot ethanol solution, slowly add hot water until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

2. Ion-Exchange Chromatography

This method is highly effective for separating this compound from neutral impurities like unreacted starting materials and lactam intermediates.

  • Resin Preparation: Swell a cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with a low pH buffer (e.g., 0.2 M citrate (B86180) buffer, pH 3.0). This will ensure the resin is in the H+ form and ready to bind the amino acid.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to elute any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound by increasing the pH of the buffer (e.g., using a gradient of 0.2 M citrate buffer from pH 3.0 to 5.0) or by using a buffer with a high salt concentration (e.g., 2 M NH4OH).

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The product may require a final recrystallization step to remove buffer salts.

3. Preparative High-Performance Liquid Chromatography (HPLC)

This technique provides the highest level of purity and is suitable for separating this compound from closely related impurities.

  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

  • Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration over time to elute the compounds. A typical gradient might be from 5% to 50% Solvent B over 30 minutes. The exact gradient will need to be optimized based on the specific impurity profile.

  • Fraction Collection: Use a fraction collector to collect the eluting peaks.

  • Analysis: Analyze the collected fractions for purity using an analytical HPLC system.

  • Isolation: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the purified this compound as a TFA salt. Further processing may be required to obtain the free amino acid.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter add_water Add hot water to turbidity hot_filter->add_water clarify Add hot ethanol to clarify add_water->clarify cool_slowly Slow cooling to room temperature clarify->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

logical_relationship_purification cluster_problem Problem cluster_impurities Potential Impurities cluster_methods Purification Methods cluster_outcome Desired Outcome low_purity Low Purity of This compound starting_materials Unreacted Starting Materials (e.g., Cycloheptanone Oxime) low_purity->starting_materials intermediates Intermediates (e.g., Azacyclooctan-2-one) low_purity->intermediates side_products Side Products low_purity->side_products recrystallization Recrystallization starting_materials->recrystallization ion_exchange Ion-Exchange Chromatography starting_materials->ion_exchange prep_hplc Preparative HPLC starting_materials->prep_hplc intermediates->recrystallization intermediates->ion_exchange intermediates->prep_hplc side_products->recrystallization side_products->ion_exchange side_products->prep_hplc high_purity High Purity This compound recrystallization->high_purity ion_exchange->high_purity prep_hplc->high_purity

Technical Support Center: Production of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 7-aminoheptanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up from laboratory to pilot plant or industrial production.

Issue 1: Low Overall Yield

  • Question: We are experiencing a significant drop in the overall yield of this compound when scaling up our synthesis from a laboratory (gram-scale) to a pilot plant (kilogram-scale). What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield upon scale-up is a common challenge. The underlying causes can be multifaceted, often related to mass and heat transfer limitations, as well as changes in reaction kinetics. Here is a step-by-step troubleshooting approach:

    • Review Reaction Conditions:

      • Temperature Control: Exothermic or endothermic reactions are harder to control in larger vessels. Localized "hot spots" or insufficient cooling can lead to side reactions or degradation of the product. Ensure your reactor's heating and cooling system is adequate for the larger volume and that temperature probes are placed strategically to get a representative reading.

      • Mixing Efficiency: Inadequate agitation in a larger reactor can lead to poor mixing of reactants, catalysts, and reagents, resulting in incomplete reactions. Evaluate the stirrer design and speed to ensure homogenous mixing throughout the vessel.

      • Addition Rates: The rate of addition of reagents can become critical at a larger scale. A slow, controlled addition is often necessary to manage heat generation and minimize side reactions.

    • Catalyst Performance:

      • Catalyst Deactivation: Catalysts can be sensitive to impurities in starting materials or solvents, which may be present in larger quantities at scale. Consider performing a quality check on all raw materials. For heterogeneous catalysts, ensure efficient stirring to prevent settling and ensure good contact with the reactants.

      • Catalyst Loading: The ratio of catalyst to substrate may need to be re-optimized for the larger scale.

    • Work-up and Isolation:

      • Extraction Efficiency: Phase separation during aqueous work-up can be less efficient in large vessels. Ensure adequate settling time and consider using specialized equipment for phase separation if necessary.

      • Crystallization/Precipitation: The cooling profile and stirring rate during crystallization can significantly impact the yield. A slower, more controlled cooling process is often required at a larger scale to maximize crystal growth and minimize losses to the mother liquor.

Issue 2: Product Purity Does Not Meet Specifications

  • Question: Our scaled-up batch of this compound has a higher level of impurities compared to the lab-scale synthesis. How can we identify and address these impurities?

  • Answer: Maintaining high purity is crucial, especially for pharmaceutical applications. The appearance of new or higher levels of impurities at scale often points to side reactions favored by the altered conditions of a larger reactor.

    • Impurity Identification:

      • Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can further help in elucidating their structures.

      • Common impurities in the synthesis of ω-amino acids can include dimers or trimers formed through intermolecular amide bond formation, as well as byproducts from incomplete reactions or side reactions involving functional groups.

    • Troubleshooting and Prevention:

      • Side Reactions: If byproducts from side reactions are identified, revisit the reaction conditions. Lowering the reaction temperature or adjusting the stoichiometry of reagents can often minimize these.

      • Purification Process: The purification method may need to be adapted for the larger scale.

        • Crystallization: Optimizing the solvent system, cooling rate, and agitation during crystallization can improve the selective precipitation of the desired product.

        • Alternative Purification: While column chromatography is often avoided at an industrial scale due to cost and complexity, other techniques like reactive extraction or the formation and breaking of salts with specific organic bases can be effective for removing certain impurities.[2][3]

Issue 3: Challenges in Product Isolation and Drying

  • Question: We are facing difficulties with the filtration and drying of the final this compound product at a larger scale. The filtration is slow, and the product retains a significant amount of solvent.

  • Answer: These issues are often related to the crystal morphology of the product.

    • Improve Crystal Size and Shape:

      • Small, fine crystals can clog filter media and trap solvent. To encourage the growth of larger, more easily filterable crystals, control the cooling and precipitation process carefully. A slower cooling rate and gentle agitation are generally preferred.

      • Consider seeding the solution with a small amount of previously isolated, high-purity crystals to promote controlled crystal growth.

    • Optimize Filtration and Drying:

      • Ensure the filtration equipment is appropriately sized for the batch.

      • For drying, use a suitable oven (e.g., vacuum oven) and ensure the temperature is appropriate to remove the solvent without causing product degradation. Breaking up any large cakes of filtered product can improve drying efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for ω-amino acids like this compound, and what are their inherent scalability challenges?

A1: While specific industrial routes for this compound are not widely published, analogous ω-amino acids like 6-aminocaproic acid and 9-aminononanoic acid provide insights. Common routes include:

  • From Cyclic Precursors: For example, the hydrolysis of caprolactam to produce 6-aminocaproic acid.[2][3] The main scalability challenge here is the purification of the final product to pharmaceutical grade, as the starting material is often of lower industrial quality. This often involves removing inorganic salts and other impurities without resorting to costly chromatographic methods.[2][4]

  • From Dicarboxylic Acids: Synthesis from precursors like suberic acid can be a viable route. The challenge often lies in the selective functional group transformations at a large scale, such as the conversion of one carboxylic acid group to an amine without affecting the other.

  • Biotechnological Routes: Production via fermentation using engineered microorganisms is a growing area.[5][6] Scalability challenges in this domain include maintaining sterile conditions in large fermenters, ensuring adequate oxygen and nutrient supply for the microbes, and developing efficient downstream processing methods to isolate the product from the complex fermentation broth.[5]

Q2: How can we develop a robust and scalable crystallization process for this compound?

A2: A robust crystallization process is key to achieving high purity and easy isolation. Key parameters to consider and optimize are:

  • Solvent Selection: The ideal solvent (or solvent mixture) should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the major impurities.

  • Supersaturation Control: The level of supersaturation drives the crystallization process. This can be controlled by the cooling rate, the rate of addition of an anti-solvent, or by solvent evaporation. A controlled, slower approach to generating supersaturation generally leads to better crystal quality.

  • Seeding: Introducing seed crystals at the right temperature can control the onset of crystallization and influence the final crystal size distribution.

  • Agitation: The stirring rate affects crystal growth and can prevent the settling of crystals, but excessive agitation can lead to crystal breakage and the formation of fines.

Q3: What are the key considerations for moving from a chemical synthesis to a biocatalytic or fermentation-based process for this compound production?

A3: Shifting to a biotechnological route can offer advantages in terms of sustainability and selectivity. However, the scalability challenges are different:

  • Strain Development: A high-producing and robust microbial strain is essential. This often requires significant metabolic engineering efforts.

  • Fermentation Optimization: Scaling up fermentation requires careful control of parameters like pH, temperature, dissolved oxygen, and nutrient feeding to maintain optimal productivity.

  • Downstream Processing: Isolating the this compound from the fermentation broth, which contains cells, media components, and other metabolites, can be complex and costly. This typically involves multiple steps such as centrifugation, filtration, and chromatography or extraction.

  • Process Economics: The cost of the fermentation medium and the efficiency of the downstream processing are critical factors in the overall economic viability of the process.

Data Presentation

Table 1: Comparison of Key Parameters in Lab-Scale vs. Scaled-Up Production of ω-Amino Acids (Illustrative Data)

ParameterLab-Scale (e.g., 100 g)Pilot-Scale (e.g., 10 kg)Potential Scalability Issues
Yield 85-95%60-75%Inefficient heat/mass transfer, increased side reactions.
Purity (by HPLC) >99.5%98.0-99.0%Formation of new impurities, less efficient purification.
Reaction Time 4-6 hours8-12 hoursSlower heating/cooling cycles, controlled addition rates.
Solvent Volume/kg 10 L/kg15-20 L/kgLarger volumes needed for efficient stirring and heat transfer.
Filtration Time < 30 minutes2-4 hoursFiner crystals, larger product volume.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound for Purity Enhancement

This protocol provides a general framework for the recrystallization of this compound. The specific solvent and volumes should be optimized for your particular impurity profile.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A common approach for amino acids is to use a mixture of water and a miscible organic solvent like isopropanol (B130326) or ethanol.

  • Dissolution: In a reactor equipped with a stirrer, reflux condenser, and thermometer, suspend the crude this compound in the chosen solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter medium to remove them.

  • Controlled Cooling: Gradually cool the solution to allow for the formation of well-defined crystals. A typical cooling profile might be to cool from reflux to a specific temperature (e.g., 80°C) and hold for a period (e.g., 2 hours), followed by a slow cooling ramp to a lower temperature (e.g., 0-5°C) over several hours.[2]

  • Aging: Hold the crystal slurry at the final low temperature with gentle stirring for a period (e.g., 2 hours) to maximize the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control start Starting Materials reaction Chemical Reaction / Fermentation start->reaction workup Initial Work-up / Extraction reaction->workup crystallization Crystallization workup->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying qc Purity & Yield Analysis drying->qc qc->crystallization Rework final_product Final Product qc->final_product Release

Caption: A generalized workflow for the production of this compound.

troubleshooting_logic start Scalability Issue Encountered issue_type Low Yield or Low Purity? start->issue_type yield_root Low Yield issue_type->yield_root Yield purity_root Low Purity issue_type->purity_root Purity check_temp Verify Temperature Control yield_root->check_temp check_mixing Assess Mixing Efficiency yield_root->check_mixing check_catalyst Evaluate Catalyst Performance yield_root->check_catalyst solution Implement Corrective Actions check_temp->solution check_mixing->solution check_catalyst->solution identify_impurities Identify Impurities (LC-MS) purity_root->identify_impurities optimize_reaction Optimize Reaction Conditions identify_impurities->optimize_reaction refine_purification Refine Purification Method identify_impurities->refine_purification optimize_reaction->solution refine_purification->solution

Caption: A logical flow for troubleshooting common scalability issues.

References

Impact of 7-Aminoheptanoic acid quality on final product performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 7-Aminoheptanoic acid quality on final product performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research and drug development?

This compound, also known as 7-aminoenanthic acid, is a seven-carbon aliphatic amino acid.[1][2] Its bifunctional nature, containing both a terminal amino group and a carboxylic acid group, makes it a versatile building block in several applications[1][3]:

  • Peptide Synthesis: It serves as a non-natural amino acid incorporated into peptide sequences to modify their structure, stability, and biological activity.[1][4] It is often used in solid-phase peptide synthesis (SPPS).

  • Pharmaceutical Intermediates: It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs) and complex drug molecules.[1]

  • Linkers: In applications like PROTACs (Proteolysis Targeting Chimeras), derivatives of this compound are used as linkers to connect different parts of a molecule.[5]

  • Agrochemicals and Cosmetics: It also finds use in the synthesis of agrochemicals and as a moisturizing agent in cosmetic formulations.[1]

Q2: What are the typical quality grades of this compound and how do they differ?

This compound is commonly available in the following grades:

  • Pharmaceutical Grade: This is the highest purity grade, typically ≥99%, with stringent limits on impurities such as heavy metals, residual solvents, and other organic substances.[1] This grade is essential for use in drug substance and drug product manufacturing to ensure safety and efficacy.

  • Research Grade/Reagent Grade: This grade typically has a purity of ≥98% and is suitable for most laboratory research and development applications, including non-clinical peptide synthesis.[2][3]

  • Industrial Grade: This grade has less stringent purity requirements and is used in applications where high purity is not critical, such as in the synthesis of some agrochemicals or polymers.

Q3: Why is the purity of this compound critical for my final product?

The purity of this compound directly impacts the quality, yield, and performance of the final product:

  • In Peptide Synthesis: Impurities can lead to the formation of deletion or insertion sequences in the peptide chain, resulting in a heterogeneous final product that is difficult to purify.[6][7] This can significantly lower the yield of the target peptide and introduce species with altered biological activity.

  • In Drug Development: The presence of impurities can affect the safety, efficacy, and stability of the final drug product.[4] Reactive impurities can degrade the active pharmaceutical ingredient (API) over time, reducing its shelf life. Toxic impurities can pose a direct risk to patient safety.

  • Reproducibility: Using this compound with inconsistent purity can lead to batch-to-batch variability in your experimental results, making it difficult to obtain reproducible outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Significantly lower than expected final peptide yield after cleavage and purification.

  • Mass spectrometry (MS) analysis of the crude product shows a complex mixture of peptides with lower molecular weights than the target peptide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Incomplete Coupling of this compound Perform a Kaiser test on a small sample of the resin after the coupling step. A blue color indicates the presence of free primary amines, signifying incomplete coupling.* Double Couple: Repeat the coupling step with fresh reagents. * Increase Reaction Time: Extend the coupling reaction time. * Use a More Potent Coupling Reagent: Switch to a more active coupling reagent like HATU or HBTU.
Presence of Deletion Sequences Analyze the crude peptide by LC-MS to identify peptides with masses corresponding to the deletion of one or more amino acids.This is often caused by incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) of the preceding amino acid or by impurities in the this compound that inhibit coupling. Ensure complete deprotection and use high-purity this compound (≥99%).
Formation of Peptide Dimers or Trimers Observe peaks in the LC-MS analysis with molecular weights corresponding to multiples of the target peptide.This can be caused by impurities in the this compound that can cross-link peptide chains. Use pharmaceutical-grade this compound and consider optimizing the resin loading and reaction conditions.
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis of the Final Product

Symptoms:

  • Multiple unexpected peaks are observed in the chromatogram of the purified product.

  • Mass spectrometry reveals the presence of species with masses that do not correspond to the target molecule or expected byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Impurities in this compound Analyze the batch of this compound used by HPLC or GC-MS to check for impurities. Compare the impurity profile with the Certificate of Analysis (CoA).* Source High-Purity Material: Purchase this compound from a reputable supplier with a detailed CoA specifying purity and impurity levels. * Purify the Starting Material: If high-purity material is unavailable, consider recrystallizing the this compound before use.
Side Reactions During Synthesis Review the synthetic route for potential side reactions. For example, the formation of pyroglutamate (B8496135) from N-terminal glutamine or glutamic acid can occur under acidic conditions.[8][9]* Optimize Reaction Conditions: Adjust pH, temperature, and reaction times to minimize side reactions. * Use Protecting Groups: Employ appropriate protecting groups for reactive side chains.
Degradation of the Final Product Assess the stability of the final product under the storage and handling conditions. Oxidation of sensitive residues like methionine or cysteine can occur.[8][9]* Store Properly: Store the final product under inert gas, protected from light, and at the recommended temperature. * Use Antioxidants: In formulations, consider the addition of antioxidants to prevent oxidative degradation.

Data Presentation

Table 1: Typical Quality Specifications for Pharmaceutical Grade this compound
Parameter Specification Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (Assay) ≥ 99.0%HPLC/UPLC
Melting Point 187-195 °CMelting Point Apparatus
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS or AAS
Residual Solvents Complies with ICH Q3C limitsGC-HS
Individual Unknown Impurity ≤ 0.1%HPLC/UPLC
Total Impurities ≤ 0.5%HPLC/UPLC

Note: These are typical specifications and may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis for batch-specific data.

Experimental Protocols

Protocol 1: Purity Determination of this compound by UPLC-MS

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required.

1. Instrumentation and Reagents:

  • UPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • UPLC Column: Acquity UPLC HSS T3 1.8 µm C18 column (100 x 2.1 mm) or equivalent.[10]

  • Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) (LC-MS grade).

  • Sample Diluent: Mobile Phase A.

  • This compound reference standard and sample.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

3. UPLC Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 210 nm

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    10.0 50 50
    12.0 5 95
    14.0 5 95
    14.1 98 2

    | 16.0 | 98 | 2 |

4. Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50 - 500

5. Data Analysis:

  • Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Use the mass spectrometer to identify the main peak and any significant impurities based on their mass-to-charge ratio.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UPLC filter->inject separate Chromatographic Separation inject->separate detect UV & MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate identify Identify Impurities (MS) integrate->identify

Caption: UPLC-MS workflow for purity analysis of this compound.

troubleshooting_logic start Low Final Product Yield or Purity check_synthesis Review Synthesis Protocol start->check_synthesis check_starting_material Analyze this compound Quality start->check_starting_material synthesis_ok Protocol is Optimized check_synthesis->synthesis_ok Yes synthesis_issue Identify Synthesis Flaw (e.g., incomplete coupling) check_synthesis->synthesis_issue No material_ok Starting Material is High Purity check_starting_material->material_ok Yes material_issue Identify Impurity in Starting Material check_starting_material->material_issue No synthesis_issue->start Re-optimize material_issue->start Source new material

Caption: Logical workflow for troubleshooting product quality issues.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 7-Aminoheptanoic acid, a non-proteinogenic amino acid used in peptide synthesis and as a pharmaceutical intermediate, is critical for quality control and research applications.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis, often benchmarked against other techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Spectrophotometry. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an analytical method for this compound depends on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following tables summarize the typical performance characteristics of each major analytical technique.

Table 1: Comparison of HPLC Methods for Amino Acid Analysis

ParameterReversed-Phase HPLC (with Pre-column Derivatization)Ion-Exchange Chromatography (with Post-column Derivatization)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity after derivatization.[3]Separation based on net charge.[3]Separation of polar compounds.[4]
Derivatization Required (e.g., OPA, FMOC).[3]Required (e.g., Ninhydrin).[5]Not required.[4]
Detection UV, Fluorescence.[3]UV-Vis.[5]MS, ELSD.
Typical Linearity (r²) > 0.999> 0.999> 0.998
Typical LOD Low (pmol to fmol range with fluorescence).Moderate (nmol range).Moderate to high.
Typical LOQ Low (pmol to fmol range with fluorescence).Moderate (nmol range).Moderate to high.[4]
Advantages High sensitivity, robust, widely available.Good for complex matrices, minimal sample prep.No derivatization needed, MS-compatible.
Disadvantages Derivatization adds complexity and potential for error.Longer run times, can be less sensitive.Can be less robust, sensitive to water content.

Table 2: Comparison of Alternative Analytical Methods for Amino Acid Analysis

ParameterGas Chromatography (GC-MS)Capillary Electrophoresis (CE)Spectrophotometry (e.g., Ninhydrin (B49086) Assay)
Principle Separation of volatile derivatives by boiling point and polarity.[6]Separation based on charge-to-size ratio in an electric field.[7]Colorimetric reaction with primary amines.[5]
Derivatization Required (e.g., Silylation).[6]Optional (improves sensitivity).Required (Ninhydrin).[5]
Detection Mass Spectrometry (MS).[6]UV, Fluorescence, MS.[8]UV-Vis.[5]
Typical Linearity (r²) > 0.99> 0.998> 0.99
Typical LOD Very low (pmol range).Low to moderate (µM to nM range).Moderate (µg/mL range).[5]
Typical LOQ Very low (pmol range).Low to moderate (µM to nM range).[5]Moderate (µg/mL range).[5]
Advantages High resolution, excellent for complex mixtures.[6]Fast analysis, low sample/reagent consumption.Simple, inexpensive, high throughput for total amino acid content.[5]
Disadvantages Derivatization is essential and can be complex.[6][9]Lower sensitivity with UV detection without preconcentration.Low specificity, interference from other primary amines.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) with OPA Derivatization

This is a widely adopted method for the quantification of primary amino acids.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 0.1 M HCl).

  • If analyzing a complex matrix, a protein precipitation step with an organic solvent (e.g., acetonitrile) or a solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. Derivatization (Automated Pre-column):

  • The derivatization is typically performed online by the autosampler.

  • Reagents:

  • Procedure: The autosampler is programmed to mix a specific volume of the sample with the OPA reagent in the borate buffer, allow a short reaction time (typically 1-2 minutes), and then inject the derivatized sample onto the HPLC column.

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse AAA, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate (B84403), pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acid, followed by a column wash and re-equilibration.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (338 nm).

4. Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of derivatized this compound standards.

  • The concentration of this compound in the unknown sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution but requires derivatization to make the amino acid volatile.

1. Sample Preparation and Derivatization (Silylation):

  • An accurately weighed sample or standard of this compound is placed in a reaction vial and dried completely under a stream of nitrogen.

  • A silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample.[6][9]

  • The vial is sealed and heated (e.g., at 70-100 °C) for a specified time to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at a lower temperature and ramping up to a final temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected mass fragments of the derivatized this compound.

3. Quantification:

  • Quantification is typically performed using selected ion monitoring (SIM) for higher sensitivity and specificity.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is often used to improve accuracy and precision.

  • A calibration curve is generated by analyzing derivatized standards.

Capillary Electrophoresis (CE)

CE provides rapid separations with minimal sample consumption.

1. Sample Preparation:

  • Samples are dissolved in the background electrolyte or a compatible buffer.

  • Derivatization with a UV-absorbing or fluorescent tag can be performed to enhance detection sensitivity.

2. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate or borate buffer at a specific pH to control the charge of the analyte.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector at a low wavelength (e.g., 200 nm) for underivatized amino acids, or at the absorbance maximum of the derivatizing agent.

3. Quantification:

  • A calibration curve is prepared using standards of known concentrations.

  • The peak area or height is used for quantification.

Spectrophotometry (Ninhydrin Method)

This is a simple and cost-effective method for determining total primary amino acid concentration.

1. Sample Preparation:

  • The sample is prepared in a suitable buffer.

2. Reaction:

  • Ninhydrin Reagent: A solution of ninhydrin in a solvent like ethanol (B145695) or a buffered solution.[5]

  • The sample is mixed with the ninhydrin reagent and heated in a boiling water bath for a set time (e.g., 15-20 minutes) to develop the color.[10]

  • The reaction mixture is then cooled, and a diluent may be added.

3. Measurement:

  • The absorbance of the resulting purple solution (Ruhemann's purple) is measured at 570 nm using a spectrophotometer.[5]

4. Quantification:

  • A standard curve is generated using a known amino acid (e.g., glycine (B1666218) or leucine).

  • The concentration of amino acids in the sample is determined from the standard curve.

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample This compound Sample/Standard Dissolution Dissolve in 0.1 M HCl Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Derivatization Online Derivatization (OPA Reagent) Autosampler->Derivatization Injection Injection Derivatization->Injection Column C18 Column Injection->Column Detector Fluorescence/UV Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Calibration Calibration Curve (Peak Area vs. Conc.) Data->Calibration QuantResult Calculate Concentration Calibration->QuantResult

Caption: Workflow for HPLC analysis of this compound.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_ce CE cluster_spectro Spectrophotometry Analyte This compound HPLC HPLC (Reversed-Phase) Analyte->HPLC GC GC-MS Analyte->GC CE Capillary Electrophoresis Analyte->CE Spectro Spectrophotometry Analyte->Spectro Deriv_HPLC Pre-column Derivatization (OPA) HPLC->Deriv_HPLC Deriv_GC Derivatization (Silylation) GC->Deriv_GC Deriv_CE Optional Derivatization CE->Deriv_CE Deriv_Spectro Derivatization (Ninhydrin) Spectro->Deriv_Spectro

References

A Comparative Guide to the Mass Spectrometry Analysis of 7-Aminoheptanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 7-Aminoheptanoic acid and its derivatives is crucial in various research and development fields, from peptide synthesis to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this compound, covering both direct (underivatized) and derivatization-based approaches. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid in method selection and implementation.

Comparison of Analytical Approaches

The analysis of amino acids by liquid chromatography-mass spectrometry (LC-MS) generally follows two main strategies: direct analysis of the underivatized molecule or analysis after chemical derivatization. The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Derivatization-Based Analysis involves chemically modifying the amino acid to enhance its chromatographic retention on reverse-phase (RP) columns and improve its ionization efficiency, often leading to lower limits of detection.[3][4] Common derivatizing agents include isobutyl chloroformate and phenyl isothiocyanate (PITC).

Below is a comparative summary of these two approaches for the analysis of this compound.

FeatureDirect Analysis (Underivatized)Derivatization-Based Analysis
Sample Preparation Simple protein precipitation and dilution.[5][6]Multi-step process including derivatization, extraction, and potential drying/reconstitution.[3]
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]
Throughput HighLower due to additional sample preparation steps.
Sensitivity Generally sufficient for many applications.Often higher due to improved ionization and chromatography.[3]
Robustness Can be susceptible to matrix effects; use of isotopically labeled internal standards is crucial.[4]Derivatization can help to overcome matrix effects and improve peak shape.
Cost Lower reagent cost.Higher due to the cost of derivatization reagents and standards.

Experimental Protocols

Detailed methodologies for both direct and derivatization-based analysis are provided below. These protocols are based on established methods for amino acid analysis and have been adapted for this compound.

Protocol 1: Direct Analysis of this compound via HILIC-LC-MS/MS

This protocol is suitable for the rapid and direct quantification of this compound in biological matrices such as plasma.

1. Sample Preparation (Protein Precipitation): [5][6]

  • To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid.

  • Vortex for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of an internal standard solution (e.g., isotopically labeled this compound in 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Liquid Chromatography (HILIC): [8]

  • Column: Intrada Amino Acid column (50 × 3 mm, 3 µm)

  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: 95:5:0.3 acetonitrile:water:formic acid

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Gradient:

    • 0-3.0 min: 92-88% B

    • 3.0-6.4 min: 88-70% B

    • 6.4-6.5 min: 70-0% B

    • 6.5-10.0 min: 0% B

    • 10.0-10.1 min: 0-92% B

    • 10.1-13.0 min: 92% B

3. Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (See Table 2 for predicted transitions)

Protocol 2: Analysis of this compound via Derivatization with Isobutyl Chloroformate followed by RP-LC-MS/MS

This protocol offers enhanced sensitivity through derivatization.

1. Sample Preparation (Derivatization): [3]

  • Spike the sample with an isotopically labeled internal standard.

  • Add borate (B1201080) buffer (pH ~11) to the sample.

  • Add isobutyl chloroformate and vortex to initiate derivatization.

  • Acidify the reaction mixture with HCl to pH 1-3.

  • Extract the derivatized amino acids with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate layer to dryness.

  • Reconstitute the residue in an acetonitrile/water mixture for injection.

2. Liquid Chromatography (RP-HPLC): [3]

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient is established to separate the derivatized amino acid from other matrix components.

3. Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the mass of the derivatized this compound. Product ions will be specific fragments of the derivative.

Quantitative Data and Fragmentation Patterns

The following tables provide predicted Multiple Reaction Monitoring (MRM) transitions for this compound and its N-acetyl derivative. These are based on the known molecular weights and common fragmentation patterns of amino acids, which typically involve the loss of water (-18 Da) and the carboxyl group as COOH (-45 Da) or CO (-28 Da).[9]

Table 2: Predicted MRM Transitions for this compound and N-acetyl-7-aminoheptanoic acid

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Predicted Fragmentation
This compound 146.1129.1[M+H - H₂O]⁺
101.1[M+H - COOH]⁺
70.1Further fragmentation
N-acetyl-7-aminoheptanoic acid 188.1170.1[M+H - H₂O]⁺
128.1[M+H - CH₃COOH]⁺
86.1Further fragmentation

Note: These are predicted transitions and should be optimized empirically on the specific mass spectrometer being used.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for the direct and derivatization-based analysis of this compound.

G cluster_0 Direct Analysis (Underivatized) cluster_1 Derivatization-Based Analysis A1 Plasma Sample A2 Protein Precipitation (Sulfosalicylic Acid) A1->A2 A3 Centrifugation A2->A3 A4 Supernatant Collection A3->A4 A5 Dilution with Internal Standard A4->A5 A6 HILIC-LC-MS/MS Analysis A5->A6 B1 Plasma Sample B2 Derivatization (e.g., Isobutyl Chloroformate) B1->B2 B3 Liquid-Liquid Extraction B2->B3 B4 Evaporation B3->B4 B5 Reconstitution with Internal Standard B4->B5 B6 RP-LC-MS/MS Analysis B5->B6

Figure 1: Experimental workflows for mass spectrometry analysis.
Application in PROTAC Development

This compound is utilized as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The following diagram illustrates the logical relationship in PROTAC synthesis and its mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action E3 Ligase Ligand E3 Ligase Ligand PROTAC Molecule PROTAC Molecule E3 Ligase Ligand->PROTAC Molecule This compound Linker This compound Linker This compound Linker->PROTAC Molecule Target Protein Ligand Target Protein Ligand Target Protein Ligand->PROTAC Molecule Ternary Complex Formation Ternary Complex Formation PROTAC Molecule->Ternary Complex Formation Ubiquitination of Target Protein Ubiquitination of Target Protein Ternary Complex Formation->Ubiquitination of Target Protein Proteasomal Degradation Proteasomal Degradation Ubiquitination of Target Protein->Proteasomal Degradation

Figure 2: Role of this compound in PROTACs.

Conclusion

Both direct and derivatization-based LC-MS/MS methods offer robust and sensitive means for the analysis of this compound and its derivatives. The choice of method will be dictated by the specific requirements of the study. Direct analysis using HILIC is faster and simpler, making it suitable for high-throughput applications. Derivatization, while more labor-intensive, can provide superior sensitivity for trace-level quantification. The provided protocols and predicted mass spectral data serve as a starting point for method development and validation. The use of this compound as a versatile linker in emerging therapeutic modalities like PROTACs underscores the growing need for reliable analytical methods for this compound and its derivatives.

References

Purity Assessment of 7-Aminoheptanoic Acid: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 7-Aminoheptanoic acid, a versatile building block in peptide synthesis and pharmaceutical intermediates.[1][2] This objective analysis is supported by experimental protocols and data presentation to aid in selecting the most appropriate method for specific analytical needs.

Introduction to Purity Assessment of this compound

This compound is a linear aliphatic amino acid with a seven-carbon chain, containing both an amine and a carboxylic acid functional group.[1] Its purity is paramount as impurities can significantly impact the outcomes of downstream applications, such as peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1][2] Therefore, robust and accurate analytical methods are required to quantify the purity and identify any potential impurities. Quantitative NMR (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity determination due to its high precision and accuracy.[3][4][5] This guide will compare the utility of qNMR with the widely used alternative, HPLC.

Comparison of Analytical Methods: qNMR vs. HPLC

The choice between qNMR and HPLC for purity assessment depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.[6]Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
Accuracy & Precision High accuracy and precision, often with uncertainties less than 0.1%.[4] It is considered a primary ratio method of measurement.Accuracy and precision are generally good but can be dependent on the purity of the reference standard and the detector response.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[7]Typically requires a specific, well-characterized reference standard for the analyte for accurate quantification.
Impurity Detection Can detect and quantify any proton-containing impurities that are soluble in the NMR solvent and have distinct signals.[8]Can separate and detect impurities that have a chromophore (for UV detection) or are amenable to other detection methods (e.g., ELSD, MS).[9][10]
Sample Throughput Relatively fast, with modern instruments allowing for quick data acquisition.[3]Can be automated for high throughput, but method development can be time-consuming.
Sample Integrity Non-destructive, allowing for sample recovery.[8]Generally destructive.
Instrumentation Requires access to an NMR spectrometer, which can have a high initial cost.HPLC systems are widely available in analytical laboratories.
Strengths - Universal detector for proton-containing molecules.- High structural information content.- Orthogonal to chromatographic methods.[8]- High sensitivity for trace impurity detection.[10]- Well-established and widely used method.
Limitations - Lower sensitivity compared to HPLC-UV/Fluorescence.- Signal overlap can be an issue in complex mixtures.- Requires a chromophore for UV detection.- Detector response can vary between analyte and impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for this compound

This protocol outlines the determination of the purity of this compound using an internal standard method.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative analysis to ensure full relaxation).

  • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]

  • Acquisition Time (aq): ≥ 3 seconds

  • Spectral Width (sw): Approximately 12 ppm

4. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the triplet at ~2.2 ppm (protons adjacent to the carboxylic acid) is a suitable choice. For Maleic acid, the singlet at ~6.3 ppm is used.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

HPLC Protocol for Purity Analysis of this compound (Adapted from a similar compound)

This method utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for sensitive fluorescence detection.[10]

1. Materials and Reagents:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Sodium hydroxide

2. Solutions Preparation:

  • Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust pH with sodium hydroxide.[10]

  • OPA/3-MPA Derivatizing Reagent: Dissolve OPA in methanol, then add borate buffer and 3-MPA. Prepare fresh daily.[10]

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-70% B (linear gradient)

    • 20-25 min: 70-10% B (linear gradient)

    • 25-30 min: 10% B (equilibration)

4. Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound sample and reference standard (e.g., 1 mg/mL in water).

  • In an autosampler vial, mix a specific volume of the sample or standard solution with the borate buffer and the OPA/3-MPA reagent.

  • Allow the derivatization reaction to proceed for a defined time (e.g., 2 minutes) before injection.

5. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on the retention time of the reference standard.

  • Calculate the purity by the area normalization method or by using a calibration curve generated from the reference standard.

Visualization of Workflows

Purity_Assessment_Workflow cluster_qNMR qNMR Workflow cluster_HPLC HPLC Workflow qNMR_start Sample & Internal Standard Weighing qNMR_dissolve Dissolution in D₂O qNMR_start->qNMR_dissolve qNMR_acquire NMR Data Acquisition qNMR_dissolve->qNMR_acquire qNMR_process Data Processing & Integration qNMR_acquire->qNMR_process qNMR_calc Purity Calculation qNMR_process->qNMR_calc end Purity Report qNMR_calc->end HPLC_start Sample & Standard Preparation HPLC_deriv Pre-column Derivatization (OPA) HPLC_start->HPLC_deriv HPLC_inject HPLC Injection & Separation HPLC_deriv->HPLC_inject HPLC_detect Fluorescence Detection HPLC_inject->HPLC_detect HPLC_calc Purity Calculation HPLC_detect->HPLC_calc HPLC_calc->end start This compound Sample start->qNMR_start start->HPLC_start

Caption: Workflow for purity assessment of this compound using qNMR and HPLC.

Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. qNMR offers the advantage of being a primary method, providing absolute quantification without the need for a specific reference standard of the analyte.[7] It is particularly useful for the certification of reference materials and for obtaining highly accurate purity values. On the other hand, HPLC with fluorescence detection provides excellent sensitivity for detecting trace impurities, making it well-suited for routine quality control and impurity profiling.[10] The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and available instrumentation. For a comprehensive purity assessment, employing both orthogonal techniques can provide a high degree of confidence in the analytical results.[8]

References

A Comparative Guide to 7-Aminoheptanoic Acid and Other Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an objective comparison of 7-aminoheptanoic acid, as a representative of simple non-cleavable alkyl linkers, with other commonly used linker technologies, supported by experimental data and detailed methodologies.

Introduction to ADC Linkers

The ideal ADC linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the payload.[2] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable.[3][4]

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[][6]

  • Non-cleavable Linkers: These linkers do not have a specific cleavage site and release the payload upon lysosomal degradation of the entire ADC following internalization by the target cell.[1][3][7] This generally leads to higher plasma stability.[1][3]

This compound as a Non-Cleavable Linker

This compound is a bifunctional molecule with a seven-carbon alkyl chain separating a terminal amine and a carboxylic acid group.[8] While not as extensively characterized in the ADC field as other linkers, its structure provides a simple, flexible, and non-cleavable spacer. For the purpose of this guide, we will consider its properties as a representative of a straightforward, non-cleavable alkyl linker.

Physicochemical Properties:

  • Structure: A simple, linear hydrocarbon chain.

  • Flexibility: The alkyl chain provides significant flexibility.

  • Hydrophobicity: The hydrocarbon chain imparts a hydrophobic character, which can influence the overall hydrophobicity of the ADC.[]

  • Stability: As a non-cleavable linker, it is expected to exhibit high stability in plasma due to the absence of labile chemical bonds.[1][10]

Comparison of Linker Technologies

The choice of linker technology has a significant impact on the therapeutic index of an ADC. The following sections and tables provide a comparative overview of this compound (as a model for a simple alkyl linker) and other common linker types.

Data Presentation: Comparative Performance of ADC Linkers

The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the antibody, payload, cell line, and drug-to-antibody ratio (DAR).

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC50 (pM)Reference(s)
Non-Cleavable (Hypothetical this compound based) MMAFHER2+ (SK-BR-3)~50-100Inferred from similar non-cleavable linkers
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)33[4]
Non-Cleavable (Maleimide)AuristatinBxPC3~10,000[11]
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)14.3[4]
Cleavable (β-galactosidase-cleavable)MMAEHER2+8.8[4]
Cleavable (GGFG)CamptothecinHER2+ (NCI-N87)~100-1000[12]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypePayloadXenograft ModelEfficacy OutcomeReference(s)
Non-Cleavable (Hypothetical this compound based) MMAFHER2+ Breast CancerExpected tumor growth inhibitionInferred from similar non-cleavable linkers
Non-Cleavable (SMCC)DM1EGFR and EpCAM XenograftsLower in vivo activity compared to CX-DM1[4]
Non-Cleavable (Maleimide)AuristatinBxPC3 XenograftTumor growth inhibition at 10 mg/kg[11]
Cleavable (Val-Cit)MMAEKarpas-299Tumor regression[13]
Cleavable (Disulfide)DM1Human LymphomaTumor regression at 3 mg/kg[4]
Cleavable (7-AHC-based dipeptide)-Breast Cancer ModelTumor regression at 1.5 mg/kg[4]

Table 3: Plasma Stability of Different ADC Linkers

Linker TypeIn Vitro SystemIn Vivo ModelKey FindingsReference(s)
Non-Cleavable (Hypothetical this compound based) Human/Mouse PlasmaMouseExpected high stabilityInferred from properties of non-cleavable linkers
Non-Cleavable (Thioether)Human Plasma-Generally high stability[3]
Cleavable (Val-Cit-PABC)Mouse PlasmaMouseRelatively unstable in mouse plasma due to carboxylesterase 1c (Ces1c) sensitivity[14]
Cleavable (Hydrazone)Plasma (pH ~7.4)-Can show instability and premature drug release[15]
Cleavable (Disulfide)Plasma-Susceptible to exchange with serum proteins, leading to premature payload release[15]
Cleavable (Peptide)Plasma-Generally exhibit high plasma stability[16]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.[17][18]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)[17]

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)[17][18]

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. A parallel incubation in PBS can serve as a control.[18]

  • Time-Point Sampling: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to stop any reactions.[18]

  • Sample Analysis:

    • Intact ADC Quantification (ELISA): Use a sandwich ELISA to quantify the concentration of the intact ADC at each time point.

    • Drug-to-Antibody Ratio (DAR) Measurement (LC-MS): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads). Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[17][18]

    • Free Payload Quantification (LC-MS/MS): Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[17]

Data Analysis:

  • Plot the concentration of intact ADC or the average DAR over time.

  • Calculate the percentage of payload loss at each time point relative to the initial time point.

  • Determine the half-life (t1/2) of the ADC in plasma.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing cancer cells.[19][20][21]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • Test ADC, control antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19][21]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[19][21]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Remove the old medium from the cells and add the diluted compounds.[19][21]

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 atmosphere.[20][21]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[19][21]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[19][21]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[19][21]

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[19]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.[22][23]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • Test ADC, vehicle control, and other control groups (e.g., unconjugated antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the mice.[24]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[24]

  • ADC Administration: Administer the ADC and controls to the mice via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.[25]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. The formula Volume = (Width² x Length) / 2 is commonly used.[25]

    • Monitor the body weight of the mice as an indicator of systemic toxicity.[25]

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.

Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Visualization of Key Concepts

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody (mAb) Targets specific antigen on cancer cells Linker Linker Connects antibody and payload Influences stability and release Antibody->Linker Conjugation Site (e.g., Cysteine, Lysine) Payload Cytotoxic Payload Potent drug that kills cancer cells Linker->Payload

Experimental_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_InVivo In Vivo Evaluation Synthesis Synthesize ADCs with different linkers (e.g., 7-AHA, Val-Cit, SMCC) Characterization Characterize ADCs (DAR, purity, aggregation) Synthesis->Characterization Plasma_Stability Plasma Stability Assay (LC-MS, ELISA) Characterization->Plasma_Stability Cytotoxicity Cytotoxicity Assay (MTT) (IC50 determination) Characterization->Cytotoxicity Xenograft Xenograft Model Study (Tumor Growth Inhibition) Cytotoxicity->Xenograft

Conclusion

The choice of linker is a critical determinant of the success of an antibody-drug conjugate. While this compound itself is not a clinically validated ADC linker, its simple alkyl structure serves as a useful model for a non-cleavable linker. Such linkers are predicted to offer high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. However, the lack of a cleavable mechanism may limit the bystander killing effect, which is advantageous for treating heterogeneous tumors.

In contrast, cleavable linkers like Val-Cit offer potent and targeted payload release within the tumor microenvironment, potentially leading to a strong bystander effect. However, they may be more susceptible to premature cleavage in circulation. The optimal linker choice is therefore context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the cytotoxic payload. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the rational design of next-generation ADCs.

References

A Comparative Analysis of 7-Aminoheptanoic Acid and GABA: Structural Analogs with Divergent Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of 7-Aminoheptanoic acid and the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).

This guide provides a detailed comparative overview of this compound and GABA, focusing on their chemical structures, known biological effects, and mechanisms of action. While both are amino acids, their physiological roles diverge significantly. This document summarizes the current understanding of each compound and outlines standard experimental protocols that could be employed for a direct comparative analysis of their effects on the GABAergic system. To date, no direct comparative studies of the biological effects of this compound and GABA have been published in peer-reviewed literature.

Introduction: Two Structurally Related Amino Acids

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] Its effects are mediated through ionotropic GABAA and metabotropic GABAB receptors.[3] this compound is a structural analog of GABA, featuring a seven-carbon chain as opposed to GABA's four-carbon chain. It is primarily utilized as a building block in chemical synthesis.[4] While derivatives of this compound have been shown to possess neuropharmacological properties, including analgesic effects and modulation of motor activity, its direct interaction with CNS receptors remains largely uncharacterized.[4]

Comparative Overview: Known Biological Effects and Mechanisms

A direct comparison of the biological potency and receptor affinity of this compound and GABA is not possible due to the lack of experimental data for the former. The following table summarizes their known, individual properties.

Featureγ-Aminobutyric Acid (GABA)This compound
Primary Biological Role Major inhibitory neurotransmitter in the CNS.[1][2]Primarily a synthetic building block.[4] Derivatives show some neuropharmacological activity.[4]
Mechanism of Action Agonist at GABAA and GABAB receptors, leading to neuronal inhibition.[3]Unknown. No published evidence of direct interaction with GABA receptors.
Receptor Targets GABAA and GABAB receptors.[3]Not definitively identified.
Physiological Effects Sedation, anxiolysis, muscle relaxation, anticonvulsant effects.Derivatives have been associated with analgesia and effects on motor activity.[4]

Signaling Pathways

The signaling pathways for GABA are well-established and central to its role in neurotransmission. The potential signaling pathways for this compound, particularly in the context of the nervous system, are currently unknown.

GABA Signaling Pathways

GABA exerts its inhibitory effects through two main receptor subtypes, each with a distinct signaling mechanism.

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA binds to GABA-A Receptor Cl_influx Chloride (Cl-) Influx GABA_A->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition_A Inhibition of Action Potential Hyperpolarization->Inhibition_A GABA_B GABA binds to GABA-B Receptor G_protein G-protein Activation GABA_B->G_protein K_efflux Potassium (K+) Efflux G_protein->K_efflux Ca_block Inhibition of Ca2+ Channels G_protein->Ca_block cAMP_inhibition Inhibition of Adenylyl Cyclase G_protein->cAMP_inhibition Hyperpolarization_B Neuronal Hyperpolarization K_efflux->Hyperpolarization_B Inhibition_B Inhibition of Neurotransmitter Release Ca_block->Inhibition_B

Caption: Signaling pathways of GABA-A and GABA-B receptors.

Experimental Protocols for Comparative Analysis

To elucidate the potential biological effects of this compound on the GABAergic system and enable a direct comparison with GABA, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are fundamental for determining if a compound binds to a specific receptor and for quantifying its affinity.

Objective: To determine if this compound binds to GABAA or GABAB receptors and to measure its binding affinity (Ki) in comparison to GABA.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare brain membrane homogenates (source of GABA receptors) B Incubate membranes with a radiolabeled ligand specific for the target receptor (e.g., [3H]muscimol for GABAA, [3H]GABA for GABAB) A->B C Add increasing concentrations of unlabeled competitor (GABA or this compound) B->C D Separate bound from free radioligand via filtration C->D E Quantify radioactivity of bound ligand using scintillation counting D->E F Plot data and calculate IC50 and Ki values E->F TEVC_Workflow A Inject Xenopus oocytes with cRNA encoding GABA-A receptor subunits B Allow 2-5 days for receptor expression A->B C Place oocyte in recording chamber and impale with two microelectrodes (voltage and current) B->C D Clamp the membrane potential (e.g., at -60 mV) C->D E Perfuse with increasing concentrations of GABA or this compound D->E F Record the resulting current responses E->F G Plot concentration-response curves and determine EC50 and maximal efficacy F->G

References

A Comparative Guide to the Validation of Analytical Methods for 7-Aminoheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 7-Aminoheptanoic acid, a key building block in peptide synthesis and various pharmaceutical intermediates. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters for different analytical techniques and presents a general framework for method validation.

Comparison of Analytical Methods

The quantification of this compound can be achieved through several analytical techniques, each with its own set of performance characteristics. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary methods for amino acid analysis include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

While specific validation data for this compound is not extensively available in publicly accessible literature, this guide provides typical performance characteristics for these methods based on the analysis of similar amino acids. These values can serve as a benchmark for the development and validation of a method for this compound.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV > 0.99Typically in the µg/mL rangeTypically in the µg/mL range95 - 105%< 5%
LC-MS/MS > 0.99Can reach pg/mL to ng/mL levelsCan reach pg/mL to ng/mL levels90 - 110%< 15%
GC-MS > 0.99Typically in the ng/mL rangeTypically in the ng/mL range90 - 110%< 15%

Experimental Protocols: A General Validation Workflow

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following is a generalized workflow for the validation of an analytical method for this compound quantification, based on international guidelines such as those from the International Council for Harmonisation (ICH).

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (HPLC, LC-MS/MS, GC-MS) define_purpose->select_method define_acceptance Define Validation Parameters and Acceptance Criteria select_method->define_acceptance write_protocol Write Validation Protocol define_acceptance->write_protocol prepare_standards Prepare Standard Solutions and Quality Control Samples write_protocol->prepare_standards perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision perform_specificity Specificity prepare_standards->perform_specificity perform_lod_loq LOD & LOQ perform_linearity->perform_lod_loq perform_robustness Robustness analyze_data Analyze and Process Data perform_robustness->analyze_data compare_criteria Compare Results with Acceptance Criteria analyze_data->compare_criteria document_results Document All Results compare_criteria->document_results write_report Write Validation Report document_results->write_report

A Comparative Spectroscopic Analysis of 7-Aminoheptanoic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 7-Aminoheptanoic acid and its key structural isomers: 2-aminoheptanoic acid, 3-aminoheptanoic acid, 4-aminoheptanoic acid, 5-aminoheptanoic acid, and 6-aminoheptanoic acid. The differentiation of these isomers is crucial for quality control, metabolic studies, and drug development, as their biological activity can vary significantly with the position of the amino group. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.

Introduction to this compound and Its Isomers

This compound is a naturally occurring omega-amino acid. Its structural isomers, where the amino group is positioned at different carbons along the heptanoic acid backbone, exhibit distinct physicochemical properties that are reflected in their spectroscopic signatures. Understanding these differences is paramount for researchers working with these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its structural isomers. The data has been compiled from various spectral databases and literature sources. Note that experimental conditions can influence spectral characteristics.

¹H NMR Spectral Data (Chemical Shifts in ppm)

The position of the amino group significantly influences the chemical shifts of neighboring protons, providing a clear method for differentiation.

CompoundHα (proton on the carbon with -NH₂)Other Key Signals
This compound ~2.7 (triplet, C7-H)~2.2 (triplet, C2-H), 1.2-1.6 (multiplets, C3-C6-H)
2-Aminoheptanoic acid ~3.5 (triplet, C2-H)~0.9 (triplet, C7-H), 1.2-1.7 (multiplets, C3-C6-H)
3-Aminoheptanoic acid ~3.0 (multiplet, C3-H)~0.9 (triplet, C7-H), 1.2-1.6 (multiplets, C4-C6-H), ~2.3 (multiplet, C2-H)
4-Aminoheptanoic acid ~2.8 (multiplet, C4-H)~0.9 (triplet, C7-H), 1.2-1.6 (multiplets, C2,C3,C5,C6-H)
5-Aminoheptanoic acid ~2.9 (multiplet, C5-H)~0.9 (triplet, C7-H), 1.2-1.7 (multiplets, C2-C4,C6-H)
6-Aminoheptanoic acid ~3.1 (multiplet, C6-H)~1.1 (doublet, C7-H), 1.2-1.6 (multiplets, C2-C5-H)

Note: Predicted and experimental data from various sources. Actual shifts may vary based on solvent and pH.

¹³C NMR Spectral Data (Chemical Shifts in ppm)

The carbon attached to the amino group (Cα) shows a characteristic downfield shift, which is diagnostic for each isomer.

CompoundCα (carbon with -NH₂)C=OOther Key Signals
This compound ~42~180~36 (C2), ~25-32 (other alkyl carbons)
2-Aminoheptanoic acid ~55~178~34 (C3), ~22-31 (other alkyl carbons), ~14 (C7)
3-Aminoheptanoic acid ~50~179~40 (C2), ~32 (C4), ~22-29 (other alkyl carbons), ~14 (C7)
4-Aminoheptanoic acid ~52~179~35 (C3), ~35 (C5), ~22-30 (other alkyl carbons), ~14 (C7)
5-Aminoheptanoic acid ~51~179~36 (C4), ~36 (C6), ~22-30 (other alkyl carbons), ~14 (C7)
6-Aminoheptanoic acid ~49~180~39 (C5), ~23 (C7), ~22-36 (other alkyl carbons)

Note: Predicted and experimental data from various sources. Actual shifts may vary based on solvent and pH.

Infrared (IR) Spectral Data (Key Absorptions in cm⁻¹)

The IR spectra of these amino acids are characterized by absorptions corresponding to the amine, carboxylic acid, and alkyl functionalities.

CompoundN-H StretchC=O Stretch (Carboxylic Acid)O-H Stretch (Carboxylic Acid)N-H Bend
This compound ~3300-3000 (broad)~1710~3000-2500 (broad)~1640, ~1550
2-Aminoheptanoic acid ~3300-3000 (broad)~1710~3000-2500 (broad)~1630, ~1560
3-Aminoheptanoic acid ~3300-3000 (broad)~1710~3000-2500 (broad)~1630, ~1550
4-Aminoheptanoic acid ~3300-3000 (broad)~1710~3000-2500 (broad)~1630, ~1550
5-Aminoheptanoic acid ~3300-3000 (broad)~1710~3000-2500 (broad)~1630, ~1550
6-Aminoheptanoic acid ~3300-3000 (broad)~1710~3000-2500 (broad)~1630, ~1550

Note: The zwitterionic nature of amino acids in the solid state leads to broad absorptions for the N-H and O-H stretching vibrations and the appearance of carboxylate stretches (~1550-1600 cm⁻¹) and ammonium (B1175870) stretches (~3000-2800 cm⁻¹).

Mass Spectrometry Data (m/z of Molecular Ion and Key Fragments)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can aid in distinguishing isomers.

CompoundMolecular Ion [M+H]⁺Key Fragment Ions (m/z)
This compound 146.12128 ([M-H₂O+H]⁺), 102 ([M-CO₂H₂+H]⁺), 30 ([CH₄N]⁺)
2-Aminoheptanoic acid 146.12102 ([M-CO₂H₂+H]⁺), Fragments from cleavage alpha to the amine
3-Aminoheptanoic acid 146.12102 ([M-CO₂H₂+H]⁺), Fragments from cleavage alpha to the amine
4-Aminoheptanoic acid 146.12102 ([M-CO₂H₂+H]⁺), Fragments from cleavage alpha to the amine
5-Aminoheptanoic acid 146.12102 ([M-CO₂H₂+H]⁺), Fragments from cleavage alpha to the amine
6-Aminoheptanoic acid 146.12102 ([M-CO₂H₂+H]⁺), Fragments from cleavage alpha to the amine

Note: Fragmentation patterns can be complex and are dependent on the ionization technique and collision energy.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of amino acids. Specific parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For analysis in D₂O, the pH can be adjusted using DCl or NaOD to study the effect of protonation states on chemical shifts.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid amino acid with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Solution): Dissolve the amino acid in a suitable solvent that has minimal IR absorption in the regions of interest. D₂O is often used as a solvent for biological samples to avoid the strong O-H absorption of water.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for solids) or the pure solvent (for solutions) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the amino acid in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound and its structural isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aminoheptanoic Acid Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Aminoheptanoic Acid Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR FTIR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (MS and MS/MS) Sample->MS Analyze NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Compare Compare Spectra with Database/Reference Data NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identify Identify Isomer Compare->Identify

Caption: Workflow for the spectroscopic identification of aminoheptanoic acid isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that allows for the unambiguous differentiation of this compound from its structural isomers. ¹H and ¹³C NMR are particularly powerful in determining the exact position of the amino group along the alkyl chain. This guide serves as a foundational resource for researchers, providing key comparative data and standardized protocols to aid in the analysis of these important biomolecules.

A Comparative Performance Guide to Nylon-7 Derived from 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of Nylon-7, a polyamide derived from the polymerization of 7-Aminoheptanoic acid. Tailored for researchers, scientists, and drug development professionals, this document objectively compares Nylon-7's properties against other common polyamides, supported by experimental data and detailed methodologies.

Introduction to Nylon-7

Nylon-7, also known as poly(this compound), is an aliphatic polyamide belonging to the nylon family. Its designation, '7', indicates that it is synthesized from a single monomer, this compound, which contains seven carbon atoms.[1][2] While less common than Nylon 6 or Nylon 6,6, Nylon-7 exhibits a unique combination of properties, including lower moisture absorption and greater thermal stability, making it a material of significant interest for specialized applications.[3] Its monomer can also be derived from renewable resources like castor oil, presenting a bio-based alternative to petroleum-derived polyamides.[4]

Synthesis of Nylon-7 from this compound

Nylon-7 is produced through the self-condensation polymerization of this compound.[1][5] In this process, the amine group (-NH2) of one monomer molecule reacts with the carboxylic acid group (-COOH) of another. This reaction forms an amide bond (-CO-NH-) and eliminates a molecule of water. The process is repeated to form long polymer chains. The synthesis is typically performed by heating the monomer at high temperatures (e.g., ~270°C) to facilitate the polycondensation reaction.[1]

G monomer This compound (Monomer) process Polycondensation (Heat, ~270°C) monomer->process Input polymer Nylon-7 (Polyamide) process->polymer Forms byproduct Water (H₂O) (Byproduct) process->byproduct Eliminates

Synthesis of Nylon-7 via Polycondensation.

Performance Evaluation: A Comparative Analysis

Nylon-7's performance is best understood when compared to other widely used aliphatic polyamides. Key differences arise from the length of the hydrocarbon chain between amide groups, which influences properties like melting point, moisture absorption, and mechanical strength.

Table 1: Comparative Properties of Nylon-7 and Other Polyamides

PropertyNylon-7Nylon 6Nylon 6,6Nylon 11Nylon 12
Thermal Properties
Melting Point (°C)220 - 230[3]~220[4][6][7]~260[4][6][7]189[8]178[8]
Heat Deflection Temp. (°C at 0.45 MPa)-~65[4]~90[4]145[8]115[8]
Physical Properties
Density (g/cm³)1.10[3]1.14[8]1.14[8]1.03[8]1.01[8]
Moisture Absorption (at 50% RH, %)2.9 (Regain)[3]3.00[8]2.50[8][9]0.80[8]0.80[8]
Mechanical Properties
Tensile Strength (MPa)-70 - 80[4]80 - 90[4]--
Elastic Modulus (MPa)-1100[8]1700[8]1100[8]1100[8]

Discussion of Properties:

  • Thermal Stability: Nylon-7 has a melting point of 220-230°C, which is comparable to Nylon 6 but lower than the more crystalline Nylon 6,6.[3][4][7] It is reported to be more stable in heat and sunlight than Nylon 6 and 6,6.[3]

  • Moisture Absorption: Hygroscopy, the tendency to absorb moisture, can affect the dimensional stability and mechanical properties of nylons.[6][10] Nylon-7 has a moisture regain of 2.9%, which is lower than Nylon 6 (3.0%) and slightly higher than Nylon 6,6 (2.5%).[3][8] Longer-chain nylons like Nylon 11 and 12 exhibit significantly lower moisture absorption due to a lower concentration of hydrophilic amide groups.[8]

Experimental Protocols

The characterization of polyamides involves standardized testing methods to ensure data comparability. Below is a detailed methodology for tensile strength testing, a critical measure of a material's mechanical performance.

Protocol: Tensile Strength Testing (ASTM D638)

  • Specimen Preparation: Test specimens are prepared, typically by injection molding, into a standard "dog-bone" shape. Prior to testing, specimens must be conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) to account for the effects of moisture absorption.

  • Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen to measure elongation.

  • Procedure:

    • The dimensions (width and thickness) of the specimen's narrow section are measured precisely.

    • The specimen is mounted securely in the grips of the UTM.

    • A constant rate of crosshead displacement (pulling speed) is applied, as specified by the standard (e.g., 5 mm/min).[14]

    • The load and extension are recorded continuously until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elastic Modulus: A measure of the material's stiffness. It is calculated from the slope of the initial, linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

G start Start prep Specimen Preparation (ASTM D638 'Dog-Bone') start->prep condition Conditioning (Standard Temp & Humidity) prep->condition mount Mount Specimen in Universal Testing Machine (UTM) condition->mount test Apply Tensile Load (Constant Displacement Rate) mount->test record Record Load & Elongation Until Fracture test->record analyze Data Analysis record->analyze strength Calculate Tensile Strength analyze->strength Stress/Area modulus Calculate Elastic Modulus analyze->modulus Stress/Strain elongation Calculate Elongation at Break analyze->elongation ΔL/L₀ end End strength->end modulus->end elongation->end

Workflow for Tensile Strength Testing.

Applications in Research and Drug Development

The properties of nylons, including biocompatibility, chemical stability, and tunable mechanical properties, make them valuable in biomedical applications such as sutures, catheters, and medical implants.[15][16]

The monomer of Nylon-7, this compound, is particularly relevant to drug development professionals. It is a bifunctional molecule that serves as a versatile building block in organic synthesis.[5] Its defined carbon chain length makes it an important component in the synthesis of complex molecules and peptides.[5][17]

Notably, this compound is used as a flexible linker in the design of Proteolysis-Targeting Chimeras (PROTACs).[18] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. The linker is a critical component that connects the protein-binding and E3 ligase-binding ends of the PROTAC molecule, and its composition and length are crucial for efficacy.

G cluster_0 Building Block cluster_1 Applications cluster_2 End-Use Areas monomer 7-Aminoheptanoic Acid (7-AHA) polymer Nylon-7 Polymer monomer->polymer Polymerization protac PROTAC Linker monomer->protac Synthesis materials Biomaterials & Specialty Plastics polymer->materials drugdev Drug Development & Targeted Protein Degradation protac->drugdev

Dual role of 7-AHA in materials and drug development.

Conclusion

Nylon-7, derived from this compound, presents a compelling alternative to more conventional polyamides. Its balanced profile, featuring good thermal stability and lower moisture absorption compared to Nylon 6, positions it for use in demanding environments. For researchers in drug development, its monomer, this compound, is a valuable and versatile building block, particularly for its emerging role as a linker in advanced therapeutics like PROTACs. Further research to fully characterize its mechanical properties and explore its biocompatibility will be crucial in expanding its application in both material science and the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of 7-Aminoheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 7-Aminoheptanoic Acid

This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to follow standard laboratory chemical handling and disposal protocols.[1] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for its safe handling and storage prior to disposal.

PropertyValue
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Appearance Off-white to beige solid powder
Melting Point 188 - 195 °C
Boiling Point 270.6 ± 23.0 °C at 760 mmHg
Flash Point 117.5 ± 22.6 °C
Solubility No information available
Stability Stable under normal conditions

Sources:[3][4][5]

Standard Disposal Protocol for this compound

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure should be conducted in a designated laboratory area, and all personnel should wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated solid hazardous waste container provided by your institution's EHS department.[6]

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[6]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[6]

    • Ensure the container is appropriate for liquid waste, seals properly, and does not leak.[7] Food-grade containers like milk jugs should never be used.[7]

    • Do not mix this waste stream with other incompatible wastes.[6][8]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the quantity.[2] Abbreviations or chemical formulas are not permitted.[2] The label should also include the date of waste generation and the place of origin (department, room number).[2]

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" at or near the point of generation.[8][9]

    • Keep containers tightly closed except when adding waste.[10][11]

    • Provide secondary containment for liquid waste containers to prevent spills.[11][12]

    • Segregate waste containers according to their contents to prevent accidental mixing of incompatible materials.[8][10]

3. Disposal of Empty Containers:

  • A container that has held this compound can be disposed of as regular trash after it has been emptied, leaving as little residue as possible.[12]

  • For containers that held toxic or poisonous chemicals, they must be triple-rinsed with an appropriate solvent.[10] This rinsate must be collected and treated as hazardous waste.[10]

  • After rinsing, deface any chemical or hazardous waste labels from the empty container and remove the cap before disposal in the regular trash.[12]

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup of the hazardous waste.[2][9]

  • You may need to submit a completed Hazardous Waste Information Form with a complete list of all chemicals for disposal.[2]

  • Do not transport hazardous waste yourself; this must be done by trained EHS staff.[12]

  • Never dispose of this compound by evaporating it, pouring it down the sink, or throwing it in the regular trash.[11][12][13]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G start Chemical Waste Generated (this compound) sds_check Consult Safety Data Sheet (SDS) for hazard information. start->sds_check is_hazardous Is the chemical listed as hazardous by regulatory agencies (e.g., EPA)? ehs_policy Follow Institutional EHS Policy for Chemical Waste. is_hazardous->ehs_policy No (e.g., this compound) is_hazardous->ehs_policy Yes sds_check->is_hazardous collect_waste Segregate and Collect Waste in Labeled Container. ehs_policy->collect_waste store_waste Store in Satellite Accumulation Area. collect_waste->store_waste request_pickup Request Pickup by EHS. store_waste->request_pickup disposal_complete Proper Disposal Complete. request_pickup->disposal_complete

Caption: Decision-making workflow for the disposal of laboratory chemicals.

References

Essential Safety and Disposal Guide for Handling 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 7-Aminoheptanoic acid, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Overview:

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as it may cause skin and eye irritation.[1] Adherence to good industrial hygiene and safety practices is essential to minimize exposure risks.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Chemical safety goggles or eyeshieldsGoggles should provide a complete seal around the eyes to protect from dust particles.
Hands Chemically resistant glovesNitrile gloves are a suitable option. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
Respiratory Type N95 (US) or equivalent respiratorRecommended when handling the powder, especially in areas with inadequate ventilation, to prevent inhalation of dust.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan ensures a safe and efficient workflow from preparation to disposal.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment and materials, including this compound, glassware, and weighing instruments.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Avoid the formation of dust when handling the solid powder.[2][3]

    • Use a spatula or other appropriate tool to transfer the chemical.

    • If weighing, do so in a designated area with minimal air currents to prevent dust dispersal.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to environmental safety and regulatory compliance.

  • Chemical Waste:

    • Although not classified as hazardous, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[3]

    • Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]

    • Collect waste this compound and any solutions containing it in a clearly labeled, sealed container.

  • Contaminated PPE:

    • Dispose of used gloves and any other contaminated disposable PPE in a designated waste container.

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem avoid_dust Avoid Dust Formation handle_chem->avoid_dust clean_area Clean Work Area avoid_dust->clean_area wash_hands Wash Hands clean_area->wash_hands dispose_chem Dispose of Chemical Waste wash_hands->dispose_chem dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Aminoheptanoic acid
Reactant of Route 2
7-Aminoheptanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.